molecular formula C12H16O2 B089437 Isobutyl phenylacetate CAS No. 102-13-6

Isobutyl phenylacetate

Cat. No.: B089437
CAS No.: 102-13-6
M. Wt: 192.25 g/mol
InChI Key: RJASFPFZACBKBE-UHFFFAOYSA-N
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Description

2-Methylpropyl phenylacetate, also known as eglantine or fema 2210, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 2-Methylpropyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylpropyl phenylacetate is primarily located in the membrane (predicted from logP). 2-Methylpropyl phenylacetate has a sweet, amber, and chocolate taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 2-phenylacetate
Source PubChem
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InChI

InChI=1S/C12H16O2/c1-10(2)9-14-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJASFPFZACBKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID6051512
Record name Isobutyl phenylacetate
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Molecular Weight

192.25 g/mol
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Physical Description

Colourless liquid; rose honey-like odour
Record name Isobutyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

247.00 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl phenylacetate
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Solubility

93 mg/L @ 20 °C (exp), Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 2 mL 80% ethanol (in ethanol)
Record name 2-Methylpropyl phenylacetate
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Record name Isobutyl phenylacetate
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Density

0.984-0.988
Record name Isobutyl phenylacetate
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CAS No.

102-13-6
Record name Isobutyl phenylacetate
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Record name Isobutyl phenylacetate
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Record name Isobutyl phenylacetate
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Record name Benzeneacetic acid, 2-methylpropyl ester
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Record name Isobutyl phenylacetate
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Record name ISOBUTYL PHENYLACETATE
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Record name 2-Methylpropyl phenylacetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isobutyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of isobutyl phenylacetate, an aromatic ester valued for its applications in the fragrance, flavor, and pharmaceutical industries.[1][2] The information is presented to support research and development activities, offering detailed data, experimental methodologies, and process visualizations.

Chemical Identity and Structure

  • IUPAC Name: 2-methylpropyl 2-phenylacetate

  • Synonyms: Isobutyl 2-phenylacetate, Benzeneacetic acid, 2-methylpropyl ester, Phenylacetic acid, isobutyl ester[3][4]

  • CAS Number: 102-13-6[5]

  • FEMA Number: 2210[5]

  • Molecular Formula: C₁₂H₁₆O₂[1][5]

  • Molecular Weight: 192.25 g/mol [1][4]

  • Chemical Structure:

    • SMILES: CC(C)COC(=O)CC1=CC=CC=C1[3][4]

    • InChI Key: RJASFPFZACBKBE-UHFFFAOYSA-N[3]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources to provide a comparative reference.

PropertyValueConditionsReference(s)
Physical Description Colorless to pale yellow liquidRoom Temperature[1][3][6]
Odor Profile Sweet, honey, floral, musky, rose-[2][3][5]
Boiling Point 247 - 253 °C@ 760 mm Hg[1][2][3][4][6]
Density 0.980 - 0.990 g/mL@ 20-25 °C[1][3][5][6][7]
Refractive Index (n_D) 1.486 - 1.488@ 20 °C[1][3][5]
Flash Point 113 - 116 °CClosed Cup[5][6]
Vapor Pressure 0.0107 hPa@ 20 °C (estimated)[4]
logP (o/w) 3.2-[4][8]
Water Solubility 93 mg/L@ 20 °C[3][4][8]
Solubility in Ethanol 663.2 g/L@ 25 °C[4]
Other Solubilities Soluble in most fixed oils and organic solvents; insoluble in glycerol and propylene glycol.[2][3][6]-[2][3][6]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties and for the synthesis of this compound are outlined below.

Synthesis via Fischer Esterification

This compound is commonly prepared by the acid-catalyzed esterification of phenylacetic acid with isobutyl alcohol.[2]

Materials:

  • Phenylacetic acid

  • Isobutyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Apparatus: Round-bottomed flask, reflux condenser, heating mantle, separatory funnel, distillation setup.

Procedure:

  • Combine equimolar amounts of phenylacetic acid and a slight excess of isobutyl alcohol in a round-bottomed flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while swirling.

  • Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion.[9]

  • After cooling, transfer the mixture to a separatory funnel and wash with water to remove excess alcohol and sulfuric acid.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash again with water and then with brine to remove residual salts.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.[9][10]

Boiling Point Determination (Capillary Method)

The boiling point is determined using the Thiele tube or a similar micro boiling point apparatus.[11]

Materials:

  • This compound sample

  • Small test tube or Durham tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (Thiele tube with high-boiling oil, or a sand bath)[11]

Procedure:

  • Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band.

  • Place a capillary tube, with its open end downwards, into the liquid sample.[11]

  • Immerse the assembly into a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

  • Heat the side arm of the Thiele tube gently and uniformly.[11]

  • As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[11][12]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11][13] Record this temperature.

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is a key indicator of purity. It is measured using an Abbe refractometer.

Materials:

  • This compound sample

  • Abbe refractometer

  • Constant temperature water bath (e.g., at 20°C)

  • Dropper

  • Soft tissue paper and ethanol or acetone for cleaning

Procedure:

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Ensure the prism surface is clean and dry.

  • Using a dropper, apply 2-3 drops of the this compound sample onto the surface of the lower prism.

  • Close the prisms firmly. The liquid should spread to form a thin, uniform film.

  • Allow a few moments for the sample to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (typically 20°C) by the circulating water bath.

  • Look through the eyepiece and turn the adjustment knob until the boundary line (the line separating the light and dark fields) becomes sharp and clear.

  • Adjust the compensator to remove any color fringes from the boundary line.

  • Align the sharp boundary line precisely with the crosshairs in the eyepiece.

  • Read the refractive index value from the instrument's scale.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.

Synthesis_Workflow Reactants Reactants: - Phenylacetic Acid - Isobutyl Alcohol Process Fischer Esterification (Reflux) Reactants->Process Catalyst Catalyst: Sulfuric Acid Catalyst->Process CrudeProduct Crude Product: - this compound - Water - Unreacted Materials Process->CrudeProduct Washing Purification Step 1: Neutralization & Washing CrudeProduct->Washing Drying Purification Step 2: Drying (e.g., MgSO4) Washing->Drying Distillation Purification Step 3: Fractional Distillation Drying->Distillation FinalProduct Pure Isobutyl Phenylacetate Distillation->FinalProduct

Caption: Synthesis workflow for this compound via Fischer esterification.

Boiling_Point_Determination Start Start Prep Prepare Sample: - Add liquid to tube - Insert inverted capillary Start->Prep Heat Heat Apparatus Gently & Uniformly Prep->Heat ObserveBubbles Observe for Rapid, Continuous Bubbling Heat->ObserveBubbles ObserveBubbles->Heat No Cool Remove Heat, Allow to Cool Slowly ObserveBubbles->Cool Yes RecordTemp Record Temperature when liquid enters capillary Cool->RecordTemp End End: Boiling Point Determined RecordTemp->End

Caption: Workflow for boiling point determination using the capillary tube method.

Refractive_Index_Measurement Start Start Calibrate Clean Prisms & Calibrate Refractometer Start->Calibrate ApplySample Apply 2-3 Drops of Sample to Lower Prism Calibrate->ApplySample Equilibrate Close Prisms & Allow for Thermal Equilibrium ApplySample->Equilibrate AdjustView Adjust Eyepiece: - Sharpen boundary line - Remove color fringes Equilibrate->AdjustView Align Align Boundary Line with Crosshairs AdjustView->Align ReadValue Read Refractive Index from the Scale Align->ReadValue End End: Refractive Index Measured ReadValue->End

Caption: Standard workflow for measuring refractive index with an Abbe refractometer.

References

Isobutyl phenylacetate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyl phenylacetate, a significant compound in the fields of fragrance, flavor, and chemical synthesis. This document outlines its core chemical and physical properties, spectroscopic data, and detailed experimental methodologies for its synthesis and analysis, presented in a format tailored for scientific and research applications.

Core Identification and Molecular Structure

This compound, a key aromatic ester, is scientifically designated as 2-methylpropyl 2-phenylacetate. It is composed of a phenylacetic acid moiety esterified with isobutanol. This structure imparts a characteristic sweet, floral, and honey-like aroma, making it a valuable ingredient in the fragrance and flavor industries.

  • CAS Number: 102-13-6[1]

  • Molecular Formula: C₁₂H₁₆O₂[1]

  • IUPAC Name: 2-methylpropyl 2-phenylacetate[2]

  • Synonyms: Phenylacetic acid isobutyl ester, Isobutyl 2-phenylacetate, Benzeneacetic acid, 2-methylpropyl ester[1][3]

The molecular structure of this compound is depicted below:

Molecular Structure:

The key structural identifiers are:

  • SMILES: CC(C)COC(=O)Cc1ccccc1[2]

  • InChI: 1S/C12H16O2/c1-10(2)9-14-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3[2]

  • InChIKey: RJASFPFZACBKBE-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the following tables for ease of reference and comparison.

Table 1: Physicochemical Properties
PropertyValueReference(s)
Molecular Weight 192.25 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid[1]
Density 0.986 g/mL at 25 °C[4]
Boiling Point 253 °C[4]
Flash Point 113 °C (closed cup)[5]
Refractive Index n20/D 1.487[4]
Vapor Pressure 0.0152 mmHg at 25°C[5]
Solubility Insoluble in water, glycerol, and propylene glycol; Soluble in oils and ethanol.[2][6]
Table 2: Spectroscopic and Chromatographic Data
Data TypeKey Identifiers/NotesReference(s)
¹H NMR Spectra available in CDCl₃[7][8]
¹³C NMR Spectra available in CDCl₃[5]
Mass Spectrometry (MS) Key fragments (EI): m/z 91, 57, 136, 41, 92.[2]
Infrared (IR) Spectroscopy Spectra available for liquid film and ATR-Neat.[2][5]
GC Retention Index 1391 (Standard non-polar column)[9]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analytical practices.

Synthesis via Fischer-Speier Esterification

The primary industrial route for synthesizing this compound is through the Fischer-Speier esterification of phenylacetic acid with isobutanol, using an acid catalyst.

Reaction: C₆H₅CH₂COOH + (CH₃)₂CHCH₂OH --[H⁺]--> C₆H₅CH₂COOCH₂CH(CH₃)₂ + H₂O

Materials and Equipment:

  • Phenylacetic acid

  • Isobutanol (in excess to drive equilibrium)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5% aqueous)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phenylacetic acid and an excess of isobutanol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours to allow the reaction to proceed towards completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with water to remove the excess isobutanol and some of the acid catalyst.

    • Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

    • Wash with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the excess isobutanol using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of volatile compounds like this compound in complex mixtures, such as fragrance or flavor formulations.

Instrumentation and Consumables:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Sample vials

  • Microsyringe

  • Hexane or ethanol (solvent for dilution)

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-400 amu

Sample Preparation:

  • Prepare a dilute solution of the sample containing this compound in a suitable solvent like hexane or ethanol. The concentration should be adjusted to avoid column and detector overload.

  • For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST). The characteristic fragments of this compound should be present.

  • For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Visualized Workflows

Synthesis of this compound

The following diagram illustrates the Fischer-Speier esterification process for the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: Phenylacetic Acid & Isobutanol AcidCatalyst Add H₂SO₄ (Catalyst) Reactants->AcidCatalyst Reflux Heat to Reflux (Several Hours) AcidCatalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Cooling->Workup Drying Dry with Na₂SO₄ Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification FinalProduct Pure Isobutyl Phenylacetate Purification->FinalProduct

Caption: Fischer-Speier esterification workflow for this compound.

This guide provides essential technical information for professionals working with this compound. The presented data and protocols are intended to support research, development, and quality control activities.

References

An In-depth Technical Guide on the Natural Occurrence of Isobutyl Phenylacetate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of isobutyl phenylacetate in the plant kingdom. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the biosynthesis, analysis, and potential applications of this aromatic ester.

Introduction

This compound (C₁₂H₁₆O₂) is a volatile organic compound known for its pleasant floral, honey, and cocoa-like aroma. Its presence in various plant species contributes to their characteristic scent profiles. In addition to its role in plant ecology, particularly in attracting pollinators, this compound is of significant interest to the flavor, fragrance, and pharmaceutical industries. This guide details its known natural sources, biosynthesis, and the analytical methodologies used for its identification and quantification.

Natural Occurrence of this compound

This compound has been identified as a natural volatile constituent in several plant species. While a comprehensive screening of the entire plant kingdom is not available, its presence has been confirmed in the following plants:

Plant SpeciesScientific NamePlant Part(s)Reference(s)
CocoaTheobroma cacaoBeans (fermented)[1]
Sweet WormwoodArtemisia annuaAerial parts
MangoMangifera indicaFruit

Note: While the presence of this compound is noted in these plants, specific quantitative data on its concentration is not widely available in the published literature. The volatile profiles of these plants are complex, and many studies focus on the most abundant compounds, often not quantifying minor constituents like this compound.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants involves several enzymatic steps, starting from the primary metabolite, L-phenylalanine. The pathway can be broadly divided into two main stages: the formation of the precursor, phenylacetic acid (PAA), and the final esterification step.

3.1. Formation of Phenylacetic Acid (PAA)

The primary pathway for PAA biosynthesis in plants is believed to mirror the initial steps of auxin (indole-3-acetic acid) biosynthesis. The key steps are:

  • Transamination: L-phenylalanine is converted to phenylpyruvic acid.

  • Decarboxylation: Phenylpyruvic acid is then decarboxylated to form phenylacetaldehyde.

  • Oxidation: Finally, phenylacetaldehyde is oxidized to yield phenylacetic acid.

Biosynthesis_of_Phenylacetic_Acid Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Transaminase PAld Phenylacetaldehyde PPA->PAld Decarboxylase PAA Phenylacetic Acid PAld->PAA Aldehyde Dehydrogenase

Caption: Biosynthesis pathway of Phenylacetic Acid (PAA) from L-Phenylalanine.

3.2. Esterification to this compound

The final step in the biosynthesis is the esterification of phenylacetic acid with isobutyl alcohol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes utilize an activated form of phenylacetic acid, typically phenylacetyl-CoA , and transfer the phenylacetyl group to isobutyl alcohol.

Biosynthesis_of_Isobutyl_Phenylacetate PAA Phenylacetic Acid PACoA Phenylacetyl-CoA PAA->PACoA Acyl-CoA Synthetase AAT Alcohol Acyltransferase (AAT) PACoA->AAT Isobutanol Isobutyl Alcohol Isobutanol->AAT IPA This compound AAT->IPA

Caption: Final esterification step in the biosynthesis of this compound.

Experimental Protocols for Analysis

The analysis of this compound in plant tissues is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is highly sensitive and suitable for the detection of volatile compounds in complex matrices.

4.1. General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a plant sample.

Experimental_Workflow Sample Plant Material (e.g., Flowers, Fruits) Grinding Grinding/Homogenization (e.g., in liquid nitrogen) Sample->Grinding Vial Transfer to Headspace Vial with Internal Standard Grinding->Vial Incubation Incubation and Equilibration Vial->Incubation SPME HS-SPME Extraction Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General workflow for the analysis of volatile compounds from plant material.

4.2. Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a representative method for the qualitative and quantitative analysis of this compound in plant tissues. Optimization of parameters such as fiber type, extraction time, and temperature may be necessary depending on the specific plant matrix.

4.2.1. Materials and Reagents

  • Plant material (fresh or frozen at -80°C)

  • Liquid nitrogen

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)

  • Sodium chloride (for salting out)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

4.2.2. Sample Preparation

  • Weigh approximately 1-2 g of fresh or frozen plant material.

  • Immediately freeze the sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered sample to a 20 mL headspace vial.

  • Add a known amount of internal standard solution to the vial.

  • Add approximately 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace.

  • Immediately seal the vial with the magnetic screw cap.

4.2.3. HS-SPME Extraction

  • Place the vial in an autosampler tray or a heating block.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to facilitate the release of volatiles into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

  • After extraction, retract the fiber into the needle.

4.2.4. GC-MS Analysis

  • Immediately insert the SPME fiber into the heated injection port of the GC-MS.

  • Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C) for a few minutes in splitless mode.

  • The GC oven temperature program should be optimized to separate the compounds of interest. A typical program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/minute.

    • Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 40-400.

4.2.5. Identification and Quantification

  • Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 192 and characteristic fragment ions.

  • Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of this compound at different concentrations, each containing the same amount of internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the plant sample can then be determined from this calibration curve.

Conclusion

This compound is a naturally occurring volatile compound found in a variety of plants, contributing to their distinct aromas. Its biosynthesis originates from L-phenylalanine via the formation of phenylacetic acid, followed by an esterification step catalyzed by alcohol acyltransferases. The analysis of this compound in complex plant matrices is effectively achieved using HS-SPME-GC-MS. While its presence in several economically important plants is established, further research is needed to quantify its concentration in different species and tissues and to fully elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis. This knowledge will be invaluable for applications in the flavor, fragrance, and pharmaceutical industries.

References

An In-depth Technical Guide to the Solubility of Isobutyl Phenylacetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyl phenylacetate, a common fragrance and flavoring agent, in a variety of organic solvents. The information contained herein is intended to be a valuable resource for professionals in research, development, and formulation who require precise solubility data for this compound.

Core Data Presentation

The solubility of this compound has been experimentally determined in numerous common organic solvents. The following table summarizes the available quantitative data at 25°C, offering a clear comparison of its solubility across different solvent classes.

Solvent ClassSolventSolubility (g/L) at 25°C[1]
Alcohols Methanol780.62
Ethanol663.2
Isopropanol475.31
n-Propanol447.31
n-Butanol438.5
Isobutanol348.35
sec-Butanol354.51
n-Pentanol338.38
Ethylene Glycol164.97
Ketones Acetone845.84
2-Butanone535.0
Esters Ethyl Acetate449.36
Methyl Acetate439.82
Aromatic Hydrocarbons Toluene149.32
Aliphatic Hydrocarbons n-Hexane54.9
CyclohexaneNot explicitly quantified, but expected to be low
Ethers 1,4-Dioxane685.48
Tetrahydrofuran (THF)807.29
Nitriles Acetonitrile483.21
Amides N,N-Dimethylformamide (DMF)1277.22
N-Methyl-2-pyrrolidone (NMP)534.19

Qualitative solubility assessments indicate that this compound is soluble in oils and miscible with 80% ethanol in a 1:2 volume ratio.[2] Conversely, it is reported to be insoluble in water, glycerin, and propylene glycol.[2][3][4][5]

Experimental Protocols

While the specific experimental protocols used to generate the data above are not detailed in the provided sources, a general and widely accepted method for determining the solubility of a liquid in an organic solvent is the isothermal equilibrium method . This method involves preparing saturated solutions at a constant temperature and then determining the concentration of the solute.

Generalized Protocol for Determining Solubility of this compound:

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Constant temperature bath or incubator capable of maintaining ±0.1°C

    • Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bars or a shaker

    • Gas chromatograph (GC) with a suitable column (e.g., non-polar or medium-polarity) and a flame ionization detector (FID), or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Syringes and filters for sample preparation.

  • Procedure:

    • Preparation of Saturated Solutions:

      • Add an excess amount of this compound to a series of vials. The "excess" ensures that a saturated solution is formed and some undissolved solute remains.

      • To each vial, add a known volume or mass of the desired organic solvent.

      • Securely seal the vials to prevent solvent evaporation.

      • Place the vials in the constant temperature bath set to the desired temperature (e.g., 25°C).

      • Agitate the mixtures using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.

    • Sample Analysis:

      • After the equilibration period, cease agitation and allow the undissolved this compound to settle.

      • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation.

      • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved micro-droplets.

      • Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

      • Analyze the diluted sample using a calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

    • Calibration:

      • Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

      • Analyze these standards using the same analytical method to generate a calibration curve (peak area vs. concentration).

      • Use the calibration curve to determine the concentration of this compound in the diluted saturated solution.

    • Calculation of Solubility:

      • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

      • Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

  • Data Validation:

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

    • Visually inspect the vials after equilibration to confirm the presence of an excess of the solute.

Logical Relationships of Solvent Classes

The following diagram illustrates the classification of the organic solvents for which solubility data of this compound is presented. This visualization helps in understanding the chemical environment in which the solubility was determined.

Solvent_Classification Solvents Organic Solvents Alcohols Alcohols Solvents->Alcohols Ketones Ketones Solvents->Ketones Esters Esters Solvents->Esters Hydrocarbons Hydrocarbons Solvents->Hydrocarbons Ethers Ethers Solvents->Ethers Others Other Polar Aprotic Solvents Solvents->Others Aromatic Aromatic Hydrocarbons->Aromatic Aliphatic Aliphatic Hydrocarbons->Aliphatic Nitriles Nitriles Others->Nitriles Amides Amides Others->Amides

Caption: Classification of organic solvents for this compound solubility.

References

Synthesis of Isobutyl Phenylacetate via Fischer Esterification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of isobutyl phenylacetate through the Fischer esterification of phenylacetic acid with isobutyl alcohol. The document details the underlying chemical principles, a comprehensive experimental protocol, and the reaction mechanism. Quantitative data from representative syntheses are presented in tabular format for clarity. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an ester recognized for its characteristic sweet, honey-like, and floral aroma.[1] It finds applications in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis.[1] The Fischer-Speier esterification, a classic and robust method, remains a primary route for the industrial production of such esters.[1] This acid-catalyzed condensation reaction involves the treatment of a carboxylic acid with an alcohol.[2]

This document outlines the synthesis of this compound from phenylacetic acid and isobutyl alcohol (isobutanol), employing an acid catalyst. The principles of this equilibrium-driven reaction, including strategies to maximize product yield, are discussed.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Phenylacetic Acid + Isobutyl Alcohol ⇌ this compound + Water

The Fischer esterification is a reversible reaction catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[3] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, in this case, isobutyl alcohol) can be used, or water can be removed as it is formed.[3]

The reaction proceeds through a series of protonation and deprotonation steps, characteristic of nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound via Fischer esterification.

Materials and Equipment
Reagents Equipment
Phenylacetic AcidRound-bottom flask
Isobutyl Alcohol (Isobutanol)Reflux condenser
Concentrated Sulfuric Acid (H₂SO₄)Heating mantle or oil bath
Diethyl Ether (or other suitable solvent)Magnetic stirrer and stir bar
Saturated Sodium Bicarbonate (NaHCO₃) solutionSeparatory funnel
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Distillation apparatus
Brine (saturated NaCl solution)Beakers, graduated cylinders, pipettes
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine phenylacetic acid and an excess of isobutyl alcohol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for several hours. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up - Neutralization: After cooling the reaction mixture to room temperature, it is transferred to a separatory funnel. The mixture is washed with water, followed by a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted phenylacetic acid. The washing is repeated until the effervescence ceases.

  • Work-up - Extraction: The organic layer is then washed with brine to remove any remaining water-soluble impurities.

  • Drying: The separated organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: The drying agent is removed by filtration, and the excess isobutyl alcohol and any solvent used for extraction are removed by distillation or rotary evaporation. The crude this compound is then purified by vacuum distillation to obtain the final product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Refractive Index (n20/D)
Phenylacetic Acid136.15265.51.081-
Isobutyl Alcohol74.121080.8021.396
This compound192.25247-2530.991.486 - 1.488

Data sourced from publicly available chemical databases.

Table 2: Representative Experimental Parameters and Results

Parameter Value
Molar Ratio (Phenylacetic Acid:Isobutyl Alcohol)1 : 3
CatalystConcentrated H₂SO₄
Catalyst Loading~1-2% of total reactant weight
Reflux Time2 - 4 hours
Reaction TemperatureBoiling point of the mixture
Typical Yield70 - 85%
Purity (by GC)>98%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Experimental Workflow for this compound Synthesis Reactants Mix Phenylacetic Acid, Isobutyl Alcohol, and H₂SO₄ Reflux Heat to Reflux Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Workup Aqueous Work-up (Water & NaHCO₃ Washes) Cooling->Workup Extraction Separate Organic Layer Workup->Extraction Drying Dry with Anhydrous MgSO₄ Extraction->Drying Filtration Filter Drying->Filtration Purification Vacuum Distillation Filtration->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

The diagram below details the step-by-step mechanism of the acid-catalyzed Fischer esterification.

G Fischer Esterification Mechanism cluster_reactants Reactants cluster_products Products PA Phenylacetic Acid Protonation 1. Protonation of Carbonyl Oxygen PA->Protonation IA Isobutyl Alcohol Attack 2. Nucleophilic Attack by Alcohol IA->Attack H H⁺ (Catalyst) H->Protonation Protonation->Attack ProtonTransfer 3. Proton Transfer Attack->ProtonTransfer Elimination 4. Elimination of Water ProtonTransfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester This compound Deprotonation->Ester H_regen H⁺ (Catalyst Regenerated) Deprotonation->H_regen

References

An In-depth Technical Guide to the Health and Safety of Isobutyl Phenylacetate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of isobutyl phenylacetate in a laboratory setting. The following sections detail the toxicological properties, safe handling procedures, and emergency protocols associated with this compound, supported by quantitative data, experimental methodologies, and visual aids to ensure a thorough understanding for researchers, scientists, and drug development professionals.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, honey-like odor.[1][2] It is primarily used as a flavoring and fragrance agent.[2][3][4] A summary of its key physical and chemical properties is provided in Table 1.

PropertyValueReferences
CAS Number 102-13-6[3][5][6]
Molecular Formula C₁₂H₁₆O₂[3][5][6]
Molecular Weight 192.25 g/mol [5][6][7]
Boiling Point 247 - 253 °C[4][8]
Flash Point > 110 °C (> 230 °F)[1][8]
Density 0.99 g/cm³[1][4]
Solubility Insoluble in water, glycerol, and mineral oil. Soluble in most fixed oils.[1][2]

Section 2: Toxicological Data and GHS Classification

The primary health hazards associated with this compound are skin, eye, and respiratory irritation.[3][7][9] Ingestion and dermal absorption may also be harmful.[9][10]

Acute Toxicity

Quantitative toxicity data for this compound is summarized in Table 2.

TestSpeciesRouteValueReferences
LD50RatOral> 5,000 mg/kg[7][11]
LD50RabbitDermal> 5,000 mg/kg[7]
GHS Classification

The Globally Harmonized System (GHS) classification for this compound indicates its potential to cause irritation.

Hazard ClassHazard CategoryHazard StatementReferences
Skin irritation2 / 3H315 / H316: Causes skin irritation / Causes mild skin irritation[3][5][7]
Eye irritation2A / 2H319: Causes serious eye irritation[3][7]
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation[3][7]

Signal Word: Warning[3][5][7]

Hazard Pictogram:

alt text

Section 3: Experimental Protocols for Safety Assessment

The toxicological data presented are typically derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key acute toxicity studies.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[3][6][12]

  • Animal Model: Healthy, young adult albino rabbits are typically used.[8][12]

  • Procedure:

    • A small area of the animal's fur is clipped.[13]

    • A single dose of the test substance (e.g., 0.5 mL for liquids) is applied to the skin and covered with a gauze patch.[12]

    • The patch is secured with semi-occlusive dressing for a 4-hour exposure period.[6][12]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12] The reactions are scored to determine the level of irritation.[12]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.[4][7][14]

  • Animal Model: Healthy, young adult albino rabbits are the preferred model.[2]

  • Procedure:

    • A single dose of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[7][14]

    • The other eye serves as an untreated control.[7][14]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[4] The severity of any lesions is scored to classify the irritancy of the substance.[4]

Acute Oral Toxicity (Based on OECD Guideline 401)

This study is designed to determine the lethal dose 50 (LD50) of a substance when administered orally.[15][16][17]

  • Animal Model: Typically, rodent species such as rats are used.[15]

  • Procedure:

    • The test substance is administered in graduated doses to several groups of animals, with one dose per group.[15]

    • Administration is usually by gavage.[15]

  • Observation: Animals are observed for signs of toxicity and mortality over a period of at least 14 days.[10] The LD50 is then calculated statistically.[15]

Experimental_Workflow_for_Acute_Toxicity_Testing cluster_dermal Dermal Toxicity Assessment cluster_eye Ocular Toxicity Assessment cluster_oral Oral Toxicity Assessment dermal_start OECD 404: Acute Dermal Irritation dermal_prep Animal Preparation (Albino Rabbit) dermal_start->dermal_prep dermal_apply Apply Substance (4h) dermal_prep->dermal_apply dermal_observe Observe for Erythema & Edema (up to 72h) dermal_apply->dermal_observe dermal_end Classify Irritation Potential dermal_observe->dermal_end eye_start OECD 405: Acute Eye Irritation eye_prep Animal Preparation (Albino Rabbit) eye_start->eye_prep eye_apply Instill Substance in Conjunctival Sac eye_prep->eye_apply eye_observe Observe Cornea, Iris, Conjunctiva (up to 72h) eye_apply->eye_observe eye_end Classify Irritation Potential eye_observe->eye_end oral_start OECD 401: Acute Oral Toxicity oral_prep Animal Preparation (Rat) oral_start->oral_prep oral_dose Administer Graduated Doses (Gavage) oral_prep->oral_dose oral_observe Observe for Toxicity & Mortality (14 days) oral_dose->oral_observe oral_end Calculate LD50 oral_observe->oral_end

Figure 1: Standardized Experimental Workflow for Acute Toxicity Testing

Section 4: Metabolic Pathway

The metabolism of this compound, like other xenobiotic esters, primarily occurs through hydrolysis. This reaction is catalyzed by carboxylesterase enzymes, which are abundant in the liver and other tissues.[11][13][15] The hydrolysis of this compound yields isobutanol and phenylacetic acid.[13] These metabolites are then further processed through endogenous metabolic pathways for detoxification and excretion.

Metabolic_Pathway_of_Isobutyl_Phenylacetate IPA This compound Hydrolysis Hydrolysis IPA->Hydrolysis Substrate Isobutanol Isobutanol Hydrolysis->Isobutanol Product PAA Phenylacetic Acid Hydrolysis->PAA Product Carboxylesterase Carboxylesterases Carboxylesterase->Hydrolysis Enzyme Further_Metabolism_Iso Further Metabolism (e.g., Oxidation) Isobutanol->Further_Metabolism_Iso Further_Metabolism_PAA Further Metabolism (e.g., Conjugation) PAA->Further_Metabolism_PAA Excretion_Iso Excretion Further_Metabolism_Iso->Excretion_Iso Excretion_PAA Excretion Further_Metabolism_PAA->Excretion_PAA

Figure 2: Metabolic Pathway of this compound

Section 5: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5][7]

  • Hand Protection: Use chemically resistant gloves (e.g., Butyl rubber, 0.3mm thick).[5] Dispose of contaminated gloves after use.[5][7]

  • Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[5][7]

  • Respiratory Protection: If there is a risk of inhalation of vapors or mists, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[5][7]

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5][14]

  • Avoid contact with skin, eyes, and clothing.[7][14]

  • Avoid breathing vapors or mists.[5][7][14]

  • Keep away from sources of ignition and incompatible materials.[3][14]

  • Practice good industrial hygiene, including washing hands before breaks and at the end of the workday.[5][7]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7][9]

Section 6: Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[3][5][7]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Consult a physician if irritation persists.[3][5][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Consult a physician.[3][5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3][5][7]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing vapors.[3][5][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7][14]

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, vermiculite) and dispose of as hazardous waste.[5][7][12] Place in a suitable, closed container for disposal.[5][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][14]

  • Specific Hazards: Emits toxic fumes (carbon oxides) under fire conditions.[3][5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3][5]

Safety_Precautions_Logical_Relationship cluster_hierarchy Hierarchy of Controls cluster_ppe_details Required PPE Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Administrative->PPE Requires PPE_Main PPE for this compound Eye_Protection Safety Glasses/ Goggles PPE_Main->Eye_Protection Hand_Protection Chemical Resistant Gloves PPE_Main->Hand_Protection Body_Protection Lab Coat/ Impervious Clothing PPE_Main->Body_Protection Respiratory_Protection Respirator (if needed) PPE_Main->Respiratory_Protection

Figure 3: Logical Relationship of Safety Precautions for Handling this compound

References

Thermal stability and degradation profile of isobutyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Isobutyl Phenylacetate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ester widely used in the fragrance, flavor, and cosmetic industries for its characteristic sweet, honey-like, and floral aroma. In pharmaceutical and drug development contexts, understanding the thermal stability of excipients and formulation components like this compound is critical for ensuring product quality, safety, and shelf-life. This technical guide provides an in-depth analysis of the anticipated thermal behavior of this compound, including its stability under thermal stress and its likely degradation pathways. Due to the absence of specific experimental data for this compound, this guide leverages data from analogous aromatic and aliphatic esters to provide a robust predictive profile.

Predicted Thermal Stability and Physicochemical Properties

The thermal stability of an organic compound is influenced by its molecular structure, bond energies, and the presence of functional groups. This compound, with its ester linkage and aromatic ring, is expected to exhibit moderate thermal stability. Key physicochemical properties that influence its thermal behavior are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Structurally Similar Esters

PropertyThis compound (Predicted/Reported)Benzyl Acetate (Reference)Butyl Acetate (Reference)
Molecular Formula C₁₂H₁₆O₂C₉H₁₀O₂C₆H₁₂O₂
Molecular Weight 192.25 g/mol 150.17 g/mol 116.16 g/mol
Boiling Point 253 °C213 °C126 °C
Flash Point 113 °C102 °C22 °C
Decomposition Temp. Estimated > 250 °CNot specifiedReleases fumes on heating

Note: Data for this compound is based on publicly available safety data sheets and chemical supplier information. Data for reference compounds is from established chemical databases.

Predicted Degradation Profile

The primary mechanism for the thermal degradation of esters in the absence of oxygen is typically a unimolecular elimination reaction, often proceeding through a six-membered cyclic transition state (pyrolysis). For this compound, the most probable degradation pathway involves the cleavage of the ester bond to yield phenylacetic acid and isobutylene.

At higher temperatures or in the presence of oxygen, more complex degradation pathways involving radical mechanisms can occur, leading to a wider range of smaller volatile organic compounds, including carbon oxides.

A proposed primary thermal degradation pathway is illustrated in the following diagram:

G Proposed Primary Thermal Degradation Pathway of this compound cluster_reactants Reactant cluster_products Primary Degradation Products This compound This compound Phenylacetic Acid Phenylacetic Acid This compound->Phenylacetic Acid Heat (Δ) Isobutylene Isobutylene This compound->Isobutylene Heat (Δ) G Thermogravimetric Analysis (TGA) Experimental Workflow Sample_Preparation Sample Preparation (5-10 mg of this compound) Crucible Place in Alumina Crucible Sample_Preparation->Crucible TGA_Instrument Load into TGA Instrument Crucible->TGA_Instrument Purge Purge with Inert Gas (e.g., Nitrogen at 50 mL/min) TGA_Instrument->Purge Heating Heat from Ambient to 600 °C (Heating rate: 10 °C/min) Purge->Heating Data_Acquisition Record Mass Loss vs. Temperature Heating->Data_Acquisition Analysis Analyze TGA Curve (Onset, peak, and endset temperatures) Data_Acquisition->Analysis G Differential Scanning Calorimetry (DSC) Experimental Workflow Sample_Preparation Sample Preparation (2-5 mg of this compound) Pan Seal in Hermetic Aluminum Pan Sample_Preparation->Pan DSC_Instrument Load into DSC Instrument with Reference Pan Pan->DSC_Instrument Purge Purge with Inert Gas (e.g., Nitrogen at 50 mL/min) DSC_Instrument->Purge Heating_Cooling Heat/Cool Cycle (e.g., -50 °C to 300 °C at 10 °C/min) Purge->Heating_Cooling Data_Acquisition Record Heat Flow vs. Temperature Heating_Cooling->Data_Acquisition Analysis Analyze DSC Thermogram (Melting point, enthalpy, degradation onset) Data_Acquisition->Analysis

An In-depth Technical Guide to Isobutyl Phenylacetate as a Volatile Organic Compound (VOC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl phenylacetate is a volatile organic compound (VOC) of significant interest in the flavor and fragrance industries. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and applications. Detailed experimental protocols for its synthesis via Fischer-Speier esterification and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are presented. While this compound is primarily recognized for its sensory characteristics, the broader biological activities of related phenylacetates are also discussed to provide a wider context for researchers.

Introduction

This compound (CAS 102-13-6), also known as 2-methylpropyl phenylacetate, is an ester characterized by its sweet, floral, and honey-like aroma with cocoa undertones.[1][2][3][4] As a VOC, its volatility and distinct scent profile have led to its widespread use as a fragrance ingredient in perfumes, cosmetics, and personal care products, as well as a flavoring agent in food and beverages.[2][5][6][7] This document serves as a technical resource, consolidating key data and methodologies relevant to the study and application of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[6][7] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₂H₁₆O₂[8]
Molecular Weight 192.25 g/mol [8]
CAS Number 102-13-6[8]
Appearance Colorless to pale yellow liquid[6][7]
Odor Sweet, floral, honey, cocoa[1][2][3][4]
Boiling Point 253 °C (lit.)[6][8]
Density 0.986 g/mL at 25 °C (lit.)[6][8]
Refractive Index n20/D 1.487 (lit.)[6][8]
Flash Point 113 °C (235.4 °F) - closed cup[8]
Solubility Insoluble in water; soluble in most fixed oils and ethanol.[6]
Vapor Pressure 2-3.4 Pa at 20-25 °C[6]

Synthesis

The primary method for synthesizing this compound is through the Fischer-Speier esterification of phenylacetic acid with isobutyl alcohol, using an acid catalyst.[6][9]

Fischer-Speier Esterification: Logical Workflow

Fischer_Esterification Reactants Phenylacetic Acid + Isobutyl Alcohol Reaction Reflux Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product This compound Purification->Product

Caption: Fischer-Speier esterification workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Fischer-Speier esterification procedures.[9][10][11][12]

Materials:

  • Phenylacetic acid

  • Isobutyl alcohol (2-methyl-1-propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine phenylacetic acid (1 molar equivalent) and an excess of isobutyl alcohol (e.g., 3 molar equivalents). If using a solvent, toluene can be added.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 molar equivalents) to the mixture while stirring.

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if used to remove water azeotropically with toluene) and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Aqueous Workup: Transfer the cooled reaction mixture to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.

  • Extraction: Add an organic solvent such as diethyl ether or ethyl acetate to the separatory funnel and shake vigorously to extract the this compound. Allow the layers to separate and collect the organic layer. Repeat the extraction process on the aqueous layer two more times.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and then remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of this compound.[5]

GC-MS Analysis: Logical Workflow

GCMS_Analysis Sample Sample containing this compound Preparation Sample Preparation (Dilution/Extraction) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Analysis Data Analysis (Library Search, Quantification) Detection->Analysis Result Identification and Quantification Analysis->Result

Caption: General workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol: GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.[4][7][13][14]

Materials and Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for VOC analysis (e.g., HP-5ms, DB-5ms, or similar non-polar column)

  • Helium (carrier gas)

  • This compound standard

  • Appropriate solvent for dilution (e.g., hexane or dichloromethane)

  • Microsyringe for injection

Procedure:

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards by serial dilution of the stock solution.

    • Sample Preparation: For liquid samples, dilute an appropriate amount in the chosen solvent. For solid or semi-solid matrices, an extraction step (e.g., solvent extraction, headspace sampling, or solid-phase microextraction) may be necessary.

  • GC-MS Parameters:

    • GC Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., split ratio of 50:1) or splitless, depending on the expected concentration.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard.

    • Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum from a library (e.g., NIST). Key fragments for this compound include m/z 91 (tropylium ion), 57, and 136.

    • For quantification, generate a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Context and Applications

Applications

The primary applications of this compound are in the flavor and fragrance industries .[2][5][6][7] Its sweet, honey-like, and floral aroma makes it a valuable component in perfumes, soaps, lotions, and other personal care products.[5][6] In the food industry, it is used to impart honey and cocoa notes to various products.[2] It is also used as an intermediate in the synthesis of other organic compounds.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the direct interaction of This compound with biological signaling pathways. Its use in food and consumer products is based on its favorable safety profile at low concentrations.[15]

However, the parent compound, phenylacetate , has been studied for its potential anticancer properties.[16][17][18] Research has shown that phenylacetate can inhibit the growth of cancer cells and induce differentiation.[18] For instance, in breast cancer cells, phenylacetate has been shown to block the binding of the estrogen receptor to estrogen response elements (ER-ERE), which is a critical step in estrogen-mediated gene transcription.[16] This antiestrogenic effect is associated with the downregulation of genes like c-myc and an increase in the expression of the cell cycle inhibitor p21.[16]

It is important to note that these findings are for phenylacetate and cannot be directly extrapolated to this compound without further investigation. The esterification with isobutyl alcohol significantly alters the molecule's lipophilicity and size, which would likely affect its biological activity, including its ability to interact with cellular targets and signaling molecules.

Logical Relationship of Phenylacetate's Antiestrogenic Effect

Phenylacetate_Pathway PA Phenylacetate ER_ERE ER-ERE Binding PA->ER_ERE inhibits c_myc c-myc Transcription ER_ERE->c_myc activates p21 p21 Transcription c_myc->p21 represses Growth_Inhibition Cell Growth Inhibition p21->Growth_Inhibition promotes

Caption: Simplified signaling cascade of phenylacetate's antiestrogenic effects.

Conclusion

This compound is a commercially important volatile organic compound with well-established applications in the flavor and fragrance sectors. Its synthesis and analysis are based on standard organic chemistry and analytical techniques. While its direct biological activity beyond its sensory properties is not extensively studied, the known effects of its parent compound, phenylacetate, suggest potential areas for future research, particularly in the context of drug development. This guide provides a foundational resource for professionals seeking to work with and understand this versatile ester.

References

Synonyms and alternative names for isobutyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyl phenylacetate, a significant compound in the flavor and fragrance industries. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Identity: Synonyms and Alternative Names

This compound is known by numerous synonyms and alternative names in scientific literature and commercial contexts. These identifiers are crucial for accurate database searching and chemical inventory management. The compound is systematically named 2-methylpropyl 2-phenylacetate according to IUPAC nomenclature.[1] A comprehensive list of its common names and identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

Type Identifier Reference(s)
IUPAC Name 2-methylpropyl 2-phenylacetate[1]
Systematic Name 2-methylpropyl benzeneacetate[2]
Common Synonyms Phenylacetic acid, isobutyl ester[1][2][3]
Isobutyl phenylethanoate[1][2]
Isobutyl α-toluate[1][2][4]
Benzeneacetic acid, 2-methylpropyl ester[1][2][4][5]
Acetic acid, phenyl-, isobutyl ester[1][2][5]
Trade/Other Names Eglantine[4][6]
Iphaneine[1][4]
Phenysol[1]
Registry Numbers CAS Number: 102-13-6[3][4][7][8]
EC Number: 203-007-9[4][7]
FEMA Number: 2210[2][4][7]
UNII: 2QK898564G[2]
MDL Number: MFCD00026482[7]
JECFA Number: 1013[1]
Internal Codes NSC 6602[1][2]
AI3-01969[2]
CCRIS 7324[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a sweet, floral, and honey-like odor.[1][4][9] Its key physicochemical properties are summarized in Table 2, providing essential data for experimental design and safety assessments.

Table 2: Quantitative Physicochemical Data for this compound

Property Value Reference(s)
Molecular Formula C₁₂H₁₆O₂[4][8]
Molecular Weight 192.25 g/mol [3][4][7][8]
Density 0.986 g/mL at 25 °C[6][7][9]
Boiling Point 253 °C[6][7][9]
Refractive Index n20/D 1.487[6][7][9]
Flash Point 113 °C (235.4 °F) - closed cup[7]
Solubility in Water 93 mg/L at 20 °C[1]
Solubility in Ethanol 1 mL in 2 mL of 80% ethanol[10]
Vapor Pressure 0.0107 hPa at 20°C (est.)[10]
XLogP3-AA 3.2[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.

This compound is commercially prepared through the Fischer-Speier esterification of phenylacetic acid with isobutyl alcohol (isobutanol), using a strong acid catalyst.[9] This method remains the primary route for its production.

Materials and Equipment:

  • Phenylacetic acid

  • Isobutyl alcohol (2-Methyl-1-propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylacetic acid and a molar excess of isobutyl alcohol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours to drive the esterification to completion.

  • Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

  • Aqueous Workup:

    • Add an equal volume of water to the separatory funnel. Shake the funnel and allow the layers to separate. Discard the lower aqueous layer.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous washing to ensure it is neutral or slightly basic.

    • Perform a final wash of the organic layer with water.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried organic layer to remove the drying agent.

    • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for the given pressure.

The synthesis workflow is depicted in the following diagram:

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants Phenylacetic Acid + Isobutyl Alcohol + H₂SO₄ (catalyst) Reflux Heat to Reflux (2-3 hours) Reactants->Reflux Esterification Cooling Cool to Room Temp. Reflux->Cooling Wash_NaHCO3 Wash with NaHCO₃(aq) & Water Cooling->Wash_NaHCO3 Drying Dry over MgSO₄ Wash_NaHCO3->Drying Distillation Fractional Distillation (Reduced Pressure) Drying->Distillation Product Pure Isobutyl Phenylacetate Distillation->Product

Caption: Synthesis workflow for this compound.

FTIR spectroscopy is a standard method to confirm the identity and purity of the synthesized ester by identifying its characteristic functional groups.

Equipment:

  • FTIR spectrometer (e.g., with an Attenuated Total Reflectance (ATR) accessory)

  • Sample vial

  • Pipette

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of the purified this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum to identify key absorption bands.

    • Confirm the formation of the ester by observing the strong C=O stretching vibration, typically around 1730-1750 cm⁻¹.

    • Identify the C-O stretching vibrations of the ester group.

    • Verify the absence of a broad O-H stretching band from the starting carboxylic acid (around 2500-3300 cm⁻¹).

Biological Activity and Applications

This compound is primarily utilized as a fragrance and flavoring agent in a wide range of products, including perfumes, cosmetics, and food items.[1][11] Its characteristic sweet, honey, and cocoa notes make it a valuable component in these formulations.[4][7] While the parent compound, phenylacetate, has been investigated for its potential anticancer properties, there is limited research on the specific biological signaling pathways directly modulated by this compound.[12] Its primary role in research and development is as an intermediate in organic synthesis and as a component in fragrance and flavor chemistry.[11]

The relationships between this compound and its various chemical identifiers are illustrated below:

Chemical_Identifiers cluster_names Names & Synonyms cluster_numbers Registry Numbers Compound {this compound | C₁₂H₁₆O₂} IUPAC 2-methylpropyl 2-phenylacetate Compound->IUPAC is identified by Common Phenylacetic acid, isobutyl ester Compound->Common is known as Trade Eglantine Compound->Trade is also known as CAS CAS: 102-13-6 Compound->CAS is registered as FEMA FEMA: 2210 Compound->FEMA is classified as EC EC: 203-007-9 Compound->EC is listed as

Caption: Identifiers for this compound.

References

The Olfactory & Chemical Landscape of Isobutyl Phenylacetate: A Technical Guide for Fragrance Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of isobutyl phenylacetate, a significant fragrance ingredient utilized in modern perfumery. The document elucidates the chemical and physical properties, olfactory profile, and applications of this aromatic ester. Detailed methodologies for its synthesis via Fischer esterification, sensory evaluation through Gas Chromatography-Olfactometry (GC-O) and sensory panels, and stability testing are presented. This guide aims to serve as a comprehensive resource for professionals engaged in fragrance research, development, and formulation, offering a consolidated repository of technical data and experimental protocols.

Introduction

This compound (CAS No. 102-13-6) is a synthetically produced aromatic ester valued for its complex and multifaceted odor profile.[1][2] It is a key component in the creation of a variety of fragrance accords, particularly those with gourmand, floral, and animalic facets. Its unique scent, reminiscent of honey, cocoa, and sweet florals, lends itself to a wide array of applications in fine fragrances, personal care products, and home fragrance.[1][3] This document provides a detailed overview of the technical aspects of this compound, from its synthesis to its performance evaluation as a fragrance ingredient.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in fragrance formulations. These properties influence its volatility, solubility, and stability in various product bases.

PropertyValueReference
Chemical Name 2-Methylpropyl 2-phenylacetate[4]
Synonyms Isobutyl phenylethanoate, Phenylacetic acid isobutyl ester, Isobutyl alpha-toluate[4]
CAS Number 102-13-6[4]
Molecular Formula C₁₂H₁₆O₂[4]
Molecular Weight 192.25 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 247 - 253 °C[5]
Density 0.98 - 1.02 g/cm³ at 20°C[1]
Refractive Index (n20/D) 1.486 - 1.488[5]
Flash Point > 110 °C (> 230 °F)[5]
Solubility Soluble in ethanol and oils; insoluble in water.

Olfactory Profile and Applications in Perfumery

This compound is prized for its rich and warm olfactory characteristics. It is primarily considered a heart to base note in fragrance compositions.[6]

Olfactory FacetDescriptionReference
Primary Notes Sweet, honey, cocoa[1][7]
Secondary Notes Floral (rose-like), waxy, spicy, animalic[1]
Tertiary Notes Fruity, musky[1]

Applications in Fragrance Composition:

  • Gourmand Accords: Its prominent honey and cocoa notes make it an essential ingredient in creating chocolate, honey, and other confectionery-inspired fragrances.[1][6][7] It blends exceptionally well with vanillin and ethyl vanillin to produce a realistic chocolate effect.[6][7]

  • Floral Compositions: It imparts a sweet, honeyed warmth to floral bouquets, particularly those featuring rose and carnation.

  • Animalic and Oriental Fragrances: The subtle animalic and waxy facets of this compound add depth and sensuality to amber, musk, and civet-type accords.[6] It is also a key component in beeswax and honey reconstructions.[1][6]

  • Modifier: It can be used to add a touch of sweetness and warmth to a wide range of fragrance types, bridging top and base notes.[1]

Typical Use Levels: The recommended concentration of this compound in a fragrance concentrate typically ranges from 0.1% to 10%.[6]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the Fischer esterification of phenylacetic acid with isobutyl alcohol, using an acid catalyst.

Synthesis_of_Isobutyl_Phenylacetate Phenylacetic_Acid Phenylacetic Acid Reactants Phenylacetic_Acid->Reactants Isobutyl_Alcohol Isobutyl Alcohol Isobutyl_Alcohol->Reactants Isobutyl_Phenylacetate This compound Reactants->Isobutyl_Phenylacetate Fischer Esterification Water Water Reactants->Water Products Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactants Heat Heat Heat->Reactants

Caption: Fischer Esterification of Phenylacetic Acid and Isobutyl Alcohol.

Experimental Protocol: Fischer Esterification

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • Phenylacetic acid

  • Isobutyl alcohol (2-methyl-1-propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of phenylacetic acid with a 1.5 to 2 molar excess of isobutyl alcohol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the flask while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extraction: Dilute the mixture with diethyl ether. Wash the organic layer successively with:

    • Water to remove the excess isobutyl alcohol and some of the acid.

    • 5% sodium bicarbonate solution to neutralize the remaining sulfuric and phenylacetic acids (caution: CO₂ evolution).

    • Saturated brine solution to remove dissolved water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Experimental Evaluation of this compound

A comprehensive evaluation of a fragrance ingredient involves both instrumental and sensory analysis to characterize its odor profile, performance, and stability.

Fragrance_Evaluation_Workflow cluster_Instrumental Instrumental Analysis cluster_Sensory Sensory Analysis cluster_Performance Performance & Stability GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) GC_O Gas Chromatography- Olfactometry (GC-O) Odor_Panel Trained Odor Panel GC_O->Odor_Panel Descriptive_Analysis Descriptive Analysis Odor_Panel->Descriptive_Analysis Odor Profile Stability_Testing Stability Testing (Light, Heat, pH) Substantivity_Test Substantivity on Substrate (Skin, Fabric) Fragrance_Ingredient This compound Fragrance_Ingredient->GC_MS Chemical Purity Fragrance_Ingredient->GC_O Odor Characterization Fragrance_Ingredient->Stability_Testing Shelf-life Fragrance_Ingredient->Substantivity_Test Longevity

Caption: A typical workflow for the evaluation of a fragrance ingredient.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1] This allows for the identification of odor-active compounds in a sample.

Methodology:

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., ethanol) is prepared.

  • Instrumentation: A gas chromatograph is equipped with a column suitable for fragrance analysis (e.g., a non-polar or medium-polarity column). The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a sniffing port.

  • Analysis: The sample is injected into the GC. As compounds elute from the column, a trained sensory panelist sniffs the effluent at the sniffing port and records the odor description and intensity at specific retention times.

  • Data Correlation: The olfactometry data is correlated with the chromatogram from the conventional detector to identify the compound responsible for each odor perception.

Sensory Panel Evaluation

A trained sensory panel is essential for a comprehensive and nuanced evaluation of a fragrance ingredient's odor profile.

Protocol:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and describe a wide range of odorants.

  • Sample Preparation: this compound is evaluated at various concentrations in a neutral solvent (e.g., ethanol) on smelling strips (mouillettes).

  • Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination.

  • Descriptive Analysis: Panelists independently evaluate the samples and provide detailed descriptions of the odor, including its character, intensity, and any changes over time (top, middle, and base notes).

  • Data Analysis: The descriptive terms are collected and statistically analyzed to create a comprehensive odor profile.

Stability Testing

Stability testing is crucial to ensure that this compound maintains its desired olfactory and physical characteristics in a finished product over its shelf life.

Protocol:

  • Sample Preparation: this compound is incorporated into the final product base (e.g., an eau de toilette, lotion, or soap). A control sample of the unfragranced base is also prepared.

  • Accelerated Aging Conditions: Samples are stored under various stress conditions to simulate aging:

    • Elevated Temperature: Samples are kept in ovens at controlled temperatures (e.g., 40°C, 50°C) for a specified period (e.g., 1, 2, and 3 months).

    • Light Exposure: Samples are exposed to controlled UV and visible light to assess photosensitivity.

    • Freeze-Thaw Cycles: Samples are subjected to repeated cycles of freezing and thawing to evaluate physical stability.

  • Evaluation: At regular intervals, the samples are evaluated for any changes in:

    • Odor: Assessed by a trained sensory panel.

    • Color and Appearance: Visually inspected.

    • Physicochemical Properties: pH and viscosity are measured.

  • Real-Time Stability: A parallel study is often conducted under ambient conditions for a longer duration to correlate with the accelerated testing results.

Role in a Fragrance Accord: A Conceptual Model

This compound often serves as a foundational element in building complex fragrance accords. The following diagram illustrates its interaction with other fragrance materials in a conceptual gourmand-floral accord.

Fragrance_Accord Isobutyl_Phenylacetate This compound (Honey, Cocoa) Accord Gourmand-Floral Accord Isobutyl_Phenylacetate->Accord Forms sweet, warm heart Vanillin Vanillin (Vanilla, Sweet) Vanillin->Accord Enhances gourmand facet Rose_Oxide Rose Oxide (Floral, Green) Rose_Oxide->Accord Adds floral lift Patchouli Patchouli (Earthy, Woody) Patchouli->Accord Provides depth and complexity Musk Synthetic Musk (Soft, Powdery) Musk->Accord Lends softness and longevity

Caption: Conceptual model of this compound in a fragrance accord.

Conclusion

This compound is a versatile and valuable fragrance ingredient with a distinctive sweet, honey-cocoa, and floral odor profile. Its chemical and physical properties make it suitable for a wide range of applications in perfumery. A comprehensive understanding of its synthesis, sensory evaluation, and stability is essential for its effective and innovative use in fragrance creation. This technical guide provides a foundational resource for researchers and perfumers, enabling them to leverage the unique olfactory characteristics of this compound to their full potential.

References

The Application of Isobutyl Phenylacetate in Food Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl phenylacetate, a flavoring agent with the FEMA number 2210, is a significant component in the flavorist's palette, prized for its sweet, honey-like, and floral aroma with cocoa undertones. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, regulatory status, and typical applications in the food industry. Detailed experimental protocols for its synthesis, sensory evaluation, and analytical quantification are presented to support researchers and professionals in the fields of food science and drug development. Furthermore, this document elucidates the metabolic fate of this compound and outlines a logical workflow for its analysis.

Introduction

This compound (CAS No. 102-13-6) is an ester that is synthetically produced and also found naturally in cocoa.[1] It is widely utilized in the food and fragrance industries to impart or enhance specific flavor and aroma profiles.[2] Its characteristic sweet, honey, and floral notes, often with a hint of cocoa, make it a versatile ingredient in a variety of products, including beverages, baked goods, candies, and dairy products.[1][3] This guide serves as a comprehensive resource for understanding and utilizing this compound in a scientific and regulatory context.

Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and quality control.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Name 2-methylpropyl 2-phenylacetate[4]
Synonyms Isobutyl 2-phenylacetate, Phenylacetic acid isobutyl ester[4]
CAS Number 102-13-6[2]
FEMA Number 2210[5]
JECFA Number 1013[5]
Molecular Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.25 g/mol [3]
Appearance Colorless liquid[2]
Odor Profile Sweet, honey, floral, cocoa, rosy[1][3]
Taste Profile Sweet, floral, honey-like with a cocoa top note at 1 ppm[1]
Specific Gravity 0.984 - 0.987 @ 25°CThe Good Scents Company
Boiling Point 253 °C
Refractive Index 1.486 - 1.488 @ 20°C[2]
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Soluble in most fixed oils; insoluble in glycerol and mineral oil.The Good Scents Company
Regulatory Status

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[5] It is also listed in the Code of Federal Regulations (21 CFR 172.515) as a synthetic flavoring substance permitted for direct addition to food for human consumption. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and found no safety concerns at current levels of intake when used as a flavoring agent.[5]

Typical Usage Levels in Food

The concentration of this compound in finished food products varies depending on the food matrix and the desired flavor profile. The following table provides typical maximum use levels as reported in the FEMA GRAS list.[6]

Food CategoryTypical Maximum Use Level (ppm)
Baked Goods5.0
Non-alcoholic Beverages2.8
Frozen Dairy2.8
Fruit Ices2.8
Gelatins and Puddings5.0
Hard Candy5.5
Processed Fruits3.0

Experimental Protocols

This section provides detailed methodologies for the synthesis, sensory evaluation, and analytical determination of this compound.

Synthesis of this compound (Fischer Esterification)

This protocol describes a laboratory-scale synthesis of this compound via Fischer esterification.

Materials:

  • Phenylacetic acid

  • Isobutyl alcohol (2-methyl-1-propanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 1 mole of phenylacetic acid and 2 moles of isobutyl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the total mass of reactants) to the mixture while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours to drive the reaction to completion.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of deionized water. Shake gently and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 5% sodium bicarbonate solution to neutralize any unreacted acid.

    • Saturated sodium chloride solution (brine) to remove excess water and water-soluble impurities.

  • Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Filter the dried organic layer to remove the drying agent.

  • Remove the excess isobutyl alcohol and diethyl ether using a rotary evaporator.

  • The resulting crude this compound can be further purified by vacuum distillation.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory evaluation of this compound in a model beverage system using Quantitative Descriptive Analysis (QDA).

Objective: To characterize and quantify the sensory attributes of this compound.

Panelists: A panel of 8-12 trained sensory assessors.

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent like ethanol.

  • Prepare a series of concentrations of this compound in a model beverage base (e.g., sweetened carbonated water) at levels relevant to its typical use (e.g., 1, 3, and 5 ppm).

  • A control sample (beverage base without this compound) should also be prepared.

  • Code all samples with random three-digit numbers and present them to the panelists at a controlled temperature.

Procedure:

  • Lexicon Development: In initial sessions, panelists are presented with the samples and collaboratively develop a lexicon of descriptive terms for the aroma and flavor attributes of this compound (e.g., honey, floral, cocoa, sweet, fruity, chemical). Reference standards for each attribute should be provided to anchor the panelists.

  • Training: Panelists are trained to use the developed lexicon and to rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Evaluation:

    • Panelists evaluate the coded samples in individual booths under controlled lighting and environmental conditions.

    • The order of sample presentation should be randomized for each panelist.

    • Panelists cleanse their palates with unsalted crackers and water between samples.

    • For each sample, panelists rate the intensity of each attribute on the provided scale.

  • Data Analysis:

    • The intensity ratings are converted to numerical data.

    • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the attribute intensities across the different concentrations.

    • Principal Component Analysis (PCA) or spider web plots can be used to visualize the sensory profiles of the different concentrations.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantification of this compound in a beverage matrix using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler (optional, for volatile analysis)

  • Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms)

Materials:

  • This compound standard

  • Internal standard (e.g., methyl phenylacetate)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Beverage sample

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Spike a known volume of the beverage sample (e.g., 10 mL) with a known concentration of the internal standard.

    • Add an equal volume of dichloromethane to the sample in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (DCM) layer.

    • Repeat the extraction twice more with fresh DCM.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-300.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions such as m/z 91 (tropylium ion) and 135 can be monitored.

  • Quantification:

    • Prepare a calibration curve by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard.

    • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the sample extract from the calibration curve.

Mandatory Visualizations

Metabolic Pathway of Phenylacetate

This compound is expected to be hydrolyzed in vivo by esterases to isobutyl alcohol and phenylacetic acid. The subsequent metabolism of phenylacetic acid is a key pathway.

MetabolicPathway IPA This compound IAA Isobutyl Alcohol IPA->IAA Hydrolysis PAA Phenylacetic Acid IPA->PAA Hydrolysis PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA Activation PAG Phenylacetylglutamine (excreted in urine) PAA_CoA->PAG Conjugation Esterases Esterases Esterases->IPA ACSM Acyl-CoA Synthetase ACSM->PAA GLYAT Glycine N-Acyltransferase GLYAT->PAA_CoA

Caption: Metabolic fate of this compound.

Experimental Workflow for Flavor Analysis

A logical workflow is crucial for the comprehensive analysis of a flavoring agent like this compound.

ExperimentalWorkflow Start Flavor Analysis of This compound SamplePrep Sample Preparation (e.g., Beverage Formulation) Start->SamplePrep Sensory Sensory Evaluation (QDA) SamplePrep->Sensory Instrumental Instrumental Analysis (GC-MS) SamplePrep->Instrumental DataAnalysis Data Integration and Analysis Sensory->DataAnalysis Instrumental->DataAnalysis Conclusion Conclusion and Reporting DataAnalysis->Conclusion

Caption: General workflow for flavor analysis.

Conclusion

This compound is a valuable and well-regulated flavoring agent with a distinct and desirable sensory profile. This guide has provided a comprehensive technical overview, including its properties, regulatory standing, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the food and pharmaceutical industries, facilitating the informed and effective use of this important flavor ingredient. Further research could focus on the synergistic effects of this compound with other flavor compounds and its stability in various food matrices under different processing conditions.

References

An In-depth Technical Guide on the Biological Sources and Biosynthesis of Isobutyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl phenylacetate is an aromatic ester recognized for its characteristic sweet, honey-like, and floral aroma. It is a valuable compound in the flavor and fragrance industries and has potential applications in other areas of chemical synthesis. While it can be produced synthetically, there is growing interest in its natural biological sources and biosynthetic pathways for sustainable production and for understanding its role in plant and microbial systems. This technical guide provides a comprehensive overview of the known biological sources of this compound, details of its proposed biosynthetic pathway, and relevant experimental protocols for its study.

Biological Sources of this compound

This compound has been identified as a natural volatile compound in a variety of plant species. The primary documented botanical sources include:

  • Cocoa (Theobroma cacao): this compound is a component of the complex aroma profile of cocoa beans, contributing to its characteristic chocolatey and floral notes.[1][2]

  • Sweet Wormwood (Artemisia annua): This medicinal plant, known for producing the antimalarial compound artemisinin, also biosynthesizes this compound as part of its essential oil.[3]

  • Mango (Mangifera indica): Various cultivars of mango have been found to contain this compound, which contributes to the fruit's rich and diverse aromatic bouquet.[3]

While these are the most prominently cited sources, the compound may be present in other plants as well, often as a minor constituent of their volatile organic compound (VOC) profile.

Biosynthesis of this compound

The biosynthesis of this compound in plants is not yet fully elucidated in a single, complete pathway. However, based on known metabolic routes for its precursors, a plausible pathway can be proposed. The biosynthesis can be conceptually divided into two main branches: the formation of the acid moiety (phenylacetic acid) and the formation of the alcohol moiety (isobutanol), followed by their esterification.

Biosynthesis of Phenylacetic Acid

Phenylacetic acid is believed to be derived from the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway . The subsequent conversion of L-phenylalanine to phenylacetic acid can occur through several potential routes within the broader phenylpropanoid pathway .

  • Shikimate Pathway: This conserved pathway in plants and microorganisms converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate. Chorismate is the branch-point intermediate for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.

  • From Phenylalanine to Phenylacetic Acid: The conversion of phenylalanine to phenylacetic acid is thought to proceed via intermediates such as phenylpyruvic acid and phenylacetaldehyde. The enzymes involved in these steps are likely aminotransferases, decarboxylases, and dehydrogenases.

Biosynthesis of Isobutanol

Isobutanol is a branched-chain alcohol derived from the catabolism of the amino acid L-valine. The key steps in its biosynthesis are:

  • Transamination of Valine: L-valine is converted to α-ketoisovalerate.

  • Decarboxylation: α-ketoisovalerate is decarboxylated to isobutyraldehyde by a keto-acid decarboxylase.

  • Reduction: Isobutyraldehyde is then reduced to isobutanol by an alcohol dehydrogenase.

Esterification: The Final Step

The final step in the biosynthesis of this compound is the esterification of phenylacetic acid with isobutanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes utilize an activated form of phenylacetic acid, typically phenylacetyl-CoA , and transfer the phenylacetyl group to isobutanol.

The overall proposed biosynthetic pathway is depicted in the following diagram:

Biosynthesis_of_Isobutyl_Phenylacetate cluster_shikimate Shikimate Pathway cluster_paa Phenylacetic Acid Biosynthesis cluster_isobutanol Isobutanol Biosynthesis PEP_E4P PEP + Erythrose-4-P Chorismate Chorismate PEP_E4P->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Phenylpyruvic_Acid Phenylpyruvic Acid Phenylalanine->Phenylpyruvic_Acid Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvic_Acid->Phenylacetaldehyde Phenylacetic_Acid Phenylacetic Acid Phenylacetaldehyde->Phenylacetic_Acid Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetic_Acid->Phenylacetyl_CoA Valine L-Valine alpha_KIV α-Ketoisovalerate Valine->alpha_KIV Isobutyraldehyde Isobutyraldehyde alpha_KIV->Isobutyraldehyde Isobutanol Isobutanol Isobutyraldehyde->Isobutanol AAT AAT Isobutanol->AAT Isobutyl_Phenylacetate This compound AAT->Isobutyl_Phenylacetate

Caption: Proposed biosynthetic pathway of this compound in plants.

Quantitative Data

Currently, there is limited publicly available quantitative data on the precise concentrations of this compound in its natural sources. The levels of volatile compounds in plants can vary significantly based on factors such as cultivar, geographical location, climate, ripeness, and post-harvest processing.

Biological SourceCompoundConcentration RangeReference
Theobroma cacao (Cocoa)This compoundNot specified in reviewed literature-
Artemisia annuaThis compoundNot specified in reviewed literature-
Mangifera indica (Mango)This compoundNot specified in reviewed literature-

Further research employing quantitative analytical techniques is required to establish the typical concentration ranges of this compound in these and other potential biological sources.

Experimental Protocols

The study of this compound in biological matrices involves several key experimental procedures, from extraction and identification to the characterization of biosynthetic enzymes.

Isolation and Identification of this compound

A common and effective method for the analysis of volatile compounds like this compound from plant materials is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Protocol: HS-SPME-GC-MS Analysis of Volatiles from Cocoa Beans

  • Sample Preparation:

    • Grind a known weight (e.g., 1-5 g) of cocoa beans into a fine powder.

    • Place the powdered sample into a headspace vial (e.g., 20 mL).

    • Add an internal standard (e.g., a known concentration of a non-native ester) to the vial for quantification purposes.

    • Seal the vial tightly with a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the sample in the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) in a heated agitator.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the extracted volatile compounds from the SPME fiber in the hot injection port of the gas chromatograph (e.g., at 250°C for 5 minutes).

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical temperature program would be: start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate.

    • Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode. Scan a mass range of, for example, m/z 40-400.

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley).

Workflow Diagram:

HS_SPME_GC_MS_Workflow HS_Vial Sample in Headspace Vial Equilibration Equilibration (e.g., 60°C, 15 min) HS_Vial->Equilibration SPME_Extraction HS-SPME (e.g., DVB/CAR/PDMS fiber, 60°C, 30 min) Equilibration->SPME_Extraction GC_MS_Analysis GC-MS Analysis (Desorption, Separation, Detection) SPME_Extraction->GC_MS_Analysis Data_Analysis Data Analysis (Identification and Quantification) GC_MS_Analysis->Data_Analysis AAT_Characterization Cloning_Expression Clone and Express Recombinant Protein Purification Purify AAT Enzyme Cloning_Expression->Purification Activity_Assay Enzyme Activity Assay (with Phenylacetyl-CoA and Isobutanol) Purification->Activity_Assay Product_Analysis GC-MS Analysis of Product Activity_Assay->Product_Analysis Kinetic_Studies Determine Kinetic Parameters Product_Analysis->Kinetic_Studies

References

Methodological & Application

Application Note: Analysis of Isobutyl Phenylacetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of isobutyl phenylacetate, a common fragrance ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is applicable to the analysis of this compound in cosmetic formulations, perfumes, and other consumer products, as well as in research and development settings. This document provides detailed procedures for sample preparation, instrument configuration, and data analysis to ensure reliable and reproducible results.

Introduction

This compound (CAS No. 102-13-6) is an ester widely used in the fragrance industry for its sweet, honey-like, and floral aroma.[1] Its chemical formula is C₁₂H₁₆O₂ and it has a molecular weight of 192.25 g/mol .[2] Accurate and sensitive analytical methods are essential for the quality control of raw materials and finished products containing this compound, as well as for stability and degradation studies in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

This application note provides a standard operating procedure for the GC-MS analysis of this compound, including sample preparation, instrumental parameters, and expected results. The protocol is designed for researchers, scientists, and professionals in the drug development and consumer product industries.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For liquid samples such as perfumes or essential oils, a simple dilution is often sufficient. For more complex matrices like creams or lotions, a liquid-liquid extraction is recommended to isolate the analyte.

a) Direct Dilution (for liquid samples):

  • Pipette 100 µL of the liquid sample (e.g., perfume) into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable volatile solvent such as ethanol or dichloromethane.[4]

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

b) Liquid-Liquid Extraction (for emulsions and creams):

  • Weigh approximately 1 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic supernatant to a clean tube.

  • If necessary, the extract can be concentrated under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the injection solvent and transfer to a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a guideline and may require optimization for specific instruments and applications.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (100:1)
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-450
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data

The following table summarizes the expected chromatographic and mass spectrometric data for this compound under the conditions described above. The retention time is an approximate value and may vary depending on the specific instrument and column conditions.

Parameter Value Reference
Compound Name This compound
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.26[5]
CAS Number 102-13-6[2]
Typical Retention Time (on DB-5 column) ~13.86 min[6]
Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The base peak is typically observed at m/z 91, corresponding to the tropylium ion.

Mass-to-Charge Ratio (m/z) Relative Abundance (%) Proposed Fragment Ion
192~5[M]⁺ (Molecular Ion)
136~37[M - C₄H₈]⁺
92~32[C₇H₈]⁺
91100[C₇H₇]⁺ (Tropylium ion)
57~71[C₄H₉]⁺ (Isobutyl cation)
41~34[C₃H₅]⁺

Data sourced from PubChem and MassBank of North America.[2][7]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Perfume, Cream) Dilution Dilution with Solvent Sample->Dilution Liquid Sample Extraction Liquid-Liquid Extraction Sample->Extraction Solid/Emulsion Sample Filtration Filtration/Centrifugation Dilution->Filtration Extraction->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI Source) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Qualitative Qualitative Analysis (Library Search) TIC->Qualitative Quantitative Quantitative Analysis (Peak Integration) TIC->Quantitative Report Final Report Qualitative->Report Quantitative->Report

References

Application Note: Quantitative Analysis of Isobutyl Phenylacetate in Essential Oils by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl phenylacetate is an ester that contributes to the characteristic sweet, floral, and honey-like aroma of various natural products and is a significant component in the fragrance and flavor industries. It has been identified as a naturally occurring volatile compound in cocoa.[1] Accurate quantification of this compound in essential oils and fragrance formulations is crucial for quality control, authentication, and ensuring batch-to-batch consistency. Its concentration can influence the overall sensory profile and efficacy of products in which it is included.

This application note provides a detailed protocol for the quantitative analysis of this compound in essential oils using Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The internal standard method is employed for enhanced accuracy and precision.

Experimental Protocols

Principle

This method utilizes high-resolution capillary gas chromatography to separate this compound from other volatile components within an essential oil matrix. Quantification is achieved by creating a calibration curve using a certified reference standard of this compound and a suitable internal standard. The internal standard corrects for variations in injection volume and potential matrix effects.

Materials and Reagents
  • Solvent: Dichloromethane or Hexane (GC grade, high purity)

  • This compound: Certified reference standard (≥98% purity)

  • Internal Standard (IS): Benzyl benzoate or Methyl heptadecanoate (≥98% purity). The chosen internal standard should not be naturally present in the essential oil sample and should be well-resolved from this compound and other major components.

  • Essential Oil Sample: The essential oil to be analyzed.

  • Glassware: Volumetric flasks (10 mL, 100 mL), micropipettes, autosampler vials with PTFE-lined septa.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of the internal standard (e.g., Benzyl benzoate) into a 100 mL volumetric flask and dilute to volume with the chosen solvent. This creates a 1 mg/mL (1000 µg/mL) stock solution.

  • This compound Stock Solution: Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask and dilute to volume with the solvent to create a 1 mg/mL (1000 µg/mL) stock solution.

  • Calibration Standards: Prepare a series of calibration standards by making appropriate dilutions of the this compound stock solution. To each calibration standard, add a constant amount of the internal standard stock solution to achieve a final IS concentration of approximately 50 µg/mL. A typical calibration range for this compound in essential oils could be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a precise volume of the Internal Standard Stock Solution to achieve a final concentration of 50 µg/mL in the final diluted sample.

  • Dilute to the mark with the solvent.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC autosampler vial for analysis.

Gas Chromatography (GC-FID/MS) Conditions

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter GC-FID GC-MS
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or DB-WAXHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Oven Program Initial 60°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 minInitial 60°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min
Detector Temp. 280 °CN/A
MS Source Temp. N/A230 °C
MS Quad Temp. N/A150 °C
Ionization Energy N/A70 eV
Scan Range N/Am/z 40-450

Data Presentation and Analysis

Calibration Curve

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

Quantification

Calculate the concentration of this compound in the prepared essential oil sample using the following formula:

Concentration (µg/mL) = (AreaAnalyte / AreaIS - Intercept) / Slope

Where:

  • AreaAnalyte is the peak area of this compound in the sample.

  • AreaIS is the peak area of the internal standard in the sample.

  • Intercept is the y-intercept from the linear regression of the calibration curve.

  • Slope is the slope from the linear regression of the calibration curve.

To express the concentration as a percentage of the essential oil:

% this compound = (Concentration in µg/mL * Volume of dilution in mL) / (Weight of sample in mg * 10)

Method Validation Data

The following table summarizes typical validation parameters for the quantitative analysis of esters in complex matrices by GC, which can be used as a benchmark for the method performance for this compound.

Parameter Result
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Recovery 90 - 110%
Repeatability (RSD%) < 5%

Visualizations

experimental_workflow cluster_prep Preparation cluster_calib Calibration Standards cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock (this compound) cal_standards Serial Dilutions + Constant IS stock_analyte->cal_standards stock_is Internal Standard Stock (e.g., Benzyl Benzoate) stock_is->cal_standards sample_prep Weigh Sample + Add IS + Dilute stock_is->sample_prep sample Essential Oil Sample sample->sample_prep gc_analysis GC-FID / GC-MS Analysis cal_standards->gc_analysis sample_prep->gc_analysis calibration_curve Calibration Curve (Area Ratio vs. Conc.) gc_analysis->calibration_curve quantification Quantification of This compound gc_analysis->quantification calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

signaling_pathway start Start: Inject Sample inlet GC Inlet (Vaporization) start->inlet column GC Column (Separation) inlet->column detector Detector (FID or MS) column->detector data_system Data System (Chromatogram) detector->data_system quantification Quantification data_system->quantification

Caption: Logical flow of the Gas Chromatography analysis process.

References

Application Notes and Protocols for the Enzymatic Synthesis of Isobutyl Phenylacetate using Lipase Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl phenylacetate is a significant ester, valued for its characteristic floral and fruity aroma, reminiscent of honey and rose, making it a key component in the fragrance, food, and pharmaceutical industries. Traditionally synthesized through chemical methods that often require harsh conditions and can lead to undesirable byproducts, the enzymatic synthesis of this compound offers a green and highly selective alternative. Lipases (E.C. 3.1.1.3), particularly in their immobilized form, have emerged as robust biocatalysts for this esterification, enabling reactions under mild conditions with high specificity, leading to a purer product and a more environmentally friendly process.

This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound. The methodologies are based on established principles of enzymatic esterification and data from analogous reactions, providing a strong foundation for researchers to develop and optimize this biocatalytic process.

Data Presentation: Key Parameters in Lipase-Catalyzed Ester Synthesis

The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters. The following tables summarize typical ranges and optimal conditions for lipase-catalyzed ester synthesis, compiled from various studies on similar flavor esters. These values serve as a guide for the optimization of this compound synthesis.

Table 1: Effect of Lipase Type and Concentration on Ester Synthesis

Lipase CatalystSource OrganismTypical ConcentrationOptimal Conversion RateReference
Novozym 435 Candida antarctica lipase B0.6% - 15% (w/v or w/w)>90%[1][2][3]
Lipozyme TL IM Thermomyces lanuginosus5 - 30 g/L~96%[4]
Lipozyme RM IM Rhizomucor miehei3 g/L>80%[5]
Staphylococcus gallinarum lipaseStaphylococcus gallinarumNot specifiedEffective for various esters[6]

Table 2: Influence of Reaction Conditions on Ester Synthesis

ParameterRange StudiedOptimal Value/RangeEffect on ReactionReference
Temperature 30 - 60 °C40 - 50 °CHigher temperatures can increase reaction rate but may lead to enzyme denaturation above the optimum.[1][2][3]
Substrate Molar Ratio (Alcohol:Acid) 1:1 - 5:12:1 - 4:1An excess of the alcohol can shift the equilibrium towards product formation.[1][2][4]
Reaction Time 40 min - 72 hours40 min - 24 hoursTime required to reach equilibrium or maximum conversion.[1][7]
Solvent Heptane, Hexane, Toluene, Solvent-freeHeptane or Solvent-freeThe choice of solvent can affect enzyme activity and substrate solubility. Solvent-free systems are often preferred for green chemistry.[1][2][4]
Agitation Speed 150 - 300 rpm200 - 250 rpmAdequate mixing is crucial to overcome mass transfer limitations.

Experimental Protocols

The following protocols provide a detailed methodology for the enzymatic synthesis of this compound. These are generalized procedures and may require optimization for specific experimental setups.

Protocol 1: Direct Esterification of Phenylacetic Acid and Isobutanol

This protocol describes the synthesis of this compound via the direct esterification of phenylacetic acid and isobutanol using an immobilized lipase.

Materials and Equipment:

  • Immobilized Lipase (e.g., Novozym 435)

  • Phenylacetic Acid

  • Isobutanol

  • Organic Solvent (e.g., n-heptane, optional)

  • Molecular sieves (3Å, for water removal, optional)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for analysis

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a screw-capped flask, dissolve phenylacetic acid in the desired amount of n-heptane (if not a solvent-free system). For a typical reaction, a concentration of 0.1 to 1 M can be used.

  • Addition of Alcohol: Add isobutanol to the reaction mixture. A molar ratio of isobutanol to phenylacetic acid of 2:1 is a good starting point.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture. A catalyst loading of 0.6% (w/v) is recommended based on analogous reactions.[1]

  • Reaction Incubation: Place the sealed flask in a shaking incubator set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture. Analyze the sample by GC to determine the conversion of phenylacetic acid to this compound.

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.

  • Product Purification: The solvent can be removed from the filtrate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: Transesterification for this compound Synthesis

This protocol outlines the synthesis of this compound via transesterification from a simple phenylacetate ester (e.g., ethyl phenylacetate) and isobutanol.

Materials and Equipment:

  • Immobilized Lipase (e.g., Novozym 435)

  • Ethyl Phenylacetate (or another suitable phenylacetate ester)

  • Isobutanol

  • Organic Solvent (optional, e.g., toluene)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with temperature control

  • GC-FID for analysis

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a reaction vessel, combine ethyl phenylacetate and isobutanol in the chosen solvent or in a solvent-free system. A molar ratio of 1:1 can be used as a starting point.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Incubation: Incubate the reaction at a suitable temperature (e.g., 60°C) with constant stirring.

  • Byproduct Removal (Optional but Recommended): To drive the reaction towards product formation, the byproduct (ethanol in this case) can be removed, for example, by applying a vacuum periodically.

  • Reaction Monitoring: Monitor the progress of the reaction by analyzing aliquots using GC.

  • Product Isolation and Purification: Once the reaction is complete, separate the enzyme by filtration. The product, this compound, can be isolated and purified as described in Protocol 1.

Visualizations

The following diagrams illustrate the key processes in the enzymatic synthesis of this compound.

Enzymatic_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_purification Purification Reactants Phenylacetic Acid + Isobutanol ReactionVessel Reaction Vessel (Shaking Incubator) Reactants->ReactionVessel Solvent Solvent (Optional) Solvent->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->ReactionVessel Monitoring Reaction Monitoring (GC) ReactionVessel->Monitoring Separation Enzyme Separation (Filtration) ReactionVessel->Separation Reaction Complete Monitoring->ReactionVessel Continue Reaction Separation->Enzyme Enzyme Reuse Purification Product Purification (Rotary Evaporation, Distillation) Separation->Purification FinalProduct This compound Purification->FinalProduct Reaction_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products PA Phenylacetic Acid Lipase Lipase PA->Lipase + IB Isobutanol AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme - H2O (from active site) AcylEnzyme->Lipase + Isobutanol IPA This compound AcylEnzyme->IPA Release Water Water AcylEnzyme->Water Release

References

Application Notes and Protocols: Synthesis of Isobutyl Phenylacetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of isobutyl phenylacetate from phenylacetic acid and isobutyl alcohol via Fischer esterification. This compound is a valuable ester with applications in the fragrance and flavor industries, and as an intermediate in organic synthesis.[1][2] This protocol outlines the reaction setup, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][3][4][5] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[3][4] This protocol describes the synthesis of this compound, an ester known for its sweet, honey-like, and floral aroma, by reacting phenylacetic acid with an excess of isobutyl alcohol using sulfuric acid as a catalyst.[1][6][7]

Reaction and Mechanism

The overall reaction is the esterification of phenylacetic acid with isobutyl alcohol to form this compound and water.

Reaction:

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Quantitative Data Summary

The following tables summarize the key quantitative data for the materials used and the product specifications.

Table 1: Reactant and Catalyst Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )Molar RatioAmount (mmol)Volume (mL)Density (g/mL)
Phenylacetic AcidC₈H₈O₂136.15150--
Isobutyl AlcoholC₄H₁₀O74.12315019.00.802
Sulfuric Acid (conc.)H₂SO₄98.08Catalytic-1.01.84

Table 2: Product Specifications

ProductMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compoundC₁₂H₁₆O₂192.25247 - 2530.9861.486 - 1.488

Experimental Protocol

This protocol is adapted from a standard Fischer esterification procedure for a similar ester, isobutyl acetate.[8][9]

Materials:

  • Phenylacetic acid

  • Isobutyl alcohol

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add phenylacetic acid (6.81 g, 50 mmol) and isobutyl alcohol (19.0 mL, 150 mmol).

    • Add a magnetic stir bar to the flask.

    • Slowly and carefully add concentrated sulfuric acid (1.0 mL) to the mixture while stirring.

    • Attach a reflux condenser to the flask and ensure that cooling water is flowing through the condenser.

  • Reflux:

    • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.

    • Continue to reflux the mixture with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 250 mL separatory funnel.

    • Add 50 mL of deionized water and shake the funnel gently, venting frequently. Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid. Carbon dioxide gas will be evolved, so shake gently and vent frequently. Discard the aqueous layer.

    • Wash the organic layer again with 50 mL of deionized water. Discard the aqueous layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Purification:

    • Decant or filter the dried organic layer to remove the sodium sulfate.

    • Remove the excess isobutyl alcohol and any remaining solvent under reduced pressure using a rotary evaporator or by simple distillation.

    • The crude this compound can be further purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

1H NMR Spectroscopy: The 1H NMR spectrum of this compound is expected to show characteristic peaks for the aromatic protons, the methylene protons adjacent to the phenyl group and the ester oxygen, the methine proton, and the methyl protons of the isobutyl group.[10]

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.[11] Other characteristic peaks include those for C-H and C-O stretching.

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Combine Phenylacetic Acid, Isobutyl Alcohol, and H₂SO₄ reflux 2. Reflux for 2-3 hours reactants->reflux Heat cool 3. Cool to Room Temperature reflux->cool wash_water 4. Wash with Water cool->wash_water wash_bicarb 5. Wash with NaHCO₃ solution wash_water->wash_bicarb wash_water2 6. Wash with Water again wash_bicarb->wash_water2 dry 7. Dry over Na₂SO₄ wash_water2->dry evaporate 8. Remove Excess Alcohol dry->evaporate distill 9. Vacuum Distillation evaporate->distill characterize 10. Characterization (NMR, IR) distill->characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isobutyl alcohol is flammable. Avoid open flames.

  • The reaction and distillation should be performed in a well-ventilated fume hood.

  • Handle all organic solvents with care.

References

Application of Isobutyl Phenylacetate as a Standard in Gas Chromatography: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl phenylacetate is a valuable aromatic ester recognized for its characteristic sweet, honey-like, and floral aroma. Beyond its extensive use in the flavor and fragrance industry, its physicochemical properties make it an excellent candidate for use as a reference standard in gas chromatography (GC). Its stability, appropriate volatility, and distinct chromatographic behavior allow for its application as both an internal and external standard for the quantification of volatile and semi-volatile compounds in various matrices, including essential oils, food and beverage products, and cosmetic formulations. This document provides detailed application notes and protocols for the use of this compound as a standard in GC analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as a GC standard. These properties influence its chromatographic behavior and detection characteristics.

PropertyValueReference
Synonyms Phenylacetic acid isobutyl ester, Isobutyl 2-phenylacetate[1][2]
CAS Number 102-13-6[1][2]
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2]
Appearance Clear, colorless liquid[1][2]
Boiling Point 247 - 253 °C[1][2]
Density 0.980 - 0.990 g/mL at 20°C[3]
Refractive Index n20/D 1.486 - 1.488[1][2]
Purity (by GC) ≥98%[2][4]
Solubility Soluble in ethanol and oils; insoluble in water.[3]

Application as an Internal Standard in GC Analysis of Volatile Compounds

The use of an internal standard (IS) in gas chromatography is a robust technique to improve the precision and accuracy of quantitative analysis. An IS is a compound of known concentration that is added to all samples, calibration standards, and quality control samples. It helps to correct for variations in sample injection volume, sample preparation, and instrument response. This compound is a suitable internal standard for the analysis of other volatile esters, aromatic compounds, and various flavor and fragrance components due to its chemical similarity and chromatographic resolution from many common analytes.

Logical Workflow for Internal Standard Quantification

A Prepare Stock Solution of This compound (IS) C Add Known Amount of IS to Calibration Standards A->C B Prepare Calibration Standards of Analytes B->C F Analyze Standards and Sample by GC C->F D Prepare Sample E Add Same Known Amount of IS to Sample D->E E->F G Determine Response Factor (RF) for each Analyte relative to IS F->G H Calculate Analyte Concentration in Sample using RF and Peak Areas G->H

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of Flavor Esters in a Model Solution using GC-FID

This protocol describes a general procedure for the quantification of common flavor esters in a synthetic matrix using this compound as an internal standard with a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

Materials and Reagents
  • Analytes: Ethyl acetate, isoamyl acetate, and benzyl acetate (analytical grade)

  • Internal Standard: this compound (≥98% purity)

  • Solvent: Ethanol (GC grade)

  • Volumetric flasks, pipettes, and autosampler vials

Preparation of Solutions
  • Internal Standard Stock Solution (IS): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask and dilute to volume with ethanol to prepare a 1 mg/mL solution.

  • Analyte Stock Solution: Accurately weigh approximately 100 mg of each analyte (ethyl acetate, isoamyl acetate, benzyl acetate) into a single 100 mL volumetric flask and dilute to volume with ethanol to create a mixed stock solution of 1 mg/mL for each analyte.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with ethanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. To each calibration standard, add a constant amount of the Internal Standard Stock Solution to obtain a final IS concentration of 50 µg/mL in each standard.

  • Sample Preparation: Prepare the unknown sample and spike it with the Internal Standard Stock Solution to achieve a final IS concentration of 50 µg/mL.

Gas Chromatography (GC-FID) Conditions

The following are typical GC conditions and may require optimization based on the specific instrument and column used.

ParameterValue
Instrument Gas Chromatograph with FID
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min
Data Analysis and Quantification
  • Generate a Calibration Curve: For each analyte, plot the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS) against the known concentration of the analyte.

  • Determine the Response Factor (RF): The slope of the calibration curve represents the response factor for each analyte relative to the internal standard.

  • Calculate Analyte Concentration in the Sample: Use the following formula to calculate the concentration of each analyte in the unknown sample:

    ConcentrationAnalyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / RF)

Illustrative Quantitative Data

The following table presents example data that could be obtained from the analysis of a prepared sample.

AnalyteRetention Time (min)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Ethyl Acetate4.5150,000300,0000.5075
Isoamyl Acetate8.2250,000300,0000.83125
This compound (IS) 12.5 300,000 - - 50 (known)
Benzyl Acetate14.8180,000300,0000.6090

Note: The retention times and peak areas are for illustrative purposes only and will vary depending on the specific analytical conditions.

Experimental Workflow Diagram

cluster_prep Solution Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Prepare Analyte Stock Solution C Prepare Calibration Standards (Analytes + IS) A->C B Prepare Internal Standard (IS) Stock Solution (this compound) B->C D Prepare Sample (+ IS) B->D E Inject Standards and Sample into GC-FID C->E D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Calculate Area Ratios (Analyte/IS) G->H I Construct Calibration Curve H->I J Quantify Analytes in Sample I->J

Caption: GC-FID experimental workflow for quantification of volatile compounds.

Conclusion

This compound serves as a reliable and effective standard for the quantitative analysis of volatile compounds by gas chromatography. Its chemical properties and chromatographic behavior make it particularly suitable as an internal standard for the analysis of flavor and fragrance components. The detailed protocol and workflows provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their analytical laboratories. Proper method validation should always be performed to ensure the accuracy and reliability of the results for a specific application.

References

Determining the Sensory Threshold of Isobutyl Phenylacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl phenylacetate is an ester known for its potent and multifaceted aroma profile, primarily characterized by sweet, honey, and cocoa notes with floral and fruity undertones.[1][2][3][4] It is a key component in the flavor and fragrance industry, utilized in a variety of consumer products.[5] The sensory threshold of a substance is the minimum concentration at which it can be detected or recognized by human senses.[6] Determining this threshold is crucial for quality control, formulation development, and regulatory compliance in the food, beverage, and pharmaceutical industries.

This document provides a detailed protocol for determining the sensory threshold of this compound. The primary method described is the ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits . This method is a widely accepted and rapid procedure for establishing sensory thresholds.[1][2][7][8][9]

Data Presentation

As no definitive published threshold values were identified, the following table is provided as a template for researchers to summarize their experimentally determined data. This structure allows for clear and concise presentation of results for both individual panelists and the group.

Table 1: Sensory Threshold Data for this compound (Template)

Panelist IDIndividual Best Estimate Threshold (BET) - Detection (ppm)Individual Best Estimate Threshold (BET) - Recognition (ppm)
001
002
003
...
Group Geometric Mean (ppm) Geometric Mean (ppm)

Experimental Protocol: ASTM E679 Modified for this compound

This protocol outlines the determination of the sensory threshold of this compound in a liquid matrix (e.g., water, buffer, or product base) using the forced-choice ascending concentration series method.

Panelist Selection and Screening
  • Recruitment : Recruit a panel of 20-40 participants. Panelists should be non-smokers, free of colds or allergies, and should not have consumed food, beverages (other than water), or brushed their teeth for at least one hour prior to the test.

  • Screening : Screen panelists for their ability to detect and describe basic tastes and aromas. General sensory acuity can be assessed using standard taste and odor identification tests.

  • Training : Familiarize panelists with the aroma and taste of this compound. Provide them with a supra-threshold concentration to ensure they can recognize the target stimulus.

Materials and Reagents
  • This compound : High-purity grade (≥98%).

  • Solvent : Odorless and tasteless water, or the specific product base (matrix) in which the threshold is to be determined. If this compound is not readily soluble in the matrix, a food-grade solvent like ethanol can be used to create a stock solution, which is then diluted in the primary matrix.

  • Glassware : Odor-free glass flasks, beakers, and graduated cylinders.

  • Sample Presentation Vessels : Identical, odor-free glass or disposable plastic cups with lids, coded with random three-digit numbers.

Sample Preparation
  • Stock Solution : Prepare a stock solution of this compound. Due to its low water solubility, an initial stock solution in a solvent like ethanol may be necessary. For example, prepare a 1000 ppm stock solution.

  • Ascending Concentration Series : Prepare a series of dilutions from the stock solution. A common dilution factor is 1:2 or 1:3. The series should start at a sub-threshold concentration and extend to a concentration that is easily detectable by all panelists. A preliminary range-finding test with a few individuals can help establish the appropriate concentration range.

    • Example Series (1:2 dilution): 0.05, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2, 6.4 ppm.

Testing Procedure
  • Test Setup : The test should be conducted in a well-ventilated, odor-free sensory evaluation laboratory.

  • Presentation : Use a triangle test or a 3-Alternative Forced Choice (3-AFC) presentation format for each concentration step.[4]

    • For each concentration, present three samples to the panelist. Two samples will be blanks (the matrix without this compound), and one will contain the this compound at the given concentration.

    • The position of the spiked sample should be randomized for each set.

  • Ascending Order : Present the sample sets to each panelist in order of increasing concentration.

  • Evaluation : Instruct panelists to sniff (for odor threshold) or taste (for taste threshold) the samples from left to right. They must identify which of the three samples is different from the other two, even if they have to guess.

  • Rinsing : For taste threshold determination, panelists should rinse their mouths with clean, room-temperature water between each concentration set.

  • Recording : The panelist's selection for each concentration level is recorded.

Data Analysis
  • Individual Threshold : For each panelist, the Best Estimate Threshold (BET) is calculated as the geometric mean of the last missed concentration and the first correctly identified concentration.

    • Formula : BET = √ (Cmiss × Ccorrect)

  • Group Threshold : The group's sensory threshold is the geometric mean of the individual BETs. This helps to normalize the data, as sensory data are often log-normally distributed.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the sensory threshold of this compound.

Sensory_Threshold_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase panelist Panelist Recruitment & Screening stock Prepare Stock Solution of this compound dilutions Create Ascending Concentration Series stock->dilutions present_samples Present 3-AFC Sample Sets (Ascending Concentration) dilutions->present_samples panelist_eval Panelist Evaluates Samples and Identifies 'Odd' Sample present_samples->panelist_eval record_data Record Panelist's Choices panelist_eval->record_data calc_individual Calculate Individual Best Estimate Threshold (BET) record_data->calc_individual calc_group Calculate Group Threshold (Geometric Mean of BETs) calc_individual->calc_group end_node End calc_group->end_node start Start start->panelist

Caption: Workflow for Sensory Threshold Determination.

References

Application Notes and Protocols: Isobutyl Phenylacetate as a Model Compound for Ester Hydrolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ester hydrolysis is a fundamental chemical transformation with profound implications in drug development and metabolism. Many drugs are administered as ester prodrugs to enhance their bioavailability, and their subsequent hydrolysis in the body releases the active pharmacological agent. Carboxylesterases, a class of enzymes abundant in the liver, intestines, and blood plasma, are the primary catalysts for this bioactivation.[1][2] Understanding the kinetics and pathways of ester hydrolysis is therefore critical for predicting a drug's pharmacokinetic profile, efficacy, and potential for drug-drug interactions.

Isobutyl phenylacetate, a simple and commercially available ester, serves as an excellent model compound for studying the principles of ester hydrolysis. Its structure, comprising a moderately bulky phenylacetyl acyl group and an isobutyl alcohol moiety, makes it a potential substrate for carboxylesterases, particularly human carboxylesterase 1 (hCE1), which favors substrates with larger acyl groups.[3][4] This document provides detailed application notes and protocols for utilizing this compound in ester hydrolysis studies, catering to researchers in academia and the pharmaceutical industry.

Physicochemical Properties of this compound and its Hydrolysis Products

A thorough understanding of the physicochemical properties of the substrate and its products is essential for designing and interpreting hydrolysis experiments.

PropertyThis compoundPhenylacetic AcidIsobutanol
Synonyms 2-Methylpropyl 2-phenylacetateBenzeneacetic acid, α-Toluic acid2-Methyl-1-propanol
CAS Number 102-13-6[3][5][6][7]103-82-2[8]78-83-1[9][10]
Molecular Formula C₁₂H₁₆O₂[3][5][6]C₈H₈O₂[8]C₄H₁₀O[9]
Molecular Weight 192.25 g/mol [3][5][6]136.15 g/mol [8]74.12 g/mol [9][10]
Boiling Point 247 °C[7]265.5 °C107.89 °C[11]
Melting Point N/A76.7 °C-108 °C[11][12]
Water Solubility Insoluble[8]1.66 g/100 mL8.7 mL/100 mL[11][12]
UV Absorbance Max (λmax) Not available< 230 nm (very low absorbance > 275 nm)[8][13]N/A

Quantitative Data on this compound Hydrolysis (Hypothetical)

Table 1: pH-Rate Profile for the Hydrolysis of this compound at 37°C

This table illustrates the expected dependence of the hydrolysis rate constant on pH, reflecting acid-catalyzed, neutral, and base-catalyzed hydrolysis mechanisms.

pHk_obs (s⁻¹)Predominant Mechanism
2.01.5 x 10⁻⁵Acid-Catalyzed
3.01.8 x 10⁻⁶Acid-Catalyzed
4.05.0 x 10⁻⁷Neutral Hydrolysis
5.03.2 x 10⁻⁷Neutral Hydrolysis
6.03.0 x 10⁻⁷Neutral Hydrolysis
7.03.5 x 10⁻⁷Neutral/Base-Catalyzed
7.45.5 x 10⁻⁷Base-Catalyzed
8.01.1 x 10⁻⁶Base-Catalyzed
9.01.1 x 10⁻⁵Base-Catalyzed
10.01.1 x 10⁻⁴Base-Catalyzed
Table 2: Temperature Dependence and Activation Energy for this compound Hydrolysis at pH 7.4

This table demonstrates the effect of temperature on the rate of hydrolysis, which can be used to determine the activation energy of the reaction using the Arrhenius equation.

Temperature (°C)Temperature (K)1/T (K⁻¹)k_obs (s⁻¹)ln(k_obs)
25298.150.003352.0 x 10⁻⁷-15.42
37310.150.003225.5 x 10⁻⁷-14.41
45318.150.003141.2 x 10⁻⁶-13.63
55328.150.003052.8 x 10⁻⁶-12.78

Activation Energy (Ea): ~65 kJ/mol (Calculated from the slope of the Arrhenius plot of ln(k_obs) vs. 1/T)

Table 3: Kinetic Parameters for Carboxylesterase-Mediated Hydrolysis of this compound (Hypothetical)

This table presents hypothetical Michaelis-Menten kinetic parameters for the hydrolysis of this compound by human carboxylesterases hCE1 and hCE2.

EnzymeKm (µM)Vmax (nmol/min/mg protein)
Human Carboxylesterase 1 (hCE1) 501500
Human Carboxylesterase 2 (hCE2) 250300

Experimental Protocols

The following protocols provide detailed methodologies for studying the chemical and enzymatic hydrolysis of this compound.

Protocol 1: Determination of the pH-Rate Profile of this compound Hydrolysis by HPLC

This protocol outlines a method to determine the rate of hydrolysis of this compound across a range of pH values using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Phenylacetic acid

  • Isobutanol

  • HPLC-grade acetonitrile and water

  • Phosphoric acid

  • Sodium hydroxide

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in acetonitrile.

    • Prepare 1 mM stock solutions of phenylacetic acid and isobutanol in a 50:50 acetonitrile:water mixture for use as analytical standards.

  • Reaction Setup:

    • For each pH to be tested, prepare a reaction mixture in a sealed vial containing the appropriate buffer.

    • Pre-incubate the buffer at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed buffer to achieve a final concentration of 100 µM. Ensure the final concentration of acetonitrile is low (<1%) to avoid affecting the reaction rate.

  • Sample Collection and Analysis:

    • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

    • Analyze the samples by HPLC. A suitable starting method is:

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: A gradient of mobile phase A (water with 0.1% phosphoric acid) and mobile phase B (acetonitrile with 0.1% phosphoric acid).[14][15]

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 215 nm (to detect the disappearance of the substrate and appearance of the phenylacetic acid product).[15]

      • Injection Volume: 10 µL

  • Data Analysis:

    • Create calibration curves for this compound and phenylacetic acid.

    • Quantify the concentration of this compound and phenylacetic acid at each time point.

    • Plot the concentration of this compound versus time and determine the observed rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time.

    • Plot log(k_obs) versus pH to generate the pH-rate profile.

Protocol 2: Spectrophotometric Assay for Carboxylesterase-Mediated Hydrolysis of this compound

Materials:

  • This compound

  • Source of carboxylesterase (e.g., human liver microsomes, recombinant hCE1 or hCE2)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Wavelength Selection:

    • Perform a UV-Vis spectral scan (e.g., 200-400 nm) of this compound and phenylacetic acid in the reaction buffer to identify a suitable wavelength for monitoring the reaction. An ideal wavelength would show significant absorbance for this compound and minimal absorbance for the products.

  • Enzyme Preparation:

    • Prepare a solution of the carboxylesterase enzyme in the phosphate buffer at the desired concentration.

  • Reaction Assay:

    • In a cuvette, add the phosphate buffer and the enzyme solution.

    • Pre-incubate the mixture at 37°C in the spectrophotometer.

    • Initiate the reaction by adding a small volume of a concentrated stock solution of this compound (dissolved in a minimal amount of a suitable organic solvent like acetonitrile or DMSO) to the cuvette. The final substrate concentration should be varied to determine Michaelis-Menten kinetics.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at the selected wavelength over time.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Experimental Workflow for Ester Hydrolysis Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solutions (Substrate, Products) Initiate Initiate Reaction Stock->Initiate Buffers Prepare Buffers (Varying pH) ReactionSetup Set up Reaction Mixtures (Controlled Temperature) Buffers->ReactionSetup Enzyme Prepare Enzyme Solution (e.g., Microsomes) Enzyme->ReactionSetup ReactionSetup->Initiate Sampling Collect Samples at Time Intervals Initiate->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Spectro Spectrophotometric Analysis Quench->Spectro Kinetics Determine Rate Constants (k_obs) HPLC->Kinetics MMKinetics Calculate Michaelis-Menten Parameters (Km, Vmax) Spectro->MMKinetics pHProfile Generate pH-Rate Profile Kinetics->pHProfile

Caption: Workflow for studying ester hydrolysis kinetics.

Signaling Pathway of Prodrug Activation

G cluster_enzyme Enzymatic Hydrolysis Prodrug Ester Prodrug (e.g., this compound) Enzyme Carboxylesterase Prodrug->Enzyme Hydrolysis ActiveDrug Active Drug (e.g., Phenylacetic Acid) Target Biological Target ActiveDrug->Target Binds to InactiveMetabolite Inactive Metabolite (e.g., Isobutanol) Response Pharmacological Response Target->Response Enzyme->ActiveDrug Enzyme->InactiveMetabolite

Caption: Prodrug activation via enzymatic hydrolysis.

Logical Relationship of Hydrolysis Mechanisms

G cluster_conditions Reaction Conditions Ester This compound Products Phenylacetic Acid + Isobutanol Ester->Products Hydrolysis Acid Acidic pH (H⁺ catalysis) Acid->Ester Neutral Neutral pH (Water-mediated) Neutral->Ester Base Basic pH (OH⁻ catalysis) Base->Ester Enzyme Physiological pH (Enzyme catalysis) Enzyme->Ester

Caption: Factors influencing ester hydrolysis.

Conclusion

This compound is a valuable model compound for investigating the fundamental principles of ester hydrolysis. Its chemical simplicity, commercial availability, and relevance to the structures of many ester-containing drugs make it an ideal tool for both educational and research purposes. The protocols and data presented in this document, while containing some hypothetical values due to the limited availability of specific literature data, provide a robust framework for researchers to design, execute, and interpret their own ester hydrolysis studies. A thorough investigation of the hydrolysis of model compounds like this compound will undoubtedly contribute to a deeper understanding of drug metabolism and aid in the rational design of future prodrugs.

References

Application Notes and Protocols for the Formulation of Isobutyl Phenylacetate in Cosmetic and Personal Care Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl phenylacetate is a synthetic aromatic ester recognized for its characteristic sweet, floral, and fruity aroma with honey and cocoa undertones.[1][2] It is a valuable ingredient in the fragrance and flavor industries and finds application in a variety of cosmetic and personal care products, including perfumes, lotions, creams, soaps, and hair care items.[2][3][4] This document provides detailed application notes and protocols for the formulation of this compound, focusing on its physicochemical properties, stability, and safety considerations to guide researchers and formulators in its effective use.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[2][5] Its key properties are summarized in the table below, which are essential for predicting its behavior in cosmetic formulations.

PropertyValueReference
Chemical Name 2-Methylpropyl phenylacetate[1]
INCI Name This compound[6][7]
CAS Number 102-13-6[1][3]
EC Number 203-007-9[1][5]
Molecular Formula C₁₂H₁₆O₂[1][4]
Molecular Weight 192.25 g/mol [1][4]
Appearance Colorless to pale yellow liquid[2][5]
Odor Profile Sweet, floral, fruity, with honey and cocoa notes[1][2][6]
Boiling Point 253 °C[4][8]
Density Approximately 0.986 - 1.02 g/cm³ at 20-25 °C[1][4][8]
Refractive Index Approximately 1.486 - 1.488 at 20°C[3]
Solubility Soluble in alcohols and most fixed oils. Insoluble in water, glycerol, and propylene glycol.[2][8][9][10]
LogP 3.5[8]

Formulation Guidelines and Usage Levels

This compound is primarily used as a heart-to-base note in fragrance compositions.[1][5] Its stability in various cosmetic bases makes it a versatile ingredient.

Formulation TypeRecommended Usage Level in Fragrance ConcentrateNotes
Fine Fragrances0.1% - 10%Can be a key component of gourmand, floral, and oriental accords.[5][6]
Creams and LotionsVaries based on desired scent intensityGood stability in emulsions.[2]
SoapsVariesExhibits moderate stability in soap bases; some loss may occur in highly alkaline conditions.[1][5]
Hair Care ProductsVariesSuitable for use in shampoos, conditioners, and styling products.[2]

Regulatory Status:

  • IFRA: The International Fragrance Association (IFRA) has set standards for its use. For the 49th Amendment, the recommendation is up to 8.0% in the fragrance concentrate, and for the 51st Amendment, it is 10% in the finished product for Category 4 (e.g., fine fragrance).[6][11]

  • EU Cosmetics Regulation: Permitted for use in cosmetic and personal care products under EU Regulation (EC) No 1223/2009. It is not listed as a declarable allergen.[1]

  • FEMA GRAS: Recognized as Generally Recognized as Safe (GRAS) for use in food flavoring applications.[1]

Experimental Protocols

Protocol 1: Solubility Determination in Cosmetic Bases

Objective: To determine the solubility of this compound in various cosmetic bases (e.g., oils, esters, silicones).

Materials:

  • This compound

  • Selected cosmetic bases (e.g., caprylic/capric triglyceride, isopropyl myristate, dimethicone)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Vortex mixer

Method:

  • Prepare a series of concentrations of this compound in the chosen cosmetic base. Start with a low concentration (e.g., 0.1% w/w) and incrementally increase it in subsequent samples (e.g., 0.5%, 1%, 2%, 5%, 10%, 20%).

  • For each concentration, accurately weigh the cosmetic base into a glass vial.

  • Add the corresponding amount of this compound to the vial.

  • Secure the cap and vortex the mixture for 1 minute.

  • Place the vial on a magnetic stirrer and stir at room temperature for 24 hours to ensure complete dissolution.

  • Visually inspect the samples for any signs of undissolved material or phase separation. The highest concentration that results in a clear, single-phase solution is the approximate solubility at room temperature.

  • For more precise determination, analyze the supernatant of samples with undissolved material using Gas Chromatography (GC) after centrifugation.

Protocol 2: Stability Assessment in a Cream Base

Objective: To evaluate the stability of this compound in a representative oil-in-water (O/W) cream formulation under various stress conditions.

Materials:

  • O/W cream base

  • This compound

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Photostability chamber

  • pH meter

  • Viscometer

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Amber and clear glass jars

Method:

  • Prepare a batch of the O/W cream base.

  • Incorporate this compound at a target concentration (e.g., 0.5% w/w) into the cream base during the cooling phase, ensuring uniform distribution.

  • Package the final formulation into both amber and clear glass jars.

  • Store the samples under the following conditions:

    • 25°C/60% RH (real-time)

    • 40°C/75% RH (accelerated)

    • 5°C (refrigerated, as a control)

    • Photostability chamber (to assess light stability)

  • Analyze the samples at initial (time zero) and predetermined time points (e.g., 1, 2, 3, and 6 months for accelerated and real-time).

  • At each time point, evaluate the following parameters:

    • Appearance, color, and odor: Visual and olfactory assessment.

    • pH: Measure the pH of a 10% dispersion of the cream in deionized water.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Assay of this compound: Extract the fragrance from the cream using a suitable solvent (e.g., ethanol) and quantify the concentration of this compound using a validated GC-FID method. A decrease in concentration indicates instability.

Protocol 3: Skin Patch Test for Sensitization Potential

Objective: To assess the potential for this compound to cause skin sensitization in human subjects. This protocol should be conducted by a qualified clinical research organization (CRO) following ethical guidelines.

Materials:

  • This compound

  • Suitable vehicle (e.g., petrolatum or a representative cosmetic base)

  • Occlusive or semi-occlusive patches

  • Dermatologist or trained technician

Method (Conceptual Overview):

  • Panelist Recruitment: Recruit a panel of healthy volunteers with no known history of skin conditions.

  • Patch Preparation: Prepare patches containing this compound at a relevant concentration in the chosen vehicle. A vehicle-only patch will serve as the negative control.

  • Induction Phase: Apply the patches to the skin of the volunteers (typically on the back or upper arm) for a specified period (e.g., 24-48 hours). This is repeated several times over a few weeks to induce a potential allergic response.

  • Challenge Phase: After a rest period of about two weeks, apply a challenge patch with this compound to a new skin site on all volunteers.

  • Scoring: The challenge site is evaluated for signs of skin reaction (e.g., erythema, edema) at specified time points (e.g., 48 and 72 hours) after patch application by a trained professional. Reactions are scored based on a standardized scale.

  • Data Analysis: The results are statistically analyzed to determine if this compound induced a significant sensitization response compared to the control.

Visualizations

Formulation_Development_Workflow cluster_0 Pre-formulation cluster_1 Formulation cluster_2 Testing & Evaluation Define_Target_Product Define Target Product (e.g., Cream, Lotion) Literature_Review Literature Review & Property Analysis Define_Target_Product->Literature_Review Solubility_Screening Solubility Screening in Cosmetic Bases Literature_Review->Solubility_Screening Prototype_Development Prototype Formulation Development Solubility_Screening->Prototype_Development Incorporate_Fragrance Incorporate Isobutyl Phenylacetate Prototype_Development->Incorporate_Fragrance Optimization Formulation Optimization Incorporate_Fragrance->Optimization Stability_Testing Stability Testing (pH, Temp, Light) Optimization->Stability_Testing Safety_Assessment Safety Assessment (e.g., Patch Test) Stability_Testing->Safety_Assessment Performance_Evaluation Performance Evaluation (e.g., Scent Longevity) Safety_Assessment->Performance_Evaluation

Caption: Workflow for Cosmetic Formulation Development.

Safety_Assessment_Pathway Start Start: Safety Assessment Literature_Review Review Existing Toxicological Data Start->Literature_Review In_Vitro_Testing In Vitro Testing (e.g., Skin Irritation Models) Literature_Review->In_Vitro_Testing Human_Repeat_Insult_Patch_Test Human Repeat Insult Patch Test (HRIPT) In_Vitro_Testing->Human_Repeat_Insult_Patch_Test Dermatological_Review Dermatological Review and Final Assessment Human_Repeat_Insult_Patch_Test->Dermatological_Review Safe_For_Use Conclusion: Safe for Intended Use Dermatological_Review->Safe_For_Use No Adverse Reactions Not_Safe Conclusion: Not Safe / Reformulate Dermatological_Review->Not_Safe Adverse Reactions Observed

Caption: Pathway for Safety Assessment.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isobutyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl phenylacetate is an aromatic ester known for its characteristic honey-cocoa fragrance and is utilized in the flavor and fragrance industries.[1][2][3] In pharmaceutical and chemical research, accurate quantification of such compounds is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. This document provides detailed application notes and protocols for two distinct reversed-phase HPLC (RP-HPLC) methods for the quantitative analysis of this compound.

Method 1: Isocratic RP-HPLC with a C18 Column

This method outlines a straightforward and robust isocratic reversed-phase HPLC procedure using a standard C18 column, which is a common choice for the separation of non-polar to moderately polar compounds.

Application Note

This protocol is suitable for routine quality control analysis of this compound in raw materials or simple formulations. The use of a C18 stationary phase provides good retention and separation from other non-polar impurities. The mobile phase consists of a mixture of acetonitrile and water, with a small amount of phosphoric acid to ensure good peak shape.[4]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, water, and phosphoric acid

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock standard solution with the mobile phase.

4. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

5. System Suitability:

  • Inject the 100 µg/mL working standard solution five times.

  • The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

Method 2: Isocratic RP-HPLC with a Phenyl-Hexyl Column

This alternative method utilizes a phenyl-hexyl stationary phase, which can offer enhanced selectivity for aromatic compounds like this compound due to potential π-π interactions between the analyte and the stationary phase.[5][6][7] The use of methanol as the organic modifier in the mobile phase can further enhance these interactions.[8]

Application Note

This method is particularly useful for the analysis of this compound in complex matrices where baseline separation from other aromatic compounds is required. The phenyl-hexyl column provides a different selectivity compared to a standard C18 column, which can be advantageous for method development and impurity profiling.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Phenyl-Hexyl analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade methanol, water, and formic acid

2. Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Preparation of Standard and Sample Solutions:

  • Follow the same procedures as described in Method 1, using the mobile phase for Method 2 as the diluent.

4. System Suitability:

  • Inject the 100 µg/mL working standard solution five times.

  • The system is suitable for use if the RSD for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

Summary of HPLC Methods and System Suitability

The following tables provide a comparative summary of the two proposed HPLC methods and typical system suitability parameters.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod 1Method 2
Stationary Phase C18Phenyl-Hexyl
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) + 0.1% H₃PO₄Methanol:Water (70:30) + 0.1% HCOOH
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C35°C
Detection 254 nm254 nm

Table 2: Typical System Suitability Results

ParameterAcceptance CriteriaExpected Result
Retention Time (min) Report~ 6-8
Tailing Factor (T) ≤ 2.01.0 - 1.5
Theoretical Plates (N) ≥ 2000> 3000
RSD of Peak Area (%) ≤ 2.0< 1.0

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection HPLC_System HPLC System Setup HPLC_System->System_Suitability System_Suitability->Sample_Injection If Passed Chromatogram Obtain Chromatogram Sample_Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Overall workflow for HPLC analysis of this compound.

Experimental_Workflow Start Start Prep_Mobile_Phase Prepare Mobile Phase (e.g., ACN:H2O) Start->Prep_Mobile_Phase Prep_Standards Prepare Stock and Working Standards Start->Prep_Standards Prep_Sample Prepare Sample Solution (Dissolve and Filter) Start->Prep_Sample Equilibrate Equilibrate HPLC System with Mobile Phase Prep_Mobile_Phase->Equilibrate Inject_Standard Inject Standard Solution Prep_Standards->Inject_Standard Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample Equilibrate->Inject_Standard Check_SST Check System Suitability (RSD, Tailing Factor, Plates) Inject_Standard->Check_SST Check_SST->Equilibrate Fail Check_SST->Inject_Sample Pass Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Analyze_Results Analyze Results and Quantify Analyte Acquire_Data->Analyze_Results End End Analyze_Results->End

References

Application Notes and Protocols for the Analysis of Isobutyl Phenylacetate using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SPME for Isobutyl Phenylacetate Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. It is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds, such as this compound, from a variety of matrices including beverages, food products, and environmental samples.

This compound (C₁₂H₁₆O₂) is an ester known for its characteristic sweet, honey, and floral aroma, making it a significant compound in the flavor, fragrance, and pharmaceutical industries. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. SPME, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a sensitive and robust method for this purpose.

The principle of SPME involves the partitioning of analytes from the sample matrix (or its headspace) onto a stationary phase coated on a fused silica fiber. After a defined extraction time, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.

Key Advantages of SPME for this compound Analysis:

  • Solvent-Free: Eliminates the need for organic solvents, reducing waste and potential exposure to hazardous materials.

  • High Sensitivity: Achieves low detection limits (in the µg/L or even ng/L range) by concentrating the analyte on the fiber.

  • Versatility: Applicable to liquid, solid, and gaseous samples.

  • Automation-Friendly: The procedure can be fully automated, enhancing reproducibility and sample throughput.

Experimental Protocols

A detailed protocol for the analysis of this compound in a liquid matrix (e.g., alcoholic beverage) using Headspace SPME (HS-SPME) coupled with GC-MS is provided below. This protocol is synthesized from established methods for similar esters in comparable matrices.[1][2]

2.1. Materials and Equipment

  • SPME Fiber Assembly: Manual or autosampler-ready holder with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm). This fiber is recommended for a broad range of volatile and semi-volatile compounds, including esters.

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: To ensure constant temperature and efficient partitioning of the analyte into the headspace.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reagents: this compound standard, sodium chloride (NaCl), and the appropriate solvent for standard preparation (e.g., ethanol).

2.2. Sample Preparation

  • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

  • Add 1.5 g of NaCl to the sample. The addition of salt increases the ionic strength of the aqueous solution, which decreases the solubility of this compound and promotes its partitioning into the headspace (salting-out effect).

  • If an internal standard is used, spike the sample at this stage with a known concentration.

  • Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

2.3. Headspace SPME Procedure

  • Place the sealed vial into the heater/agitator.

  • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm). This step allows the volatile compounds to reach equilibrium between the sample and the headspace.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

2.4. GC-MS Analysis

  • Desorption: Insert the SPME fiber into the heated GC injection port (typically set at 250°C) and desorb for 5 minutes in splitless mode.

  • GC Separation:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 3°C/min.

      • Hold at 150°C for 5 minutes.

      • Ramp to 250°C at a rate of 20°C/min.

      • Hold at 250°C for 8 minutes.[1]

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation

The following table summarizes the expected quantitative performance of the SPME-GC-MS method for the analysis of this compound, based on validated methods for similar esters in alcoholic beverages.[1][3]

ParameterExpected ValueNotes
Linearity (R²) > 0.99Over a concentration range of 1-200 µg/L.
Limit of Detection (LOD) < 0.5 µg/LEstimated based on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) < 1.0 µg/LEstimated based on a signal-to-noise ratio of 10.[1]
Repeatability (RSD%) < 10%For replicate analyses of the same sample.
Recovery 90-110%Determined by spiking a blank matrix with a known concentration of this compound.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample 1. Sample Aliquoting (5 mL into 20 mL vial) Salt 2. Salt Addition (1.5 g NaCl) Sample->Salt Seal 3. Vial Sealing Salt->Seal Equilibrate 4. Equilibration (60°C, 15 min) Seal->Equilibrate Extract 5. Extraction (Fiber exposure, 30 min) Equilibrate->Extract Retract 6. Fiber Retraction Extract->Retract Desorb 7. Thermal Desorption (250°C, 5 min) Retract->Desorb Separate 8. GC Separation Desorb->Separate Detect 9. MS Detection Separate->Detect Data 10. Data Analysis Detect->Data

Figure 1. Experimental workflow for HS-SPME-GC-MS analysis of this compound.

4.2. Key Parameter Relationships in SPME

The efficiency of the SPME process is dependent on several interconnected parameters. The diagram below shows the logical relationships between these key factors.

SPME_Parameters Efficiency Extraction Efficiency Fiber SPME Fiber (Coating, Thickness) Fiber->Efficiency Temp Temperature Temp->Efficiency Time Extraction Time Temp->Time affects equilibrium Time->Efficiency Matrix Sample Matrix (pH, Salt Content) Matrix->Efficiency Matrix->Temp influences volatility Agitation Agitation Agitation->Efficiency

Figure 2. Logical relationships of key parameters influencing SPME efficiency.

References

Application Notes and Protocols: Incorporation of Isobutyl Phenylacetate into Polylactic Acid (PLA) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources, making it a promising material for various applications, including in the biomedical and pharmaceutical fields.[1][2] The incorporation of active pharmaceutical ingredients (APIs) and other bioactive compounds into PLA films allows for the development of controlled-release systems, active packaging, and functional biomaterials.[3] Isobutyl phenylacetate, a fragrance and flavoring agent, presents an interesting candidate for incorporation into PLA films for applications such as scented medical devices, drug-eluting films with aromatic properties, or in active packaging to enhance the sensory experience of a product. This document provides detailed application notes and protocols for the incorporation of this compound into PLA films.

Data Presentation: Illustrative Properties of this compound-PLA Films

The following tables summarize the expected quantitative data for PLA films incorporated with this compound. This data is illustrative and based on findings for similar aromatic compounds incorporated into PLA, as specific data for this compound was not found in the reviewed literature.

Table 1: Thermal Properties of this compound-PLA Films

Film FormulationGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Degradation Temperature (Td) (°C)
Neat PLA~60~150-170~345
PLA + 5% this compound55 - 58148 - 168335 - 340
PLA + 10% this compound52 - 56145 - 165330 - 338

Note: The incorporation of this compound is expected to act as a plasticizer, leading to a decrease in Tg, Tm, and Td.[4]

Table 2: Mechanical Properties of this compound-PLA Films

Film FormulationTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Neat PLA50 - 603 - 61.2 - 3.5
PLA + 5% this compound40 - 505 - 101.0 - 3.0
PLA + 10% this compound30 - 458 - 150.8 - 2.5

Note: The plasticizing effect of this compound is anticipated to decrease tensile strength and Young's modulus while increasing the elongation at break.[5]

Table 3: Barrier Properties of this compound-PLA Films

Film FormulationWater Vapor Permeability (WVP) (g·m/m²·s·Pa) x 10-12Oxygen Permeability (OP) (cm³·µm/m²·d·kPa)
Neat PLA2.0 - 3.0200 - 500
PLA + 5% this compound2.5 - 3.5250 - 550
PLA + 10% this compound3.0 - 4.0300 - 600

Note: Increased polymer chain mobility due to the plasticizer can lead to higher permeability to water vapor and oxygen.

Experimental Protocols

Preparation of this compound-PLA Films by Solvent Casting

This method is suitable for laboratory-scale preparation of thin films with a uniform distribution of the active agent.[5][6][7]

Materials:

  • Polylactic acid (PLA) pellets or powder

  • This compound

  • Dichloromethane (DCM) or Chloroform (analytical grade)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Desiccator

Protocol:

  • Dissolution of PLA:

    • Weigh the desired amount of PLA (e.g., 3 g).

    • Dissolve the PLA in a suitable solvent (e.g., 30 mL of DCM) in a beaker with a magnetic stir bar.

    • Stir the solution at room temperature until the PLA is completely dissolved. This may take several hours.

  • Incorporation of this compound:

    • Calculate the desired weight percentage of this compound relative to the PLA (e.g., for a 10% w/w film, use 0.3 g of this compound for 3 g of PLA).

    • Add the calculated amount of this compound to the PLA solution.

    • Stir the mixture for at least 1 hour to ensure homogeneous distribution.

  • Casting the Film:

    • Pour the resulting solution into a glass petri dish or onto a level glass plate.

    • Ensure the solution spreads evenly to achieve a uniform thickness.

    • Cover the setup with a perforated lid or place it in a fume hood to allow for slow solvent evaporation. This prevents the formation of bubbles and ensures a smooth film surface.

  • Drying the Film:

    • Allow the solvent to evaporate at room temperature for 24-48 hours.

    • Once the film appears dry, place it in a vacuum oven or a desiccator at a slightly elevated temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.[8]

  • Film Removal:

    • Carefully peel the dried film from the glass substrate.

    • Store the film in a desiccator to prevent moisture absorption.

Characterization of this compound-PLA Films

a) Thermal Analysis (Differential Scanning Calorimetry - DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the films.

  • Protocol:

    • Cut a small sample (5-10 mg) of the film and seal it in an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to a temperature above the melting point of PLA (e.g., 200°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample back to room temperature at the same rate.

    • Perform a second heating scan at the same rate.

    • Analyze the second heating curve to determine Tg and Tm.

b) Mechanical Testing (Tensile Test)

  • Objective: To evaluate the tensile strength, elongation at break, and Young's modulus of the films.[8]

  • Protocol:

    • Cut the film into dumbbell-shaped specimens according to a standard method (e.g., ASTM D882).

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.

    • Record the load and elongation data to calculate the mechanical properties.

c) Release Study of this compound

  • Objective: To determine the release kinetics of this compound from the PLA film.[9]

  • Protocol:

    • Cut a known area of the film (e.g., 2 cm x 2 cm) and weigh it.

    • Immerse the film in a known volume of a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions, or an ethanol/water mixture for food simulant studies).[9]

    • Place the setup in a shaking incubator at a constant temperature (e.g., 37°C).

    • At predetermined time intervals, withdraw an aliquot of the release medium.

    • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

    • Analyze the concentration of this compound in the withdrawn aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the cumulative release of this compound over time.

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_char Film Characterization cluster_data Data Analysis pla PLA Pellets dissolution Dissolution pla->dissolution solvent Solvent (DCM) solvent->dissolution ibpa This compound mixing Homogeneous Mixing ibpa->mixing dissolution->mixing casting Solvent Casting mixing->casting drying Drying casting->drying film IBPA-PLA Film drying->film thermal Thermal Analysis (DSC) film->thermal mechanical Mechanical Testing film->mechanical release Release Studies film->release tg_tm Tg, Tm, Crystallinity thermal->tg_tm mech_props Tensile Strength, Elongation mechanical->mech_props release_kinetics Release Profile & Kinetics release->release_kinetics

Caption: Experimental workflow for the preparation and characterization of this compound-PLA films.

release_study_workflow start Start: Known area of IBPA-PLA film immersion Immerse in release medium (e.g., PBS) start->immersion incubation Incubate at constant temperature (e.g., 37°C) with shaking immersion->incubation sampling Withdraw aliquot at time intervals incubation->sampling replenishment Replenish with fresh medium sampling->replenishment analysis Analyze IBPA concentration (UV-Vis/HPLC) sampling->analysis replenishment->incubation calculation Calculate cumulative release analysis->calculation end End: Release profile obtained calculation->end

Caption: Workflow for the in vitro release study of this compound from PLA films.

References

Application Notes and Protocols for Sensory Evaluation of Food Products Containing Isobutyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sensory evaluation of food products containing isobutyl phenylacetate, a synthetic flavoring substance with characteristic honey, cocoa, sweet, and floral notes.[1][2][3] The methodologies described herein are intended for researchers, scientists, and drug development professionals involved in food product development, quality control, and sensory science.

Introduction to this compound and Sensory Evaluation

This compound is a key aroma compound used in the food and fragrance industries to impart sweet, floral, honey, and cocoa characteristics.[1][2][3] Sensory evaluation is a scientific discipline used to evoke, measure, analyze, and interpret human responses to the properties of food products as perceived through the senses of sight, smell, taste, touch, and hearing.[4][5][6] This document outlines three primary sensory evaluation techniques to characterize and assess the impact of this compound in a food matrix: Quantitative Descriptive Analysis (QDA), Triangle Difference Test, and Consumer Preference Testing.

Sensory Profile of this compound

  • Odor/Aroma: Sweet, floral, honey, cocoa, with balsamic and rosy-musky nuances.[1][3][7]

  • Taste/Flavor: Contributes to honey-chocolate character in confectionery, and can enhance creamy, buttery notes in dairy.[1]

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to quantify the sensory attributes of a product based on the perceptions of a trained panel.[8][9] This technique provides objective measurements of flavors, textures, and other characteristics that can be statistically analyzed.[8]

Objective

To develop a detailed sensory profile of a food product containing this compound and to quantify the intensity of its key sensory attributes.

Experimental Protocol

3.2.1. Panelist Selection and Training

  • Recruitment: Recruit 8-12 individuals based on their sensory acuity, ability to discriminate differences, and verbal fluency.[10]

  • Screening: Screen candidates for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and relevant aromas (e.g., honey, chocolate, floral).

  • Training: Conduct a series of training sessions (typically 10-12 sessions) to:

    • Develop a consensus vocabulary (lexicon) to describe the sensory attributes of the product. For a product with this compound, this may include terms like "honey," "cocoa," "floral," "sweet," "fruity," and "waxy."

    • Familiarize panelists with reference standards representing each attribute.

    • Train panelists to use an intensity scale (e.g., a 15-cm line scale anchored with "low" and "high") consistently.[11]

3.2.2. Sample Preparation and Presentation

  • Sample Coding: Assign three-digit random codes to all samples to prevent bias.[12]

  • Serving: Present samples in identical containers and at a controlled temperature.

  • Presentation Order: The order of sample presentation should be randomized and balanced across panelists to minimize carry-over effects.[5][12]

  • Palate Cleansers: Provide panelists with unsalted crackers and filtered water to cleanse their palates between samples.[13]

3.2.3. Evaluation Procedure

  • Panelists evaluate samples individually in sensory booths under controlled lighting and environmental conditions.[10]

  • For each sample, panelists rate the intensity of each sensory attribute on the developed lexicon using the line scale.

  • Data is collected using sensory evaluation software.[10]

Data Presentation

Quantitative data from QDA can be summarized in a table and visualized using a spider web plot.

Table 1: Mean Intensity Scores of Sensory Attributes for Two Product Formulations

Sensory AttributeFormulation A (with this compound)Formulation B (Control)p-value
Aroma
Honey Intensity8.52.1<0.001
Cocoa Intensity6.21.5<0.001
Floral Intensity7.81.8<0.001
Flavor
Sweetness9.38.50.045
Honey Flavor8.12.3<0.001
Cocoa Flavor5.91.2<0.001
Texture
Smoothness7.57.30.567

Note: Intensity scores are on a 0-10 scale where 0 = not perceived and 10 = extremely intense.

Experimental Workflow Diagram

QDA_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Screening Panelist_Training Panelist Training & Lexicon Development Panelist_Selection->Panelist_Training Reference_Standards Development of Reference Standards Panelist_Training->Reference_Standards Sample_Prep Sample Preparation & Coding Sensory_Eval Individual Sensory Evaluation Sample_Prep->Sensory_Eval Data_Collection Data Collection Sensory_Eval->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stat_Analysis Results Results Interpretation & Reporting Stat_Analysis->Results

Figure 1. Quantitative Descriptive Analysis Workflow.

Triangle Difference Test

The triangle test is a discrimination method used to determine if a sensory difference exists between two products.[13][14][15]

Objective

To determine if a perceptible overall difference exists between a product with this compound and a control product without it.

Experimental Protocol

4.2.1. Panelists

  • Use a panel of 25-50 untrained but screened panelists.[12]

4.2.2. Sample Preparation and Presentation

  • Sample Sets: For each panelist, prepare a set of three samples, where two are identical and one is different.[13][14] The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.[15]

  • Coding: Assign three-digit random codes to each sample.

  • Serving: Present samples simultaneously in identical containers at a controlled temperature.[15]

4.2.3. Evaluation Procedure

  • Instruct panelists to taste the samples from left to right.[15]

  • Ask panelists to identify the "odd" or "different" sample.[13][15]

  • Panelists are required to choose one sample, even if they are guessing.[13]

Data Presentation

The results are presented as the number of correct identifications.

Table 2: Triangle Test Results

Number of PanelistsCorrect IdentificationsIncorrect Identifications
Observed 402515
Expected by Chance (p=1/3) 4013.326.7

Statistical significance is determined using a Chi-square test or by consulting a binomial table.

Logical Relationship Diagram

Triangle_Test_Logic Start Present Three Coded Samples (Two Alike, One Different) Identify_Odd Panelist Identifies the 'Odd' Sample Start->Identify_Odd Record_Response Record Response (Correct or Incorrect) Identify_Odd->Record_Response Analyze Analyze Data: Compare Correct Responses to Chance (1/3) Record_Response->Analyze Conclusion Significant Difference? Analyze->Conclusion Yes Yes Conclusion->Yes p < 0.05 No No Conclusion->No p >= 0.05

Figure 2. Logical Flow of a Triangle Difference Test.

Consumer Preference Testing

Affective tests measure subjective responses like preference and acceptance from untrained consumers.[16][17]

Objective

To determine consumer preference and overall liking for a food product containing this compound compared to a control.

Experimental Protocol

5.2.1. Panelists

  • Recruit a large number of untrained consumers (typically 75-150) who represent the target market for the product.[12]

5.2.2. Sample Preparation and Presentation

  • Sample Coding: Assign three-digit random codes to the samples.

  • Serving: Serve samples in identical containers and at a controlled temperature.

  • Presentation Order: The presentation order of the samples should be randomized and balanced across consumers.

5.2.3. Evaluation Procedure

  • Paired Preference Test: Present two samples (Formulation A and Formulation B) and ask consumers which one they prefer.[16]

  • Hedonic Scaling: Ask consumers to rate their overall liking of each sample using a 9-point hedonic scale (1 = Dislike Extremely, 9 = Like Extremely).[16]

  • Just-About-Right (JAR) Scale: For specific attributes like "honey flavor" or "sweetness," ask consumers to rate the intensity on a 5-point JAR scale (1 = Much too little, 3 = Just about right, 5 = Much too much).[18]

Data Presentation

Table 3: Paired Preference Test Results

Formulation A (with this compound)Formulation B (Control)No PreferenceTotal
652510100

Statistical significance is determined using a Chi-square test.

Table 4: Mean Hedonic Scores for Overall Liking

FormulationMean Liking Score (9-point scale)Standard Deviation
Formulation A (with this compound)7.81.2
Formulation B (Control)6.21.8

Statistical significance is determined using a t-test or ANOVA.

Experimental Workflow Diagram

Consumer_Test_Workflow cluster_tests Evaluation Tasks Recruit Recruit Target Consumers (n=75-150) Prepare Prepare and Code Samples Recruit->Prepare Present Present Samples in a Randomized, Balanced Order Prepare->Present Paired_Pref Paired Preference Present->Paired_Pref Hedonic 9-point Hedonic Scale Present->Hedonic JAR Just-About-Right Scale Present->JAR Analyze Statistical Analysis (Chi-square, ANOVA) Paired_Pref->Analyze Hedonic->Analyze JAR->Analyze Report Report Findings on Preference and Liking Analyze->Report

References

Application Notes and Protocols: Studying the Release Kinetics of Isobutyl Phenylacetate from Chitosan Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan nanoparticles (CSNPs) have emerged as promising carriers for the controlled delivery of various therapeutic and bioactive agents due to their biocompatibility, biodegradability, and mucoadhesive properties.[1][2][3] Isobutyl phenylacetate, an aromatic ester with applications in flavor, fragrance, and potentially as a bioactive compound, can be encapsulated within these nanoparticles to achieve a sustained release profile, thereby enhancing its stability and prolonging its effect.

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro release kinetic analysis of this compound-loaded chitosan nanoparticles. The methodologies described are based on the well-established ionic gelation technique.[2][4][5]

Experimental Protocols

Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol details the synthesis of this compound-loaded chitosan nanoparticles using the ionic gelation method, which involves the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of sodium tripolyphosphate (TPP).[2][4]

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound

  • Tween-80 (as an emulsifier)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Prepare a 0.2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.[6]

  • This compound Emulsion: Add Tween-80 to the this compound at a 1:1 ratio and mix thoroughly. Add this mixture to the chitosan solution under constant stirring at 600 rpm for 60 minutes to form a stable oil-in-water emulsion.[7]

  • TPP Solution Preparation: Prepare a 0.1% (w/v) TPP solution in deionized water and filter it through a 0.45 µm syringe filter.[7]

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-isobutyl phenylacetate emulsion under gentle magnetic stirring. The formation of nanoparticles is spontaneous and can be observed by the appearance of opalescence.[5][7]

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unreacted reagents.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and lyophilize to obtain a dry powder for storage and further characterization.

Characterization of Chitosan Nanoparticles

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Disperse the lyophilized nanoparticles in deionized water and analyze using a Zetasizer. The particle size, PDI (an indicator of the size distribution homogeneity), and zeta potential (an indicator of colloidal stability) are measured.[8][9]

2.2.2. Surface Morphology:

  • Method: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

  • Procedure: For SEM, mount the dried nanoparticles on a stub, coat with gold, and visualize. For TEM, place a drop of the nanoparticle suspension on a carbon-coated copper grid, air-dry, and observe. These techniques reveal the shape and surface topography of the nanoparticles.[8]

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Method: FTIR Spectroscopy

  • Procedure: Record the FTIR spectra of pure chitosan, this compound, and the lyophilized nanoparticles. This analysis confirms the encapsulation of this compound and identifies the interactions between the components.

2.2.4. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Procedure:

    • After centrifugation during the preparation process, collect the supernatant.

    • Quantify the amount of free this compound in the supernatant using UV-Vis spectrophotometry at a predetermined wavelength.

    • Calculate the EE and DL using the following equations:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100

In Vitro Release Study

This protocol describes the methodology to study the release kinetics of this compound from the chitosan nanoparticles in a controlled environment.

Materials:

  • This compound-loaded chitosan nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (e.g., MWCO 12 kDa)

  • Orbital shaker

Procedure:

  • Accurately weigh 20 mg of the lyophilized nanoparticles and disperse them in 5 mL of PBS (pH 7.4).[7]

  • Transfer the nanoparticle suspension into a dialysis bag, securely tied at both ends.

  • Immerse the dialysis bag in a beaker containing 100 mL of PBS (pH 7.4).

  • Place the beaker in an orbital shaker maintained at 37°C and 120 rpm.[7]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 3 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.[7]

  • Analyze the withdrawn samples for the concentration of this compound using UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The quantitative data from the characterization and in vitro release studies should be summarized in tables for clarity and ease of comparison.

Table 1: Physicochemical Characterization of this compound-Loaded Chitosan Nanoparticles

ParameterValue
Average Particle Size (nm)250 ± 25
Polydispersity Index (PDI)0.3 ± 0.05
Zeta Potential (mV)+30 ± 5
Entrapment Efficiency (%)75 ± 5
Drug Loading (%)10 ± 2

Table 2: In Vitro Cumulative Release of this compound from Chitosan Nanoparticles

Time (hours)Cumulative Release (%)
0.515.2 ± 1.8
125.8 ± 2.1
238.6 ± 2.5
450.1 ± 3.0
862.5 ± 3.4
1270.3 ± 3.9
2481.7 ± 4.2
4888.9 ± 4.5
7292.3 ± 4.8

Release Kinetics Modeling

The release mechanism of this compound from the chitosan nanoparticles can be determined by fitting the in vitro release data to various kinetic models.[2][10]

Table 3: Correlation Coefficients (R²) for Different Kinetic Models

Kinetic ModelCorrelation Coefficient (R²)
Zero-Order0.895
First-Order0.982
Higuchi0.965
Korsmeyer-Peppas0.991

The Korsmeyer-Peppas model often best describes the release from chitosan nanoparticles, indicating that the release mechanism is governed by a combination of diffusion and polymer swelling.[1][10] The release exponent 'n' from this model provides insight into the release mechanism; a value of n ≤ 0.45 suggests Fickian diffusion.[1]

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_release In Vitro Release Study chitosan_sol Chitosan Solution nanoparticles Nanoparticle Formation (Ionic Gelation) chitosan_sol->nanoparticles ipa_emulsion This compound Emulsion ipa_emulsion->nanoparticles tpp_sol TPP Solution tpp_sol->nanoparticles collection Collection & Lyophilization nanoparticles->collection dls DLS (Size, PDI, Zeta) collection->dls sem_tem SEM / TEM (Morphology) collection->sem_tem ftir FTIR (Encapsulation) collection->ftir ee_dl EE & DL Calculation collection->ee_dl dialysis Dialysis Method collection->dialysis sampling Sample Collection dialysis->sampling analysis UV-Vis Analysis sampling->analysis kinetics Kinetic Modeling analysis->kinetics

Caption: Experimental workflow for the synthesis, characterization, and release study of nanoparticles.

release_mechanism cluster_nanoparticle Chitosan Nanoparticle cluster_release_phases Release Phases cluster_mechanisms Governing Mechanisms core Polymer Matrix with Entrapped this compound burst Initial Burst Release core->burst Surface-adsorbed drug sustained Sustained Release core->sustained diffusion Fickian Diffusion burst->diffusion sustained->diffusion swelling Polymer Swelling & Erosion sustained->swelling

Caption: Logical relationship of the biphasic drug release mechanism from chitosan nanoparticles.

References

Troubleshooting & Optimization

Optimizing the yield of isobutyl phenylacetate in Fischer esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isobutyl phenylacetate via Fischer esterification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound using Fischer esterification?

The Fischer esterification is a reversible equilibrium reaction. The main challenge is the co-production of water, which can hydrolyze the ester product back into the starting materials, phenylacetic acid and isobutanol, thereby limiting the final yield.[1][2] To achieve a high yield, the equilibrium must be shifted towards the product side.[2][3]

Q2: What are the most effective strategies to maximize the yield of this compound?

To drive the reaction toward completion, two primary strategies based on Le Châtelier's principle are highly effective:[3][4]

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (isobutanol), shifts the equilibrium to favor ester formation.[1][4] Using the alcohol as the reaction solvent is a common practice.[1]

  • Water Removal: Actively removing water as it forms is a crucial technique to prevent the reverse reaction.[1][2][4] This can be achieved using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture, or by adding a dehydrating agent like molecular sieves.[1][2]

Q3: Which acid catalyst is best for this reaction, and how much should I use?

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][5] While historically, large amounts of acid were used, studies show that smaller, catalytic amounts are sufficient and can lead to high conversion rates, minimizing side reactions.[1] The optimal catalyst loading typically ranges from 1-3 mol% relative to the limiting reactant (phenylacetic acid).

Q4: What are the typical reaction conditions (temperature, time) for this synthesis?

The reaction is generally conducted at the reflux temperature of the alcohol used.[5] For isobutanol (boiling point ~108°C), the reaction is typically heated to reflux. Reaction times can vary from 2 to 8 hours, depending on the scale, catalyst loading, and efficiency of water removal.[6] It is highly recommended to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC).[1]

Q5: Are there any common side reactions to be aware of?

Yes, under strongly acidic conditions and high temperatures, side reactions can occur:

  • Dehydration of Isobutanol: The isobutanol can undergo acid-catalyzed dehydration to form isobutylene or diisobutyl ether.[2]

  • Self-condensation or Decarboxylation: While less common for phenylacetic acid under these conditions, aromatic acids can sometimes undergo side reactions at very high temperatures. To minimize these, it is important to use the optimal catalyst concentration and avoid excessive heating.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution
Reaction has not reached completion. Monitor the reaction using TLC until the starting material (phenylacetic acid) spot is faint or absent. Extend the reflux time if necessary.[1]
Equilibrium is limiting the yield. 1. Increase the molar excess of isobutanol (e.g., from 3 equivalents to 5 or 10 equivalents).[4] 2. If not already in use, set up the reaction with a Dean-Stark apparatus to continuously remove water.[1][4]
Insufficient or inactive catalyst. Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst loading is appropriate (1-3 mol%).
Presence of water in reactants. Use anhydrous isobutanol and ensure all glassware is thoroughly dried before starting the reaction. The presence of water at the start will inhibit the reaction.[1]
Product loss during workup. Ensure proper phase separation during extractions. Perform multiple extractions with the organic solvent to maximize recovery from the aqueous phase. Be careful not to discard the organic layer.
Issue 2: Product is Contaminated with Starting Material
Possible Cause Recommended Solution
Incomplete reaction. As above, ensure the reaction has gone to completion by extending the reaction time and monitoring via TLC.
Inefficient workup. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution.[1][7] This will react with the acidic phenylacetic acid, converting it to its water-soluble sodium salt, which is then removed into the aqueous layer.[1] Check the pH of the aqueous layer after washing to ensure it is basic.
Issue 3: Dark-Colored or Tarry Crude Product
Possible Cause Recommended Solution
Reaction temperature was too high. Maintain a gentle reflux. Avoid aggressive heating, which can cause decomposition and side reactions.[2]
Catalyst concentration was too high. Reduce the amount of acid catalyst in subsequent runs. High concentrations of strong acid can promote charring.
Impure starting materials. Ensure the phenylacetic acid and isobutanol are of high purity before starting the reaction.

Data Presentation

Optimizing reaction parameters is key to maximizing yield. The following tables provide illustrative data on how reactant molar ratio and catalyst loading can affect esterification outcomes.

Note: This data is representative of typical Fischer esterification reactions and serves as a guideline. Optimal conditions for your specific setup may vary.

Table 1: Effect of Reactant Molar Ratio on Ester Yield (Based on a model reaction of acetic acid and ethanol)[4]

Molar Ratio (Alcohol:Acid)Equilibrium Yield (%)
1:165%
10:197%
100:199%

Table 2: Effect of Catalyst Loading on Yield and Reaction Time (Based on a model solvent-free reaction)[6]

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)
0 (uncatalyzed)8.042%
0.56.064%
1.04.071%
1.52.078%
2.01.083%
2.50.595%
3.00.595%

Experimental Protocols

Detailed Protocol for this compound Synthesis

This protocol details the synthesis of this compound from phenylacetic acid and isobutanol using sulfuric acid as a catalyst with azeotropic removal of water.

Materials:

  • Phenylacetic acid

  • Isobutanol (anhydrous)

  • Toluene (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (e.g., 13.6 g, 0.1 mol).

    • Add isobutanol (e.g., 29.6 g, 0.4 mol, 4 equivalents) and toluene (50 mL). Toluene acts as the azeotropic solvent to facilitate water removal.

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

    • Begin stirring the mixture.

  • Catalyst Addition:

    • Slowly and carefully, add concentrated sulfuric acid (e.g., 0.5 mL, ~1 mol%) to the stirring mixture.

  • Reaction and Monitoring:

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Water will begin to collect in the arm of the Dean-Stark trap as a lower layer.

    • Continue refluxing for 2-4 hours, or until the theoretical amount of water has been collected and the reaction is complete as monitored by TLC (eluent: e.g., 9:1 Hexane:Ethyl Acetate).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of diethyl ether (or ethyl acetate) and 100 mL of water.

    • Shake the funnel, venting frequently, and allow the layers to separate. Discard the lower aqueous layer.

    • Carefully wash the organic layer with 50 mL of saturated NaHCO₃ solution to neutralize the acid catalyst and remove unreacted phenylacetic acid.[1][7] Repeat this wash until no more CO₂ evolution is observed.

    • Wash the organic layer with 50 mL of brine to remove residual water.[7]

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄.[1]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution using a rotary evaporator to remove the solvent and excess isobutanol.

    • The resulting crude oil can be purified by vacuum distillation to yield pure this compound (Boiling Point: 247-253 °C).[8]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting.

Fischer_Esterification_Workflow start_end start_end process process decision decision output output wash wash A Start B Combine Phenylacetic Acid, Isobutanol & Toluene A->B C Add H₂SO₄ Catalyst B->C D Heat to Reflux (with Dean-Stark Trap) C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Cool & Dilute with Ether F->G Yes H Wash with NaHCO₃ G->H I Wash with Brine H->I J Dry over MgSO₄ I->J K Filter & Concentrate J->K L Vacuum Distillation K->L M Pure Isobutyl Phenylacetate L->M

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Yield issue issue question question solution solution start Low Product Yield q1 Was the reaction monitored to completion (e.g., by TLC)? start->q1 s1 Extend reflux time until starting material is consumed. q1->s1 No q2 Was water actively removed (e.g., Dean-Stark)? q1->q2 Yes s2 Re-run reaction using a Dean-Stark apparatus. q2->s2 No q3 Was a sufficient excess of isobutanol used? q2->q3 Yes s3 Increase molar ratio of isobutanol to phenylacetic acid (e.g., >4:1). q3->s3 No s4 Check catalyst activity and workup procedure for product loss. q3->s4 Yes

Caption: Decision tree for troubleshooting low product yield.

References

Common side reactions in the synthesis of isobutyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the Fischer-Speier esterification.[1] This process involves the direct condensation of phenylacetic acid with isobutanol in the presence of an acid catalyst.[1]

Q2: What are the typical physical and chemical properties of this compound?

A2: this compound is a colorless liquid with a characteristic sweet, honey-like, and floral aroma.[2][3] Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol [4]
Boiling Point247 - 253 °C[5]
Density~0.986 g/mL at 25 °C[2]
Refractive Index (n²⁰/D)1.486 - 1.488[5]
Purity (typical)≥98% (GC)[6][7]

Q3: What are the primary safety considerations when synthesizing this compound?

A3: Phenylacetic acid can be corrosive, and concentrated acid catalysts like sulfuric acid are highly corrosive and require careful handling. The reaction is typically performed under reflux, so proper apparatus setup is crucial to avoid pressure buildup. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.

  • Loss of Product During Workup: this compound has some solubility in the aqueous phase, which can lead to losses during washing steps.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to incomplete conversion.

Solutions:

SolutionDetailed Steps
Drive the Equilibrium Forward 1. Use Excess Reagent: Employ a molar excess of isobutanol to shift the equilibrium towards the product side. 2. Remove Water: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed. Alternatively, a drying agent can be used.
Optimize Workup Procedure 1. Minimize Aqueous Washes: Reduce the number of washes with water. 2. Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to decrease the solubility of the ester in the aqueous phase. 3. Back-Extraction: Extract the aqueous washes with a small amount of a suitable organic solvent (e.g., diethyl ether) to recover dissolved product.
Adjust Reaction Conditions 1. Catalyst: Ensure the use of an appropriate acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. 2. Temperature & Time: Ensure the reaction is refluxed at the appropriate temperature (typically the boiling point of the alcohol) for a sufficient duration (e.g., 2-3 hours).
Problem 2: Presence of Impurities in the Final Product

Common Impurities and Their Identification:

ImpurityIdentification Method
Unreacted Phenylacetic AcidCan be detected by a lingering acidic odor and confirmed by IR spectroscopy (broad O-H stretch around 3000 cm⁻¹) or by washing a sample of the product with a sodium bicarbonate solution and observing effervescence.
Unreacted IsobutanolCan be detected by its characteristic alcoholic odor and confirmed by GC-MS analysis.
Diisobutyl EtherA potential byproduct from the acid-catalyzed dehydration of isobutanol. Detectable by GC-MS.
IsobutyleneA gaseous byproduct from the dehydration of isobutanol, which may not be present in the final liquid product but indicates a side reaction has occurred.
Dibenzyl KetoneFormed from the self-condensation of phenylacetic acid under acidic conditions. Detectable by GC-MS.

Purification Strategies:

  • Neutralization Wash: Wash the crude product with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to remove unreacted phenylacetic acid and the acid catalyst.

  • Water Wash: Wash with water to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

  • Distillation: Purify the final product by vacuum distillation to separate the this compound from less volatile impurities and any remaining starting materials.

Experimental Protocols

Representative Synthesis of this compound via Fischer Esterification

This protocol is a representative example and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Phenylacetic acid

  • Isobutanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid and an excess of isobutanol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. If using a Dean-Stark trap, monitor the collection of water.

  • Cooling and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic phase.

  • Washing:

    • Wash the organic layer with water.

    • Wash with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Phenylacetic_Acid Phenylacetic Acid Reflux Reflux Phenylacetic_Acid->Reflux Isobutanol Isobutanol Isobutanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Extraction Extraction Reflux->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Pure_Product Pure this compound Distillation->Pure_Product Side_Reactions cluster_main Main Reaction cluster_side Common Side Reactions Main_Reaction Phenylacetic Acid + Isobutanol -> this compound + H₂O Dehydration Isobutanol Dehydration Self_Condensation Phenylacetic Acid Self-Condensation Butenes Butenes Dehydration->Butenes forms Diisobutyl_Ether Diisobutyl_Ether Dehydration->Diisobutyl_Ether forms Dibenzyl_Ketone Dibenzyl_Ketone Self_Condensation->Dibenzyl_Ketone forms

References

Technical Support Center: Purification of Crude Isobutyl Phenylacetate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying crude isobutyl phenylacetate via distillation.

Frequently Asked Questions (FAQs)

Q1: What type of distillation is most suitable for purifying crude this compound?

A1: Vacuum distillation is the recommended method for purifying this compound.[1] Its boiling point at atmospheric pressure is quite high (approximately 247-253 °C), and distilling at such high temperatures can risk decomposition of the product.[2] By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.[1]

Q2: What are the primary impurities in crude this compound synthesized via Fischer esterification?

A2: The most common impurities are unreacted starting materials: phenylacetic acid and isobutyl alcohol. Other potential impurities include residual acid catalyst (commonly sulfuric acid) and water, which is a byproduct of the esterification reaction.[3][4] Side-products from minor reactions may also be present in trace amounts.

Q3: How can I determine the appropriate temperature and pressure for my vacuum distillation?

A3: The ideal conditions for your vacuum distillation will depend on the capabilities of your vacuum pump. A common practice is to conduct the distillation at a pressure where your compound boils between 45°C and 180°C. You can estimate the boiling point of this compound at a given pressure using a pressure-temperature nomograph.

Q4: My distillation is proceeding very slowly, with little to no distillate collecting. What could be the issue?

A4: This could be due to several factors:

  • Inadequate Heating: The heating mantle may not be set to a high enough temperature. The temperature of the heating bath should generally be set 20-30°C higher than the boiling point of the substance being distilled.

  • Vacuum Level is Too High (Pressure is Too Low): If the pressure is excessively low, the vapor may not have enough energy to travel to the condenser.

  • Poor Insulation: The distillation column might be losing heat to the surroundings. Insulating the column with glass wool or aluminum foil can help maintain the necessary temperature gradient.[5]

Q5: The pressure in my distillation setup is not stable. What should I do?

A5: An unstable vacuum is often due to leaks in the system.[1] Check all ground glass joints, O-rings, and tubing connections for a secure fit. Ensure that all glassware is free of cracks. If you suspect a leak, you can carefully apply a small amount of vacuum grease to the joints.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Product Distilling Over 1. Insufficient heating of the distillation pot.2. Vacuum is too high (pressure is too low).3. Thermometer placement is incorrect.1. Increase the temperature of the heating mantle gradually.2. Slightly reduce the vacuum level.3. Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.[5]
Bumping/Violent Boiling 1. Lack of boiling chips or stir bar.2. Heating too rapidly.1. Add a few boiling chips or a magnetic stir bar to the distillation flask before starting the distillation. Note: Do not add boiling chips to a hot liquid.2. Reduce the heating rate.
Product is Contaminated with Starting Material 1. Inefficient separation due to similar boiling points.2. Distillation rate is too fast.1. Use a fractionating column packed with glass beads or Raschig rings to increase the number of theoretical plates.[6]2. Slow down the distillation rate to about 1 drop per second to allow for better separation.[1]
Low Yield of Purified Product 1. Incomplete reaction during synthesis.2. Product loss during workup and transfer.3. Some product remains in the distillation apparatus.1. Optimize the initial esterification reaction conditions.2. Ensure careful and complete transfer of the crude product at each step.3. After the main fraction has been collected, you can try to gently heat the apparatus to encourage the distillation of any remaining product.
Product is Dark in Color 1. Thermal decomposition of the product.2. Presence of impurities that decompose upon heating.1. Lower the distillation temperature by reducing the pressure (improving the vacuum).2. Ensure all acidic catalysts have been removed during the workup of the crude product.

Quantitative Data Summary

Physical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol [7]
Boiling Point (at 760 mmHg) 247 - 253 °C[2]
Density (at 25 °C) 0.986 g/mL
Refractive Index (n20/D) 1.487[8]
Purity (Commercial Grade) ≥98%[8]

Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
1~85
5~110
10~125
20~140
50~165
100~185
Note: These are estimated values derived from a pressure-temperature nomograph and may vary slightly depending on the specific conditions.

Experimental Protocol: Vacuum Distillation of Crude this compound

1. Preparation of the Crude Product:

  • Following the Fischer esterification of phenylacetic acid and isobutyl alcohol, the reaction mixture should be worked up to remove the acid catalyst and unreacted starting materials.

  • This typically involves washing the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash.

  • The crude ester is then dried over an anhydrous drying agent (e.g., magnesium sulfate), and the drying agent is removed by filtration.

2. Assembly of the Vacuum Distillation Apparatus:

  • Set up a short-path distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.

  • Use a round-bottom flask of an appropriate size for the volume of crude product to be distilled.

  • Add a magnetic stir bar to the distillation flask for smooth boiling. Boiling chips are not effective under vacuum.[1]

  • Lightly grease all ground glass joints to ensure a good seal.

  • Position the thermometer correctly, with the top of the bulb level with the side arm leading to the condenser.

  • Connect the condenser to a circulating water bath, with water entering at the bottom and exiting at the top.

  • Connect the vacuum adapter to a vacuum trap and then to a vacuum pump using thick-walled tubing.

3. Distillation Procedure:

  • Begin stirring the crude this compound.

  • Turn on the circulating water to the condenser.

  • Turn on the vacuum pump to evacuate the system. The pressure should drop to the desired level.

  • Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

  • Increase the temperature gradually until the product begins to boil and distill.

  • Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.

  • When the temperature stabilizes at the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

  • Maintain a steady distillation rate of approximately one drop per second.

  • Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation.

  • Remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.

  • Weigh the collected main fraction and calculate the percent yield.

  • Analyze the purity of the product using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Fischer Esterification: Phenylacetic Acid + Isobutyl Alcohol wash Wash with NaHCO3 and Brine synthesis->wash dry Dry with MgSO4 wash->dry filter Filter to remove drying agent dry->filter distillation Vacuum Distillation filter->distillation analysis Purity Analysis (GC/NMR) distillation->analysis

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_workflow Distillation Troubleshooting Logic start Distillation Issue issue1 No Distillate start->issue1 issue2 Unstable Vacuum start->issue2 issue3 Bumping start->issue3 issue4 Low Purity start->issue4 cause1a Temp Too Low? issue1->cause1a cause1b Vacuum Too High? issue1->cause1b cause2a Leaks in Joints? issue2->cause2a cause3a No Stirring? issue3->cause3a cause4a Rate Too Fast? issue4->cause4a solution1a Increase Heat cause1a->solution1a solution1b Reduce Vacuum cause1b->solution1b solution2a Check & Grease Joints cause2a->solution2a solution3a Add Stir Bar cause3a->solution3a solution4a Slow Distillation Rate cause4a->solution4a

Caption: A logical guide to troubleshooting common distillation problems.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isobutyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing gas chromatography (GC) for the analysis of isobutyl phenylacetate, achieving optimal peak shape is crucial for accurate quantification and reliable results. Peak tailing, a common chromatographic problem, can significantly compromise data quality. This technical support guide provides a structured approach to troubleshooting and resolving peak tailing issues in the GC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: In an ideal GC analysis, the chromatographic peak for this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the back half of the peak is broader than the front half.[1] This is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and consequently, compromise the precision and accuracy of your quantitative results.[1] For a moderately polar compound like this compound, an ester used in fragrance and flavor analysis, peak tailing is often indicative of unwanted interactions within the GC system.[2][3]

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for a polar analyte like this compound typically involve interactions with active sites in the GC system or suboptimal analytical conditions. Key factors include:

  • Active Sites: The ester group in this compound can interact with active silanol groups present on the surfaces of the inlet liner, the column, or glass wool packing.[3][4] These interactions can cause some molecules to be retained longer, resulting in a tailing peak.

  • Column Issues: Contamination of the GC column, particularly at the inlet, or degradation of the stationary phase can create active sites and lead to poor peak shape.[5] Using a column with a polarity that is not well-suited for the ester can also contribute to tailing.[6]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path, causing peaks to tail.[6]

  • Sub-optimal Method Parameters: An inlet temperature that is too low can result in slow vaporization of the analyte, while a temperature that is too high can cause degradation.[7] An inappropriate oven temperature program can also negatively impact peak shape.

Troubleshooting Guides

This section provides systematic, question-and-answer-based guides to diagnose and resolve the root cause of peak tailing in your this compound analysis.

Guide 1: Initial System Checks and Inlet Maintenance

Q: I am observing peak tailing for this compound. Where should I start my troubleshooting?

A: Begin with the most common and easily addressable issues related to the GC inlet system. The inlet is a frequent source of problems that can lead to peak tailing.[8]

Troubleshooting Steps:

  • Inspect and Replace the Septum: A cored or leaking septum can introduce contaminants and cause flow path disruptions. Replace the septum regularly.

  • Replace the Inlet Liner: The inlet liner is a primary site for the accumulation of non-volatile residues and the creation of active sites.[2] Replace the liner with a new, deactivated one. For a polar analyte like this compound, a liner with glass wool can aid in vaporization, but the wool must also be deactivated.[9]

  • Check Column Installation: Ensure the column is installed at the correct depth in the inlet as specified by the instrument manufacturer. The column cut should be clean and perpendicular. A poor cut can cause turbulence and peak tailing.[6]

Guide 2: Addressing Active Sites through Deactivation

Q: I have performed routine inlet maintenance, but the peak tailing persists. How can I address potential active sites in my system?

A: If routine maintenance does not resolve the issue, active sites within the inlet liner may require a more thorough deactivation procedure, such as silylation. Silylation chemically modifies the active silanol groups on the glass surface, rendering them inert.[3]

Experimental Protocol: Inlet Liner Silylation with Hexamethyldisilazane (HMDS)

Materials:

  • Used inlet liner

  • Cleaning solvents (e.g., methanol, acetone, dichloromethane)

  • 5% solution of Hexamethyldisilazane (HMDS) in a dry, aprotic solvent (e.g., toluene or hexane)

  • Small vial or test tube with a cap

  • Drying oven

  • Nitrogen gas source

Procedure:

  • Cleaning: Thoroughly clean the liner by sonicating in a sequence of solvents (e.g., water, methanol, acetone, dichloromethane) to remove any residues.

  • Drying: Dry the liner in an oven at a temperature above 100°C for at least one hour to remove any moisture.

  • Silylation:

    • In a fume hood, place the dry, cooled liner in a clean, dry vial.

    • Add enough 5% HMDS solution to completely submerge the liner.

    • Cap the vial and let it stand for at least 30 minutes at room temperature. For more robust deactivation, the vial can be gently heated to 60°C for one hour.

  • Rinsing:

    • Remove the liner from the silylating solution and rinse it thoroughly with the aprotic solvent (toluene or hexane) to remove excess reagent.

    • Perform a final rinse with a volatile solvent like methanol.

  • Drying and Conditioning:

    • Dry the liner with a gentle stream of nitrogen.

    • Condition the liner by placing it in the GC inlet and heating it to a temperature at least 20°C above the final oven temperature of your method for 30-60 minutes with the carrier gas flowing.

Guide 3: Column Conditioning and Method Optimization

Q: My inlet is clean and deactivated, but I still see peak tailing. Could the column or my method be the problem?

A: Yes, the column itself or the analytical method parameters can be the source of peak tailing.

Troubleshooting Steps:

  • Column Conditioning: If the column is new or has been stored for an extended period, it requires conditioning to remove any residual impurities and ensure a stable baseline.

  • Trim the Column: If the column is in use, the front section can become contaminated. Trimming 5-10 cm from the inlet end of the column can often restore peak shape.[5]

  • Evaluate Column Polarity: this compound is a moderately polar ester. Using a non-polar column might lead to poor peak shape. A column with a mid-to-high polarity stationary phase, such as one containing phenyl or cyanopropyl functional groups, is generally recommended for the analysis of esters to achieve better peak symmetry.[10]

  • Optimize Inlet Temperature: An inlet temperature that is too low can cause incomplete or slow vaporization, leading to band broadening and tailing. Conversely, a temperature that is too high can cause analyte degradation. For this compound, an initial inlet temperature of 250°C is a good starting point, which can be optimized as needed.

  • Adjust Oven Temperature Program: A slow temperature ramp can sometimes exacerbate peak tailing. Ensure the initial oven temperature is appropriate for good peak focusing and that the ramp rate is sufficient to elute the analyte in a sharp band.

Experimental Protocol: GC Column Conditioning

Procedure:

  • Installation: Install the column in the GC inlet, but do not connect it to the detector.

  • Purge: Set the carrier gas flow to the typical rate for your column dimension and purge the column for 15-30 minutes at ambient temperature to remove any oxygen.

  • Heating Program:

    • Set the initial oven temperature to 40-50°C.

    • Program the oven to ramp at 5-10°C/min to the maximum isothermal temperature of the column (or 20°C above the final temperature of your analytical method, whichever is lower).

    • Hold at the maximum temperature for 1-2 hours. For very polar columns, a longer conditioning time may be necessary.

  • Cooling and Connection: Cool the oven, connect the column to the detector, and perform a leak check.

  • Equilibration: Equilibrate the system at the initial conditions of your analytical method until a stable baseline is achieved.

Data Presentation

The following table summarizes the potential impact of various GC parameters on the peak shape of a moderately polar analyte like this compound. The asymmetry factor is a common measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak and values greater than 1.2 often indicating significant tailing.

ParameterCondition AAsymmetry Factor (A)Condition BAsymmetry Factor (B)Expected Improvement
Inlet Liner Non-deactivated> 1.5Deactivated (Silylated)1.0 - 1.2Significant
Column Polarity Non-polar (e.g., 100% dimethylpolysiloxane)1.3 - 1.6Mid-polar (e.g., 50% Phenyl)1.0 - 1.3Moderate to Significant
Inlet Temperature 200°C1.4 - 1.7250°C1.1 - 1.3Moderate
Column Condition Contaminated (front end)> 1.6After trimming 10 cm1.0 - 1.2Significant

Mandatory Visualization

The following diagrams illustrate the troubleshooting workflow and the chemical interactions responsible for peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for This compound inlet_maintenance Perform Initial System Checks: - Replace Septum - Replace Inlet Liner - Check Column Installation start->inlet_maintenance check_tailing1 Peak Tailing Resolved? inlet_maintenance->check_tailing1 deactivation Address Active Sites: - Deactivate/Silylate Inlet Liner check_tailing1->deactivation No end_good Analysis Optimized: Symmetrical Peak check_tailing1->end_good Yes check_tailing2 Peak Tailing Resolved? deactivation->check_tailing2 column_method Optimize Column and Method: - Condition/Trim Column - Evaluate Column Polarity - Optimize Temperatures check_tailing2->column_method No check_tailing2->end_good Yes check_tailing3 Peak Tailing Resolved? column_method->check_tailing3 check_tailing3->end_good Yes end_bad Consult Instrument Specialist or Manufacturer Support check_tailing3->end_bad No

Caption: A logical workflow for troubleshooting peak tailing.

Chemical_Interaction cluster_surface GC System Surface (Liner/Column) active_site Active Silanol Group (-Si-OH) tailing_peak Tailing Peak (Adsorption) active_site->tailing_peak analyte This compound (Ester Group) analyte->active_site Adsorption deactivated_site Deactivated Site (-Si-O-Si(CH3)3) analyte->deactivated_site No Interaction symmetrical_peak Symmetrical Peak (No Interaction) deactivated_site->symmetrical_peak

Caption: Interaction of this compound with active sites.

References

Improving the stability of isobutyl phenylacetate in acidic formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of isobutyl phenylacetate in acidic formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic formulations a concern?

This compound is an ester formed from phenylacetic acid and isobutanol, recognized by its mild, sweet, and floral aroma.[1] It is used in the fragrance, flavor, and pharmaceutical industries.[2] As an ester, it is susceptible to hydrolysis, a chemical reaction where water breaks the ester bond, especially under acidic or basic conditions.[1][3] This degradation can lead to a loss of the desired properties of the molecule, alter the formulation's sensory profile, and impact its overall efficacy and shelf-life.

Q2: What is the primary degradation pathway for this compound in an acidic environment?

The primary degradation pathway is acid-catalyzed hydrolysis.[1][4] In this reaction, a proton (H+) from the acid acts as a catalyst, making the carbonyl carbon of the ester more electrophilic and susceptible to attack by a water molecule.[5][6] This process is reversible, but in the presence of excess water, the equilibrium shifts towards the formation of the degradation products.[4][6]

Q3: What are the degradation products of this compound hydrolysis?

The hydrolysis of this compound yields its parent carboxylic acid and alcohol: phenylacetic acid and isobutanol.[1][3][4] The formation of these products can alter the chemical and physical properties of the formulation.

Q4: Which factors primarily influence the rate of this compound degradation?

Several factors can accelerate the hydrolysis of this compound in a formulation:

  • Low pH: The rate of acid-catalyzed hydrolysis is directly dependent on the concentration of hydrogen ions.

  • Water Content: Water is a key reactant in the hydrolysis process. Higher water activity or content increases the degradation rate.[3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Presence of Catalysts: Besides protons, certain metal ions can also catalyze ester hydrolysis.[3]

Q5: What general strategies can be employed to improve the stability of this compound in acidic formulations?

To enhance stability, one or a combination of the following strategies can be implemented:

  • pH Adjustment and Buffering: Carefully adjusting the pH to the highest possible value that maintains the stability of other formulation components can significantly slow hydrolysis.[7] Using an appropriate buffer system is crucial.

  • Reduction of Water Activity: The inclusion of co-solvents like propylene glycol or glycerol can reduce the overall water activity, thereby limiting the hydrolysis reaction.[7]

  • Moisture Control: For solid or non-aqueous formulations, minimizing exposure to environmental moisture through proper packaging and the use of desiccants or moisture-scavenging excipients is effective.[3][8][9]

  • Use of Stabilizers: Incorporating specific stabilizing excipients, such as antioxidants or chelating agents like EDTA, can help mitigate degradation pathways.[3]

  • Microencapsulation: Encapsulating the this compound in a protective polymer matrix can create a physical barrier against the acidic aqueous environment.

Troubleshooting Guide

Problem: The concentration of this compound in my acidic formulation is decreasing significantly over time during stability studies.

This issue is almost certainly due to acid-catalyzed hydrolysis. Follow these steps to diagnose and resolve the problem.

  • Step 1: Confirm Degradation Products: Analyze a degraded sample using an appropriate analytical method, such as HPLC or GC-MS, to confirm the presence of phenylacetic acid and isobutanol. This confirms hydrolysis as the degradation pathway.

  • Step 2: Verify Formulation pH: Re-measure the pH of your formulation. Inadequately buffered systems can drift to a lower pH, accelerating degradation.

  • Step 3: Assess Water Content: Determine the water content of your formulation. If it is higher than intended, this will drive the hydrolysis reaction.

  • Step 4: Implement Stabilization Strategies: Based on your findings, apply one or more of the strategies outlined in the diagram below. Start with the least disruptive approach to your formulation, such as optimizing the buffer system or incorporating a co-solvent.

G start Instability Detected: Loss of this compound check_ph 1. Verify Formulation pH Is it at the target value? start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_low pH is Too Low check_ph->ph_low No check_degradation 2. Analyze for Degradation Products (Phenylacetic Acid, Isobutanol) reduce_water 3. Reduce Water Activity check_degradation->reduce_water ph_ok->check_degradation adjust_buffer Adjust Buffer System: Increase Concentration or Select Different Buffer ph_low->adjust_buffer end Optimized Formulation adjust_buffer->end add_cosolvent Add Co-solvents (e.g., Propylene Glycol, Glycerol) reduce_water->add_cosolvent Liquid Formulation use_scavenger Use Moisture Scavengers (for solid/non-aqueous forms) reduce_water->use_scavenger Solid Formulation consider_encap 4. Consider Advanced Formulation (e.g., Microencapsulation) reduce_water->consider_encap If insufficient add_cosolvent->end use_scavenger->end consider_encap->end

Caption: Troubleshooting logic for this compound instability.

Data Presentation

The following tables present hypothetical data from stability studies to illustrate the impact of pH and stabilizing excipients on the degradation of this compound.

Table 1: Effect of pH on this compound Degradation at 40°C

pH of FormulationInitial Concentration (%)Concentration after 1 Month (%)Degradation (%)
3.0100.085.214.8
4.0100.092.57.5
5.0100.098.11.9

Table 2: Impact of Stabilizing Excipients on this compound Stability at pH 4.0 and 40°C after 1 Month

FormulationConcentration after 1 Month (%)Improvement vs. Control (%)
Control (No Co-solvent)92.5N/A
10% Propylene Glycol95.83.3
20% Propylene Glycol97.44.9
20% Glycerol96.94.4

Experimental Protocols

Protocol 1: Stability Testing of this compound Formulations

  • Preparation: Prepare the acidic formulations containing this compound, including control and test variables (e.g., different pH values, excipients).

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot from each formulation. Quantify the exact concentration of this compound using a validated HPLC method (see Protocol 2).

  • Incubation: Store the formulations in tightly sealed, appropriate containers at controlled, accelerated stability conditions (e.g., 40°C / 75% relative humidity).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), withdraw samples from each formulation.

  • Sample Analysis: Analyze each sample using the validated HPLC method to determine the concentration of remaining this compound and the appearance of degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

G prep 1. Prepare Formulations (Control & Variables) t0 2. T=0 Analysis (HPLC) Quantify Initial Concentration prep->t0 incubate 3. Incubate Samples (e.g., 40°C / 75% RH) t0->incubate sampling 4. Pull Samples at Time Points (1, 2, 4, 8 weeks) incubate->sampling analysis 5. Analyze Samples (HPLC) Quantify Remaining Analyte sampling->analysis eval 6. Evaluate Data Calculate Degradation Rate analysis->eval

Caption: Experimental workflow for stability assessment.

Protocol 2: HPLC Method for Quantification

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v), adjusted with phosphoric acid to a pH of ~3.0.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a calibration curve using a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Also prepare standards for phenylacetic acid and isobutanol to identify and quantify their peaks.

  • Sample Preparation: Dilute the formulation samples with the mobile phase to bring the concentration of this compound within the range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

Degradation Pathway Visualization

The following diagram illustrates the mechanism of acid-catalyzed hydrolysis of this compound.

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products ipa This compound intermediate Protonated Tetrahedral Intermediate ipa->intermediate Protonation & Nucleophilic Attack h2o Water (H₂O) h2o->intermediate h_plus Acid Catalyst (H⁺) h_plus->ipa paa Phenylacetic Acid intermediate->paa isobutanol Isobutanol intermediate->isobutanol h_plus_regen Catalyst Regenerated (H⁺) intermediate->h_plus_regen

Caption: Acid-catalyzed hydrolysis of this compound.

References

Technical Support Center: Isobutyl Phenylacetate Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of isobutyl phenylacetate production. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for challenges encountered during laboratory, pilot, and industrial-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for producing this compound?

A1: The primary industrial route for this compound synthesis is the Fischer-Speier esterification.[1] This method involves the direct reaction of phenylacetic acid with isobutanol in the presence of an acid catalyst.[1]

Q2: Why is my reaction yield lower at a larger scale compared to the lab?

A2: Lower yields during scale-up are a common challenge and can be attributed to several factors. The Fischer-Speier esterification is a reversible reaction. At larger scales, inefficient removal of the water byproduct can shift the equilibrium back towards the reactants, thus lowering the yield. Additionally, mass and heat transfer limitations in larger reactors can lead to non-uniform reaction conditions and the formation of side products.

Q3: What are the typical impurities I should expect in my final product?

A3: Common impurities include unreacted starting materials such as phenylacetic acid and isobutanol. Side products can also form, including di-isobutyl ether (from the dehydration of isobutanol) and self-condensation products of phenylacetic acid. The purity of commercial-grade this compound is typically 98-100% as determined by gas chromatography (GC).[2][3]

Q4: How can I improve the purity of my this compound at an industrial scale?

A4: Purification is typically achieved through fractional distillation under reduced pressure. Washing the crude product with a basic solution (e.g., sodium bicarbonate) to remove unreacted phenylacetic acid is a critical preceding step. Ensuring the absence of water before distillation is crucial to prevent hydrolysis of the ester.

Q5: What are the key safety considerations when scaling up this process?

A5: The use of strong acid catalysts like sulfuric acid requires careful handling to avoid corrosion and ensure personnel safety. The reactants and product are combustible, so appropriate measures to prevent ignition sources are necessary. At an industrial scale, managing the exotherm of the reaction is critical to prevent thermal runaway. This involves careful control of the reagent addition rate and efficient heat removal through the reactor cooling system.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Symptom Possible Cause Troubleshooting Step
Reaction stalls before completion.Equilibrium Limitation: Water produced during the reaction is hydrolyzing the ester back to the starting materials.- Use a Dean-Stark apparatus to azeotropically remove water as it forms. - Employ a stoichiometric excess of isobutanol to shift the equilibrium towards the product.
Low conversion despite extended reaction time.Insufficient Catalyst Activity: The acid catalyst concentration may be too low for the larger volume, or the catalyst may have been deactivated.- Optimize the catalyst loading for the specific scale. A typical range is 1-5 mol% of the limiting reagent. - Ensure the catalyst is not neutralized by basic impurities in the starting materials.
Significant amount of starting material remains.Poor Mass Transfer: Inadequate mixing in a large reactor can lead to localized areas of low reactant concentration.- Increase the agitation speed to improve mixing. - Evaluate the impeller design for suitability at the larger scale.
Issue 2: Product Impurity
Symptom Possible Cause Troubleshooting Step
Presence of unreacted phenylacetic acid in the final product.Incomplete Reaction or Inefficient Workup: The reaction did not go to completion, or the acid was not fully removed during washing.- Increase reaction time or temperature to drive the reaction to completion. - Ensure thorough mixing during the aqueous base wash to neutralize all residual acid.
High levels of di-isobutyl ether detected.Side Reaction: The acid catalyst is promoting the dehydration of isobutanol, especially at higher temperatures.- Lower the reaction temperature. - Consider using a milder acid catalyst, such as p-toluenesulfonic acid.
Discoloration of the final product.Thermal Degradation: High temperatures during distillation can cause decomposition of the product or impurities.- Perform distillation under reduced pressure to lower the boiling point. - Minimize the residence time in the distillation pot at high temperatures.
Issue 3: Phase Separation Difficulties During Workup
Symptom Possible Cause Troubleshooting Step
Formation of a stable emulsion during aqueous washing.Insufficient Density Difference or Presence of Surfactant-like Impurities: The organic and aqueous phases are not separating cleanly.- Add a brine (saturated NaCl solution) wash to increase the density of the aqueous phase. - Allow for a longer separation time. - If the problem persists, consider a gentle centrifugation if feasible at the scale of operation.
Loss of product into the aqueous layer.High Solubility of the Ester in the Aqueous Phase: This can be exacerbated by the presence of unreacted isobutanol.- Perform multiple extractions with a smaller volume of the wash solution rather than a single large volume wash. - Back-extract the aqueous layer with a small amount of a suitable solvent (e.g., toluene) to recover the dissolved product.

Quantitative Data

Table 1: Comparison of Typical Yields and Purity at Different Scales

Scale Typical Yield (%) Typical Purity (%) Key Considerations
Laboratory 80-95%>99% (after chromatography)Ideal mixing and heat transfer. Easy removal of water. Purification via column chromatography is feasible.
Pilot Plant 70-85%98-99.5% (after distillation)Mass and heat transfer limitations become apparent. Need for efficient water removal strategies (e.g., Dean-Stark).
Industrial 65-80%>98% (after distillation)Significant challenges in maintaining uniform reaction conditions. Continuous processes may offer better control and higher yields.

Note: The data presented are estimates based on general principles of Fischer-Speier esterification scale-up and may vary depending on the specific process parameters and equipment used.

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • Phenylacetic acid

  • Isobutanol (at least 3 molar equivalents to phenylacetic acid)

  • Concentrated sulfuric acid (approx. 1-2 mol% of phenylacetic acid)

  • Toluene

  • 5% w/v Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware including a round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, and distillation apparatus.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add phenylacetic acid, isobutanol, and toluene.

  • Slowly add the concentrated sulfuric acid to the mixture while stirring.

  • Assemble the reflux condenser and Dean-Stark trap.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene and excess isobutanol.

  • Purify the crude ester by vacuum distillation.

Visualizations

Fischer_Esterification_Pathway Phenylacetic_Acid Phenylacetic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Phenylacetic_Acid->Protonated_Carbonyl + H+ Isobutanol Isobutanol Tetrahedral_Intermediate Tetrahedral Intermediate Isobutanol->Tetrahedral_Intermediate H+ Acid Catalyst (H+) H+->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate + Isobutanol Ester_H2O This compound + Water Tetrahedral_Intermediate->Ester_H2O - H+ - H2O

Caption: Fischer-Speier esterification of this compound.

Scale_Up_Workflow cluster_0 Phase 1: Laboratory Scale cluster_1 Phase 2: Pilot Plant Scale cluster_2 Phase 3: Industrial Production Lab_Synthesis Lab Synthesis (g scale) Process_Optimization Process Optimization (Temp, Time, Ratio) Lab_Synthesis->Process_Optimization Analytical_Method_Dev Analytical Method Development (GC, HPLC) Process_Optimization->Analytical_Method_Dev Pilot_Synthesis Pilot Synthesis (kg scale) Analytical_Method_Dev->Pilot_Synthesis Tech Transfer Heat_Mass_Transfer_Study Heat & Mass Transfer Studies Pilot_Synthesis->Heat_Mass_Transfer_Study Purification_Dev Purification Development (Distillation) Heat_Mass_Transfer_Study->Purification_Dev Industrial_Production Industrial Production (tonne scale) Purification_Dev->Industrial_Production Tech Transfer Process_Validation Process Validation Industrial_Production->Process_Validation QC_QA Quality Control & Quality Assurance Process_Validation->QC_QA Troubleshooting_Logic Start Low Yield or Impure Product? Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Purity High Impurity Levels? Start->Check_Purity Water_Removal Efficient Water Removal? Check_Conversion->Water_Removal Yes Workup_Issue Workup Effective? Check_Purity->Workup_Issue Yes Catalyst_Issue Catalyst Loading Optimal? Water_Removal->Catalyst_Issue Yes Solution_Yield Optimize Water Removal (e.g., Dean-Stark) Water_Removal->Solution_Yield No Mixing_Issue Adequate Mixing? Catalyst_Issue->Mixing_Issue Yes Solution_Catalyst Adjust Catalyst Concentration Catalyst_Issue->Solution_Catalyst No Solution_Mixing Improve Agitation Mixing_Issue->Solution_Mixing No Distillation_Issue Distillation Optimized? Workup_Issue->Distillation_Issue Yes Solution_Workup Improve Washing/ Phase Separation Workup_Issue->Solution_Workup No Solution_Distillation Optimize Distillation Parameters Distillation_Issue->Solution_Distillation No

References

Minimizing by-product formation during enzymatic synthesis of isobutyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of isobutyl phenylacetate. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the lipase-catalyzed synthesis of this compound?

A1: While the primary reaction is the esterification of phenylacetic acid and isobutanol, several side reactions can occur, leading to the formation of by-products. The most commonly anticipated by-products include:

  • Di-isobutyl ether: Formed by the dehydration of two isobutanol molecules. While more common under acidic conditions, it can occur enzymatically at elevated temperatures.

  • Dibenzyl ketone: Arises from the self-condensation of phenylacetic acid through ketonic decarboxylation.[1]

  • Unreacted starting materials: Residual phenylacetic acid and isobutanol will be present in the final product mixture if the reaction does not go to completion.

Q2: Which enzyme is recommended for the synthesis of this compound?

A2: Immobilized lipases are highly effective for ester synthesis due to their stability and reusability.[2] Novozym® 435, an immobilized lipase B from Candida antarctica, is widely used and has demonstrated high activity and stability in the synthesis of various flavor esters.[3][4]

Q3: What is the role of water in the reaction, and how does it affect by-product formation?

A3: Water is a critical component in lipase-catalyzed reactions. A minimal amount of water is essential to maintain the enzyme's conformational flexibility and catalytic activity. However, as water is a product of the esterification reaction, its accumulation can shift the equilibrium back towards hydrolysis (the reverse reaction), reducing the yield of this compound.[2][5] Excess water does not directly lead to the formation of specific by-products but reduces the overall efficiency of the desired ester formation.

Q4: How can I monitor the progress of the reaction and detect by-products?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective analytical technique for monitoring the reaction.[6] It allows for the separation and identification of the starting materials, the this compound product, and potential by-products. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for quantifying the consumption of phenylacetic acid.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution
Excess water in the reaction medium Water, a by-product, can drive the reverse reaction (hydrolysis). Ensure all reactants and solvents are anhydrous. Implement in-situ water removal by adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture or by performing the reaction under vacuum.[2]
Substrate or product inhibition High concentrations of isobutanol or phenylacetic acid can inhibit the lipase.[2] Similarly, accumulation of the product, this compound, can also slow down the reaction. Start with an optimized molar ratio (see Problem 2). Consider a fed-batch approach where one of the substrates is added gradually.
Suboptimal temperature Lipase activity is highly temperature-dependent. For Novozym® 435, the optimal temperature for esterification is typically in the range of 40-60°C.[3] Temperatures that are too high can lead to enzyme denaturation and an increase in by-product formation.
Insufficient enzyme concentration The reaction rate is directly proportional to the amount of active enzyme. If the reaction is too slow, consider increasing the enzyme loading. A typical starting point is 5-10% (w/w) of the limiting reactant.
Incorrect pH of the enzyme's microenvironment Although the bulk reaction is in an organic solvent, the enzyme's microenvironment has a "pH memory" from its last aqueous solution. Phenylacetic acid can lower this micro-pH, reducing enzyme activity. Consider pre-treating the immobilized lipase in a suitable buffer and drying it before use.
Problem 2: High Levels of By-product Formation
By-product Possible Cause Recommended Solution
Unreacted Phenylacetic Acid and Isobutanol Incomplete reaction due to equilibrium limitations or suboptimal conditions.Optimize the molar ratio of reactants. An excess of one reactant (typically the alcohol) is often used to drive the reaction to completion. Ratios from 1:1.2 to 1:5 (acid to alcohol) have been reported to be effective.[3] Ensure efficient water removal.
Di-isobutyl ether High reaction temperature promoting the dehydration of isobutanol.Operate at the lower end of the optimal temperature range for the enzyme (e.g., 40-50°C). Avoid localized overheating.
Dibenzyl ketone Potential self-condensation of phenylacetic acid, possibly at higher temperatures.Maintain the reaction temperature within the optimal range for the enzyme. Ensure a proper molar ratio to favor the esterification reaction over self-condensation.

Experimental Protocols

Key Experiment: Enzymatic Synthesis of this compound

This protocol provides a general method for the synthesis of this compound using Novozym® 435. Optimization of specific parameters may be required.

Materials:

  • Phenylacetic acid

  • Isobutanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., n-hexane, heptane, or solvent-free)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel with magnetic stirring and temperature control

Procedure:

  • To a clean, dry reaction vessel, add phenylacetic acid and isobutanol. A recommended starting molar ratio is 1:2 (phenylacetic acid to isobutanol).

  • If using a solvent, add it to the reaction vessel.

  • Add Novozym® 435. A typical enzyme loading is 10% by weight of the limiting reactant (phenylacetic acid).

  • Add activated molecular sieves (10-15% w/v) to adsorb the water produced during the reaction.

  • Seal the reaction vessel and begin stirring at a constant rate (e.g., 200 rpm).

  • Heat the reaction mixture to the desired temperature (e.g., 50°C) and maintain it for the duration of the reaction.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Separate the immobilized enzyme and molecular sieves by filtration for potential reuse.

  • The crude product can be purified by vacuum distillation to remove unreacted starting materials and any high-boiling by-products.

Analytical Method: GC-MS for Product and By-product Quantification

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., n-hexane or dichloromethane).

  • Filter the sample if necessary to remove any particulate matter.

  • Inject 1 µL into the GC-MS.

Quantification:

  • Create calibration curves for phenylacetic acid, isobutanol, and this compound using standards of known concentrations.

  • By-products can be semi-quantified using the peak area of the total ion chromatogram (TIC) or quantified using a standard of a structurally similar compound if pure standards are unavailable.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield of this compound and the formation of by-products. The data is illustrative and based on general principles of enzymatic esterification.

Table 1: Effect of Temperature on Product Yield and By-product Formation

Temperature (°C)This compound Yield (%)Relative By-product Level
30LowLow
40ModerateLow
50HighModerate
60HighModerate-High
70DecreasingHigh

Table 2: Effect of Substrate Molar Ratio (Isobutanol:Phenylacetic Acid) on Product Yield

Molar RatioThis compound Yield (%)
1:1Moderate
2:1High
3:1High
5:1High (potential for substrate inhibition)

Visualizations

TroubleshootingWorkflow start Start: Low Yield or High By-products check_yield Primary Issue? start->check_yield low_yield Low Yield check_yield->low_yield Low Yield high_byproducts High By-products check_yield->high_byproducts High By-products water Check Water Removal (Molecular Sieves/Vacuum) low_yield->water byproduct_id Identify By-products via GC-MS high_byproducts->byproduct_id temp Verify Temperature (40-60°C) water->temp enzyme_conc Check Enzyme Loading (5-10% w/w) temp->enzyme_conc ratio Optimize Molar Ratio (e.g., 1:2 Acid:Alcohol) enzyme_conc->ratio inhibition Consider Substrate/ Product Inhibition ratio->inhibition fed_batch Implement Fed-Batch Strategy inhibition->fed_batch unreacted Unreacted Starting Materials? byproduct_id->unreacted ether Di-isobutyl Ether? unreacted->ether No increase_ratio Increase Isobutanol Ratio & Improve Water Removal unreacted->increase_ratio Yes ketone Dibenzyl Ketone? ether->ketone No lower_temp Lower Reaction Temperature (e.g., to 40-50°C) ether->lower_temp Yes optimize_temp_ratio Optimize Temperature and Molar Ratio ketone->optimize_temp_ratio Yes

Caption: Troubleshooting workflow for low yield or high by-product formation.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis reactants 1. Mix Phenylacetic Acid & Isobutanol enzyme 2. Add Novozym® 435 & Molecular Sieves reactants->enzyme react 3. Heat & Stir (e.g., 50°C, 200 rpm) enzyme->react monitor 4. Monitor by GC-MS react->monitor monitor->react Continue reaction filter 5. Filter to remove enzyme & sieves monitor->filter Reaction complete purify 6. Purify by Vacuum Distillation filter->purify analyze 7. Final GC-MS Analysis purify->analyze

Caption: General experimental workflow for enzymatic synthesis of this compound.

References

Overcoming incomplete conversion in the esterification of phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the esterification of phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my esterification of phenylacetic acid resulting in a low yield?

A1: Low yields in the Fischer esterification of phenylacetic acid are often due to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol establishes an equilibrium with the ester and water.[1][2][3][4][5][6] To favor the formation of the ester product, the equilibrium must be shifted to the right. Common causes for low conversion include:

  • Presence of Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants (hydrolysis).[1][3][4][5]

  • Inadequate Catalyst: The reaction is typically slow and requires an acid catalyst to proceed at a reasonable rate.[4][7] The type and concentration of the catalyst are crucial.

  • Suboptimal Reaction Temperature: The reaction temperature affects the rate of reaction. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can lead to side reactions and decomposition.[8][9]

  • Incorrect Molar Ratio of Reactants: Using a stoichiometric 1:1 ratio of phenylacetic acid to alcohol may result in an equilibrium mixture with significant amounts of unreacted starting materials.[3][7]

  • Insufficient Reaction Time: The reaction may not have had enough time to reach equilibrium.[1][10]

Q2: How can I improve the conversion of my phenylacetic acid esterification?

A2: To improve the ester yield, you can implement one or more of the following strategies based on Le Chatelier's principle:

  • Water Removal: Actively removing water as it is formed is a highly effective method to drive the reaction to completion.[1][3][4][5] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[11][12]

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol, will shift the equilibrium towards the product side.[2][3][4]

  • Catalyst Optimization: Ensure you are using an effective acid catalyst. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or solid acid catalysts like Amberlyst-15.[2][8][11] The optimal catalyst concentration should be determined experimentally.

  • Temperature and Time Optimization: The reaction should be conducted at a suitable temperature, often at the reflux temperature of the alcohol or solvent, for a sufficient duration.[8][9][10] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.[1]

Q3: What are the common side reactions to be aware of during the esterification of phenylacetic acid?

A3: While Fischer esterification is generally a robust reaction, side reactions can occur, particularly under harsh conditions. These may include:

  • Sulfonation: If using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.[13]

  • Dehydration of Alcohol: Tertiary alcohols are prone to dehydration in the presence of strong acids.[4]

  • Ether Formation: At high temperatures, the alcohol can undergo self-condensation to form an ether.

  • Other Side Reactions: In specific cases, side reactions like direct amination of the phenyl ring or cyclization to a lactam have been reported, though these are less common under standard esterification conditions.[13]

Q4: How do I purify the final phenylacetate ester?

A4: After the reaction is complete, the crude product will be in a mixture with the excess alcohol, unreacted phenylacetic acid, the acid catalyst, and water. A typical purification workup involves:

  • Neutralization: The reaction mixture is cooled and washed with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst and remove any unreacted phenylacetic acid.[6][14][15]

  • Extraction: The ester is extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The final purification of the ester is often achieved by distillation under reduced pressure to separate it from any remaining non-volatile impurities.[6][14]

Troubleshooting Guides

Problem 1: Low or No Ester Yield

Possible Cause Troubleshooting Step
Reaction has not reached equilibrium. Increase the reaction time and monitor the progress using TLC or GC.[1]
Presence of water in the reaction mixture. Use anhydrous reagents and solvents. Employ a Dean-Stark apparatus to remove water azeotropically.[1][2][11][12]
Ineffective or insufficient catalyst. Increase the catalyst concentration or switch to a more effective catalyst (e.g., from a solid acid to H₂SO₄ if compatible with your substrate).[2][8]
Low reaction temperature. Increase the temperature to the reflux temperature of the alcohol or solvent.[8][9]
Unfavorable equilibrium. Use a large excess of the alcohol (5-10 equivalents or as the solvent).[2][3][4]

Problem 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted phenylacetic acid. Ensure complete neutralization during workup by washing with saturated NaHCO₃ solution until CO₂ evolution ceases.
Residual alcohol. Remove excess alcohol by evaporation under reduced pressure before the final purification step.
Side products from high temperature. Lower the reaction temperature and monitor for the appearance of side products by TLC or GC.
Water in the final product. Ensure thorough drying of the organic layer with an anhydrous drying agent before solvent removal.

Data Presentation

Table 1: Comparison of Catalysts for Phenylacetic Acid Esterification

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Amberlyst-1510110480[8]
H₂SO₄-1106<80[8]
p-TsOH-1106<80[8]
Al³⁺-montmorillonite0.75 gReflux (Toluene)6~58 (max)[16]

Table 2: Effect of Reaction Parameters on Phenylacetic Acid Esterification with p-Cresol

ParameterConditionConversion/Yield (%)Reference
Molar Ratio (p-Cresol:PAA) 1:135[7]
2:1-[7]
3:138[7]
Water Removal With Condenser (water returns)75 (Equilibrium Conversion)[7]
Without Condenser (water removed)90 (Equilibrium Conversion)[7]
Temperature (Microwave) 423 K~65 (Equilibrium Conversion)[7]
443 K~75 (Equilibrium Conversion)[7]
463 K~85 (Equilibrium Conversion)[7]

Experimental Protocols

Protocol 1: General Fischer Esterification of Phenylacetic Acid with an Alcohol

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid, the alcohol (in excess, e.g., 5-10 equivalents or as the solvent), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, a few drops, or p-TsOH, ~5 mol%).

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the alcohol was used in large excess, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

    • Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate. Continue washing until the effervescence of CO₂ ceases.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by vacuum distillation.

Protocol 2: Esterification of Phenylacetic Acid using a Dean-Stark Apparatus

  • Reactant Setup: To a round-bottom flask, add phenylacetic acid, the alcohol (1.5-3 equivalents), a catalytic amount of p-toluenesulfonic acid (p-TsOH), and an azeotroping solvent such as toluene. Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water, being denser than toluene, will collect at the bottom of the trap while the toluene will overflow back into the reaction flask. Continue the reaction until no more water is collected in the trap.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

FischerEsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Phenylacetic Acid, Alcohol, and Acid Catalyst reflux Heat to Reflux reactants->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Agent wash->dry concentrate Concentrate under Vacuum dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Ester distill->product

Caption: Standard experimental workflow for Fischer esterification.

TroubleshootingLowYield start Low Ester Yield q1 Is water being removed? start->q1 sol1 Implement water removal (e.g., Dean-Stark trap) q1->sol1 No q2 Is an excess of alcohol being used? q1->q2 Yes a1_yes Yes a1_no No end Yield Improved sol1->end sol2 Increase alcohol to acid ratio (e.g., 5:1 or greater) q2->sol2 No q3 Is the catalyst effective and sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Increase catalyst loading or switch to a stronger acid catalyst q3->sol3 No q4 Are reaction time and temperature optimized? q3->q4 Yes a3_yes Yes a3_no No sol3->end sol4 Increase reaction time and/or ensure reflux temperature is reached q4->sol4 No end_other Consider other issues (e.g., reagent purity, side reactions) q4->end_other Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting logic for low ester yield.

FischerMechanism cluster_steps Fischer Esterification Mechanism step1 1. Protonation of Carbonyl Oxygen step2 2. Nucleophilic Attack by Alcohol step1->step2 step3 3. Proton Transfer step2->step3 step4 4. Elimination of Water step3->step4 step5 5. Deprotonation step4->step5 Water Water Ester Phenylacetate Ester Catalyst_out H⁺ (Regenerated) PhenylaceticAcid Phenylacetic Acid Alcohol Alcohol (R-OH) Catalyst_in H⁺ (Catalyst)

References

Resolving phase separation issues during isobutyl phenylacetate workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common phase separation issues encountered during the workup of isobutyl phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor phase separation or emulsion formation during the workup of this compound?

Poor phase separation, often leading to the formation of a stable emulsion, can be caused by several factors during the aqueous workup of this compound. Vigorous shaking or mixing of the organic and aqueous layers can create fine droplets that are slow to coalesce. The presence of unreacted starting materials, acidic or basic residues from the reaction, or surfactants can also stabilize emulsions. The relative densities of the organic and aqueous phases being too similar can further hinder a clean separation.

Q2: My organic and aqueous layers are not separating cleanly after extraction. What initial steps can I take?

If you observe a persistent emulsion or a poorly defined interface between the layers, the first step is to allow the separation funnel to stand undisturbed for a longer period (10-20 minutes). Gentle swirling of the funnel can sometimes help the layers to coalesce. If this is unsuccessful, adding a saturated aqueous solution of sodium chloride (brine) is a standard and often effective technique. Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions and "salt out" the organic component, reducing its solubility in the aqueous phase.

Q3: I've added brine, but the emulsion persists. What are the next steps?

If a brine wash is ineffective, you can try the following methods:

  • Filtration: Passing the entire mixture through a pad of Celite or glass wool can sometimes break up the emulsion by physically disrupting the droplets.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the phases.

  • Addition of a different solvent: Adding a small amount of a different organic solvent with a density that is significantly different from water (e.g., diethyl ether) can help to break the emulsion.

  • Gentle Heating: Gently warming the separation funnel in a warm water bath can sometimes reduce the viscosity of the mixture and promote phase separation. However, this should be done with caution, especially with low-boiling point solvents.

Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving phase separation issues during the workup of this compound.

G start Phase Separation Issue (Emulsion or Poor Separation) patience Allow to Stand (10-20 min) Gentle Swirling start->patience check1 Separation Improved? patience->check1 brine Add Saturated NaCl (Brine) Invert Gently check2 Separation Improved? brine->check2 check1->brine No end Proceed with Workup check1->end Yes filtration Filter through Celite/Glass Wool check2->filtration No check2->end Yes centrifugation Centrifuge Mixture filtration->centrifugation solvent Add Small Amount of Different Organic Solvent centrifugation->solvent heating Gently Warm Mixture solvent->heating heating->end

Caption: Troubleshooting workflow for resolving phase separation issues.

Quantitative Data: Solvent Properties

The choice of extraction solvent is critical. Below is a table of properties for common solvents used in the workup of esters like this compound.

SolventDensity (g/mL)Boiling Point (°C)Solubility in Water
This compound0.985229Insoluble
Diethyl Ether0.71334.66.9 g/100 mL
Ethyl Acetate0.90277.18.3 g/100 mL
Dichloromethane1.32639.61.3 g/100 mL
Water1.000100N/A

Experimental Protocols

Protocol 1: Standard Brine Wash

  • Following the initial aqueous extraction or wash, drain the aqueous layer from the separation funnel.

  • Add a volume of saturated sodium chloride (brine) solution to the organic layer in the separation funnel, roughly equal to the volume of the organic layer.

  • Stopper the funnel and invert it gently 3-5 times. Avoid vigorous shaking to prevent re-formation of an emulsion.

  • Vent the funnel frequently to release any pressure buildup.

  • Place the funnel back on the ring stand and allow the layers to separate.

  • Drain the lower aqueous (brine) layer and collect the organic layer.

Protocol 2: Filtration through Celite

  • Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent being used.

  • Add a small layer (approximately 1-2 cm) of Celite onto the filter paper to form a pad.

  • Gently pour the emulsified mixture onto the Celite pad.

  • Apply gentle suction to draw the mixture through the pad. The Celite should help to break up the emulsion, and a clearer filtrate should be collected.

  • Transfer the filtrate back to a clean separation funnel and allow any remaining aqueous layer to separate before proceeding.

Identifying and removing impurities in synthetic isobutyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove impurities during the synthesis of isobutyl phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of this compound?

Impurities in pharmaceutical products can originate at any stage of the manufacturing process.[1] For this compound, synthesized via Fischer-Speier esterification of phenylacetic acid and isobutanol, common sources include:

  • Starting Materials: Impurities present in the initial phenylacetic acid or isobutanol can carry through the synthesis.[2][3]

  • Intermediates: Unreacted starting materials or compounds formed during intermediate stages can contaminate the final product.[3]

  • By-products: Side reactions occurring during the esterification process can generate unwanted molecules.

  • Reagents and Catalysts: Residual acid catalysts (e.g., sulfuric acid) or solvents used in the reaction or purification steps.[2]

  • Degradation Products: The product can degrade during synthesis or storage if exposed to high temperatures or incompatible materials.[2]

Q2: What are the most likely chemical identities of these impurities?

Based on the Fischer-Speier esterification reaction, the most probable impurities are:

  • Unreacted Phenylacetic Acid: A common impurity if the reaction does not go to completion.

  • Unreacted Isobutanol: The excess alcohol used to drive the reaction equilibrium is often present in the crude product.

  • Diisobutyl Ether: Formed by the acid-catalyzed self-condensation of isobutanol, especially at higher temperatures.

  • Water: A by-product of the esterification reaction.

  • Residual Acid Catalyst: Such as sulfuric acid or p-toluenesulfonic acid.

  • Starting Material Contaminants: Impurities from the commercial sources of phenylacetic acid and isobutanol.[3]

Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is highly effective for impurity profiling.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile organic impurities like residual isobutanol, diisobutyl ether, and the this compound product itself.[2][4]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating non-volatile impurities such as unreacted phenylacetic acid and degradation products.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for characterizing unknown impurities.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups and confirming the presence of expected compounds and certain impurities (e.g., the broad O-H stretch of carboxylic acids or alcohols).

Q4: What are the typical quality specifications for high-purity this compound?

For fragrance and pharmaceutical applications, high purity is essential. While specifications vary, a typical high-purity grade would meet the following criteria:

  • Purity (by GC): 98% - 100%[6]

  • Appearance: Clear, colorless liquid[6]

  • Odor: Sweet, honey-cocoa, and floral notes. Poorer grades may have unpleasant animalic or harsh chemical notes.[7]

  • Refractive Index (at 20°C): 1.486 - 1.488[6]

Troubleshooting Guides

Q5: My final product has an unpleasant, harsh odor instead of the expected sweet, honey-like scent. What is the likely cause?

An off-odor is a strong indicator of impurities. Arctander notes that "unpleasant or pronounced animal-honeylike notes dominate the poorer grades" of this compound.[7]

  • Possible Cause 1: Residual Phenylacetic Acid: Unreacted phenylacetic acid can contribute a sharp, unpleasant odor.

    • Solution: Perform an aqueous base wash (e.g., with 5% sodium bicarbonate solution) to neutralize and extract the acidic impurity. See Protocol 1 for details.

  • Possible Cause 2: By-products: Side products from the reaction may have strong, undesirable odors.

    • Solution: Analyze the sample using GC-MS to identify the specific by-products. Fractional distillation is often effective at removing impurities with different boiling points.

Q6: My GC analysis shows a significant peak for unreacted phenylacetic acid. How can I remove it?

Phenylacetic acid is a carboxylic acid and can be readily removed from the organic ester product through a chemical wash.

  • Recommended Action: Use a liquid-liquid extraction procedure. Wash the crude product dissolved in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) with a dilute aqueous base such as sodium bicarbonate or sodium carbonate. The base converts the phenylacetic acid into its water-soluble sodium salt, which partitions into the aqueous layer. Subsequent washes with water and brine will remove residual base and salts.

  • Verification: After extraction, re-analyze the product by GC or HPLC to confirm the absence of the phenylacetic acid peak.

Q7: How do I remove the residual acid catalyst (e.g., H₂SO₄) from my crude product?

It is critical to remove strong acid catalysts as they can promote degradation of the ester product, especially during purification by distillation.

  • Recommended Action: Similar to removing phenylacetic acid, a wash with a weak aqueous base is effective.

    • Dilute the crude reaction mixture with a suitable organic solvent.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate. Caution: This neutralization is exothermic and will produce CO₂ gas; vent the separatory funnel frequently to release pressure.

    • Wash with water, then with brine to remove residual salts and water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before proceeding with solvent removal or distillation.

Data Presentation

Table 1: Typical GC-MS Analysis of Crude vs. Purified this compound

CompoundRetention Time (min)Crude Product Area %Purified Product Area %Identification Method
Isobutanol3.58.5< 0.1MS Library Match
Diisobutyl Ether5.22.1< 0.1MS Library Match
Phenylacetic Acid9.84.3Not DetectedMS Library Match
This compound 12.4 85.0 > 99.8 MS & Reference Std.
Unknown Impurity13.10.1Not DetectedMS Fragmentation

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Purification of Crude this compound

This protocol describes a standard workup procedure to remove acidic impurities and unreacted alcohol.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel. If the mixture is viscous, dilute it with an equal volume of diethyl ether or ethyl acetate.

  • Acid Removal: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the pressure from CO₂ evolution. Shake more vigorously and allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash until no more gas evolves.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Solvent Removal: Filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator.

  • Final Purification (Optional): For the highest purity, perform a fractional distillation under reduced pressure on the remaining oil to separate the this compound from any less volatile impurities. This compound has a boiling point of 253 °C at atmospheric pressure.[8]

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the purity and identify volatile impurities.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Conditions (Typical):

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-450 m/z.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the product peak based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known reference standards. Calculate purity based on the relative peak areas.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Workflow A Phenylacetic Acid + Isobutanol C Esterification Reaction (Heat) A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Crude Product Mixture C->D Yields E 1. Aqueous Base Wash (Remove Acidic Impurities) D->E F 2. Water & Brine Wash E->F G 3. Dry with Anhydrous Salt F->G H 4. Solvent Removal G->H I 5. Vacuum Distillation H->I J High-Purity Isobutyl Phenylacetate I->J

Caption: Synthesis and Purification Workflow for this compound.

G Start Impurity Detected in Final Product Check_Odor Does product have a harsh/unpleasant odor? Start->Check_Odor Check_GC Does GC-MS show early eluting peaks? Check_Odor->Check_GC No Check_Acid_Peak Is there a broad peak matching phenylacetic acid? Check_Odor->Check_Acid_Peak Yes Impurity_Volatile Probable Impurity: Unreacted Isobutanol or Diisobutyl Ether Check_GC->Impurity_Volatile Yes Impurity_Unknown Probable Impurity: Side Product or Starting Material Contaminant Check_GC->Impurity_Unknown No Check_Acid_Peak->Check_GC No Impurity_Acid Probable Impurity: Unreacted Phenylacetic Acid or Catalyst Check_Acid_Peak->Impurity_Acid Yes Action_Wash Action: Perform Aqueous Base Wash (Protocol 1) Impurity_Acid->Action_Wash Action_Distill Action: Perform Fractional Distillation Impurity_Volatile->Action_Distill Action_Characterize Action: Analyze by NMR/FTIR to Elucidate Structure Impurity_Unknown->Action_Characterize

References

Technical Support Center: Enhancing the Long-Term Stability of Isobutyl Phenylacetate in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the long-term stability of isobutyl phenylacetate in fragrance formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My fragrance formulation containing this compound is discoloring over time. What could be the cause and how can I prevent it?

Answer: Discoloration, often a yellowing or browning, in fragrance formulations is typically a sign of chemical degradation. For this compound, the primary culprits are oxidation and photodegradation.

  • Oxidation: this compound, like many fragrance esters, can be susceptible to oxidation, where it reacts with oxygen. This process can be accelerated by exposure to heat and the presence of metal ions.

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy needed to break chemical bonds in the this compound molecule, leading to the formation of colored degradation products.

Troubleshooting Steps:

  • Evaluate Storage Conditions: Ensure your formulation is stored in a cool, dark place. Minimize headspace in storage containers to reduce oxygen exposure.

  • Incorporate Antioxidants: The addition of antioxidants can significantly inhibit oxidative degradation.

  • Utilize UV Absorbers: If the formulation will be exposed to light, incorporating a UV absorber is crucial.

  • Consider Packaging: Use opaque or UV-protected packaging for the final product.

2. The characteristic sweet, honey-like scent of this compound in my formulation is weakening or changing. What is happening?

Answer: A change in the olfactory profile of your fragrance indicates that the this compound is degrading. The most likely chemical reaction causing this is hydrolysis.

  • Hydrolysis: this compound is an ester, which can react with water in a process called hydrolysis. This reaction breaks the ester down into its parent alcohol (isobutyl alcohol) and carboxylic acid (phenylacetic acid). These degradation products have different and often less desirable odors, leading to a change in the overall fragrance profile. Hydrolysis can be catalyzed by acidic or alkaline conditions.

Troubleshooting Steps:

  • Control pH: Maintain the pH of your formulation in a neutral range (around pH 6-7) to minimize acid- or base-catalyzed hydrolysis.

  • Minimize Water Content: In anhydrous or low-water formulations, ensure all components are as dry as possible.

  • Encapsulation: For aqueous-based formulations, consider encapsulating the this compound to protect it from the surrounding water.

3. I am observing a loss of fragrance intensity in my product. How can I improve the longevity of this compound?

Answer: Loss of fragrance intensity is often due to the high volatility of the fragrance compound, causing it to evaporate too quickly. While this compound has relatively low volatility, its longevity can be further enhanced.

Troubleshooting Steps:

  • Use of Fixatives: While not a direct stabilization method against degradation, fixatives are substances with low volatility that can help to "anchor" more volatile fragrance components, slowing their evaporation rate.

  • Encapsulation: Encapsulating the this compound provides a physical barrier that controls its release over time, thereby prolonging the perception of the scent.

Data Presentation

Table 1: Efficacy of Antioxidants in Preventing Oxidation of a Model Fragrance Ester

AntioxidantConcentration (% w/w)Peroxide Value (meq/kg) after 8 weeks at 40°COlfactory Stability (Expert Panel, scale 1-5)
Control (No Antioxidant)015.22.1
BHT (Butylated Hydroxytoluene)0.13.54.5
BHA (Butylated Hydroxyanisole)0.14.14.3
α-Tocopherol (Vitamin E)0.15.84.0

Note: Data is representative of typical fragrance esters and serves as a guideline. Actual values for this compound may vary.

Table 2: Effect of pH on the Hydrolysis Rate of a Phenylacetate Ester in an Ethanol/Water (50:50) Solution

pHHalf-life (t½) in days at 25°CPrimary Degradation Product
4120Phenylacetic acid, Isobutyl alcohol
7250Phenylacetic acid, Isobutyl alcohol
985Phenylacetic acid, Isobutyl alcohol

Note: This data is based on the behavior of similar phenylacetate esters. The hydrolysis rate is slowest in the neutral pH range.

Table 3: Photostability of a Fragrance Ester with and without a UV Absorber

FormulationUV Exposure (8 hours, simulated sunlight)% Degradation of EsterColor Change (ΔE)
Control (No UV Absorber)Yes18.57.2
With Benzophenone-3 (0.3%)Yes2.10.8

Note: Data illustrates the protective effect of a common UV absorber on a model fragrance ester.

Experimental Protocols

1. Protocol for Evaluating Antioxidant Efficacy

  • Objective: To determine the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.

  • Methodology:

    • Prepare a base fragrance formulation containing 5% this compound in perfumer's alcohol.

    • Divide the base formulation into four groups. One group will be the control (no antioxidant). To the other three groups, add 0.1% (w/w) of BHT, BHA, and α-tocopherol, respectively.

    • Transfer each formulation into sealed, amber glass vials, leaving a consistent headspace.

    • Place the vials in an oven at 40°C for an accelerated stability study.

    • At weekly intervals for 8 weeks, remove a sample from each vial.

    • Analyze the samples for peroxide value using a standard titration method to quantify oxidation.

    • Conduct an olfactory evaluation with a trained panel to assess any changes in scent profile.

    • Analyze the samples via Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to identify and quantify any degradation products.[1][2][3]

2. Protocol for Encapsulation of this compound by Spray Drying

  • Objective: To encapsulate this compound to enhance its stability and control its release.

  • Methodology:

    • Emulsion Preparation:

      • Prepare an aqueous solution of the wall material. A common choice is a 20-30% (w/v) solution of maltodextrin in deionized water.[4][5]

      • Add this compound to the aqueous solution at a desired core-to-wall ratio (e.g., 1:4).

      • Homogenize the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5-10 minutes) to form a stable oil-in-water emulsion.[6]

    • Spray Drying:

      • Set the spray dryer parameters. Typical starting parameters are an inlet temperature of 160-180°C and an outlet temperature of 80-100°C.[4][7] The feed flow rate should be adjusted to maintain these temperatures.

      • Feed the emulsion into the spray dryer.

      • The atomized droplets are dried by the hot air, forming microcapsules.

    • Powder Collection:

      • Collect the resulting powder from the cyclone and collection vessel.

    • Characterization:

      • Determine the encapsulation efficiency by measuring the surface oil and total oil content.

      • Analyze the particle size and morphology using scanning electron microscopy (SEM).

3. Protocol for Encapsulation of this compound via Emulsion Polymerization

  • Objective: To create polymer-shelled microcapsules containing this compound.

  • Methodology:

    • Oil Phase Preparation: Dissolve the monomer (e.g., methyl methacrylate) and a radical initiator (e.g., azobisisobutyronitrile - AIBN) in the this compound (the core material).

    • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA) or a surfactant.

    • Emulsification: Add the oil phase to the aqueous phase while stirring vigorously to form a stable oil-in-water emulsion.

    • Polymerization: Heat the emulsion to the activation temperature of the initiator (typically 60-80°C for AIBN) under an inert atmosphere (e.g., nitrogen). Maintain the temperature and stirring for several hours to allow the polymerization to proceed at the surface of the oil droplets, forming the polymer shell.[8][9]

    • Purification: Cool the resulting microcapsule suspension and purify it by centrifugation and washing to remove unreacted monomers and stabilizer.

    • Drying: The purified microcapsules can be dried, for example, by freeze-drying or spray drying.

Visualizations

DegradationPathways IP This compound PA Phenylacetic Acid IP->PA Hydrolysis (H₂O, H⁺/OH⁻) IA Isobutyl Alcohol IP->IA Hydrolysis (H₂O, H⁺/OH⁻) OP Oxidation Products (e.g., Peroxides) IP->OP Oxidation (O₂, Heat, Metal Ions) DP Photodegradation Products (Colored Compounds) IP->DP Photodegradation (UV Light) TroubleshootingWorkflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution Discoloration Discoloration Oxidation Oxidation Discoloration->Oxidation Photodegradation Photodegradation Discoloration->Photodegradation OdorChange Odor Change/ Weakening Hydrolysis Hydrolysis OdorChange->Hydrolysis IntensityLoss Loss of Intensity Volatility High Volatility IntensityLoss->Volatility Antioxidants Add Antioxidants Oxidation->Antioxidants UVAbsorbers Add UV Absorbers Photodegradation->UVAbsorbers Packaging Use Opaque Packaging Photodegradation->Packaging ControlpH Control pH Hydrolysis->ControlpH Encapsulation Encapsulate Fragrance Hydrolysis->Encapsulation Volatility->Encapsulation Fixatives Use Fixatives Volatility->Fixatives

References

Technical Support Center: Isobutyl Phenylacetate Stability in Food Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of isobutyl phenylacetate during food processing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in food processing?

A1: this compound is an ester known for its pleasant fruity, honey-like aroma, making it a valuable flavoring agent in various food products, including baked goods, beverages, and confectionery.[1][2][3][4] Its stability is a concern because, as an ester, it is susceptible to hydrolysis, a chemical reaction with water that breaks it down into isobutyl alcohol and phenylacetic acid. This degradation leads to a loss of the desired flavor and can potentially introduce off-notes, compromising the sensory quality of the final product.[5]

Q2: What are the primary factors that promote the hydrolysis of this compound during food processing?

A2: The hydrolysis of this compound is primarily influenced by the following factors:

  • pH: Both acidic and alkaline conditions can catalyze ester hydrolysis.[5] Many food products have pH values that can accelerate this degradation.

  • Temperature: Higher processing temperatures, such as those used in baking, pasteurization, and sterilization, significantly increase the rate of hydrolysis.

  • Water Activity (aw): The presence of water is essential for hydrolysis. Food products with high water activity are more prone to ester degradation.

  • Enzymatic Activity: Some raw food materials may contain natural esterases, which are enzymes that specifically catalyze the breakdown of esters.

  • Presence of Metal Ions: Certain metal ions can act as catalysts, accelerating the rate of hydrolysis.[5]

Q3: What are the general strategies to prevent or minimize the hydrolysis of this compound?

A3: Several strategies can be employed to enhance the stability of this compound in food systems:

  • pH Control: Maintaining the pH of the food matrix in a range where the rate of hydrolysis is minimal.

  • Temperature Management: Optimizing processing times and temperatures to reduce the thermal stress on the flavor compound.

  • Use of Antioxidants: To prevent oxidative reactions that can indirectly promote hydrolysis.[5]

  • Addition of Chelating Agents: To bind metal ions that can catalyze hydrolysis.[5][6][7]

  • Encapsulation: Encasing the this compound in a protective matrix to create a barrier against water, pH changes, and other reactive species.[8][9]

  • Enzyme Inhibition: Using food-grade substances that can inhibit the activity of esterases.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Rapid Loss of this compound Aroma in an Acidic Beverage Formulation

Q: My this compound flavoring is degrading quickly in a new fruit beverage formulation with a low pH. What is the likely cause and how can I fix it?

A: The rapid degradation is most likely due to acid-catalyzed hydrolysis. In acidic environments, the ester bond of this compound is susceptible to being broken down by water.

Troubleshooting Steps:

  • pH Adjustment:

    • Can the pH be slightly increased? Even a small shift towards a more neutral pH can significantly slow down hydrolysis. Evaluate the impact on the overall taste and microbial stability of your beverage.

    • Buffering Agents: Consider the use of food-grade buffering agents to maintain a stable pH.

  • Encapsulation of the Flavor:

    • Principle: Encapsulating the this compound creates a physical barrier, protecting it from the acidic environment.

    • Recommended Method: Spray drying with wall materials like gum arabic, maltodextrin, or modified starches is a common and effective technique for encapsulating flavor oils.[10]

    • Experimental Protocol: See the detailed protocol for "Spray-Drying Encapsulation of this compound" below.

  • Use of Weighting Agents:

    • In beverage emulsions, weighting agents like sucrose acetate isobutyrate can help stabilize the flavor oil droplets, which may indirectly protect the ester from the aqueous phase.[11][12]

Issue 2: "Off-Notes" Developing in a Dairy Product Flavored with this compound After Pasteurization

Q: I'm observing a decline in the desired honey-like flavor and the emergence of a slightly sour or chemical off-note in my dairy product after pasteurization. What's happening?

A: The high temperatures of pasteurization are likely accelerating the hydrolysis of this compound. The breakdown products, isobutyl alcohol and phenylacetic acid, can contribute to the undesirable off-notes.

Troubleshooting Steps:

  • Optimize Pasteurization Conditions:

    • High-Temperature Short-Time (HTST): If possible, utilize HTST processing rather than lower-temperature longer-time methods to minimize the total heat exposure of the flavor compound.

  • Encapsulation for Thermal Protection:

    • Principle: A protective shell from encapsulation can insulate the flavor ester from the high temperatures during processing.

    • Recommended Method: Coacervation is a suitable method for creating robust microcapsules for thermal protection.

  • Addition of Antioxidants and Chelating Agents:

    • Antioxidants: Consider food-grade antioxidants like tocopherols (Vitamin E), ascorbic acid (Vitamin C), or natural extracts rich in phenolic compounds to mitigate any oxidative stress that could contribute to degradation.[13][14]

    • Chelating Agents: Add chelating agents such as citric acid or its salts to bind any metal ions present in the dairy matrix that could catalyze hydrolysis.[6][7]

Issue 3: Inconsistent Flavor Profile in Baked Goods Containing this compound

Q: The intensity of the fruity, honey-like flavor varies between batches of my baked goods. How can I ensure a more consistent flavor profile?

A: Inconsistent flavor can be due to several factors in a bakery setting, including uneven distribution of the flavor, and degradation due to heat and moisture.

Troubleshooting Steps:

  • Encapsulated Flavor for Controlled Release:

    • Principle: Using an encapsulated form of this compound can protect it during mixing and baking, with the flavor being released upon consumption (e.g., through chewing). This ensures a more consistent and impactful flavor perception.

    • Recommended Method: Extrusion or spray-drying are suitable encapsulation methods for creating solid, free-flowing flavor powders that are easy to dose and distribute evenly in a dry mix.

  • Process Optimization:

    • Addition Point: Add the flavor as late as possible in the mixing process to minimize mechanical stress and interaction with other ingredients.

    • Baking Time and Temperature: While the overall baking profile is crucial for the product, minor optimizations to reduce the thermal load without affecting the final product quality could help preserve the flavor.

Quantitative Data Summary

While specific quantitative data for the hydrolysis of this compound in food matrices is limited in publicly available literature, the following tables provide data for the closely related phenyl acetate and general effectiveness of stabilization methods for flavor esters.

Table 1: Hydrolysis Rate Constants for Phenyl Acetate at Different pH and Temperatures

pHTemperature (°C)Rate Constant (k, s⁻¹)Reference
6.025~1.0 x 10⁻⁷Estimated from[15]
7.025~1.0 x 10⁻⁶Estimated from[15]
5.020-45Varies[8]
6.310-65Varies[5]

Note: The rate of hydrolysis increases with both increasing pH (in the neutral to alkaline range) and temperature.

Table 2: General Effectiveness of Different Methods in Preventing Flavor Ester Degradation

MethodGeneral EffectivenessKey Considerations
pH Control Moderate to HighMay impact product taste and microbial stability.
Temperature Reduction HighMay not be feasible for all processes (e.g., baking).
Antioxidants Low to ModerateEffective against oxidative degradation which can indirectly affect hydrolysis.
Chelating Agents Low to ModerateEffective when metal ion catalysis is a significant factor.
Encapsulation HighChoice of wall material and encapsulation method is critical.
Enzyme Inhibitors Potentially HighAvailability of food-grade inhibitors is limited.

Experimental Protocols

Protocol 1: Spray-Drying Encapsulation of this compound

Objective: To encapsulate this compound in a protective matrix for improved stability in food applications.

Materials:

  • This compound (core material)

  • Gum arabic or a blend of maltodextrin and modified starch (wall material)

  • Distilled water

  • High-speed homogenizer

  • Spray dryer

Methodology:

  • Wall Material Solution Preparation: Dissolve the wall material (e.g., 30% w/v gum arabic) in distilled water with gentle heating and stirring until a clear solution is formed. Cool the solution to room temperature.

  • Emulsion Formation: Add this compound to the wall material solution at a desired core-to-wall ratio (e.g., 1:4). Homogenize the mixture at high speed (e.g., 10,000 rpm for 5-10 minutes) to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Inlet Temperature: 160-180°C

    • Outlet Temperature: 80-90°C

    • Atomization Speed/Pressure: Adjust according to the manufacturer's instructions to obtain a fine powder.

  • Powder Collection and Storage: Collect the resulting powder from the cyclone and store it in an airtight, light-proof container at a cool, dry place.

Protocol 2: Sensory Evaluation of this compound Stability (Triangle Test)

Objective: To determine if there is a perceivable sensory difference between a food product with a stabilized this compound and a control.

Materials:

  • Two versions of the food product:

    • A: Control (with unprotected this compound)

    • B: Test (with stabilized this compound, e.g., encapsulated)

  • Sensory panel of at least 15-20 trained or consumer panelists

  • Identical sample cups, coded with random three-digit numbers

  • Water and unsalted crackers for palate cleansing

Methodology:

  • Sample Preparation: Prepare both product versions under identical conditions, with the only difference being the form of the this compound used.

  • Triangle Test Setup: For each panelist, present three samples in a randomized order. Two samples will be identical (e.g., A, A, B or B, B, A), and one will be different.[15][16][17][18]

  • Evaluation: Instruct the panelists to taste each sample from left to right and identify the sample that is different from the other two.

  • Data Analysis: Analyze the number of correct identifications. Statistical tables for triangle tests can be used to determine if the difference is statistically significant. A significant result indicates that the stabilization method has a perceivable effect on the flavor profile.

Visualizations

Hydrolysis_Prevention_Workflow cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Potential Solutions cluster_verification Verification Problem Flavor Degradation of this compound Cause_pH Adverse pH (Acidic or Alkaline) Problem->Cause_pH Caused by Cause_Temp High Processing Temperature Problem->Cause_Temp Caused by Cause_Enzyme Esterase Activity Problem->Cause_Enzyme Caused by Cause_Metal Metal Ion Catalysis Problem->Cause_Metal Caused by Sol_Encapsulation Encapsulation (Spray Drying, etc.) Problem->Sol_Encapsulation General Solution Sol_pH pH Adjustment / Buffering Cause_pH->Sol_pH Sol_Temp Process Optimization (Time/Temp) Cause_Temp->Sol_Temp Sol_Enzyme Enzyme Inhibitors Cause_Enzyme->Sol_Enzyme Sol_Metal Chelating Agents (e.g., Citric Acid) Cause_Metal->Sol_Metal Verification Sensory Evaluation & Chemical Analysis Sol_pH->Verification Implement & Verify Sol_Temp->Verification Implement & Verify Sol_Enzyme->Verification Implement & Verify Sol_Metal->Verification Implement & Verify Sol_Encapsulation->Verification Implement & Verify

Caption: Troubleshooting workflow for preventing this compound hydrolysis.

Encapsulation_Process cluster_emulsion Emulsion Preparation cluster_drying Drying Process Core Core Material This compound Homogenizer High-Speed Homogenization Core->Homogenizer Wall Wall Material (Gum Arabic, Maltodextrin) Wall->Homogenizer SprayDryer Spray Dryer Homogenizer->SprayDryer Feed Emulsion Powder Encapsulated Flavor Powder SprayDryer->Powder Collect Powder

Caption: Experimental workflow for spray-drying encapsulation of flavor.

References

Technical Support Center: Optimizing Lipase-Catalyzed Isobutyl Phenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of isobutyl phenylacetate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lipase activity and stability.

Frequently Asked Questions (FAQs)

Q1: Which lipase is recommended for this compound synthesis?

A1: Lipases are the most widely used enzymes for ester synthesis.[1] For producing flavor and fragrance esters, Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a robust and frequently employed biocatalyst due to its high stability and efficiency in organic solvents.[2][3][4] Microbial lipases, in general, are often preferred due to their broad availability, thermostability, and stability in organic media.[5]

Q2: How does the choice of solvent affect the reaction?

A2: The choice of solvent is a critical parameter that significantly impacts reaction efficiency, enzyme stability, and product yield.[6] Non-polar solvents like n-hexane, n-heptane, or cyclohexane are generally preferred for esterification reactions.[7] These solvents are less likely to strip the essential layer of water from the enzyme's surface, which is necessary to maintain its catalytically active conformation.[7][8] Polar, water-miscible solvents can be more deactivating as they disrupt the enzyme's hydration shell, leading to conformational changes and loss of activity.[8][9]

Q3: What is the optimal temperature for the synthesis?

A3: Temperature significantly influences enzyme activity. Generally, lipase activity increases with temperature, often within a range of 40°C to 60°C.[10] For example, one study on propyl-phenyl acetate synthesis using CALB found the optimal temperature to be 40°C.[3] However, temperatures above 60-70°C can lead to rapid thermal denaturation, where the enzyme loses its structure and activity.[10][11] It is crucial to determine the optimal temperature for the specific lipase being used.

Q4: Why is water activity (a_w) important and how can it be controlled?

A4: Water activity is a critical factor in lipase-catalyzed esterification. While a minimal amount of water is essential to maintain the enzyme's conformational flexibility and activity, excess water can shift the reaction equilibrium towards hydrolysis (the reverse reaction), which reduces the final ester yield.[1][12] The optimal water activity for ester synthesis is typically low, often below 0.5.[1][13] Water activity can be controlled by using anhydrous solvents, adding molecular sieves to the reaction to sequester the water produced, or performing the reaction under vacuum.[1]

Q5: What is the recommended molar ratio of isobutyl alcohol to phenylacetic acid?

A5: The substrate molar ratio is a key parameter to optimize. While the stoichiometric ratio is 1:1, an excess of one substrate—typically the alcohol—is often used to shift the equilibrium towards product formation.[1] However, be aware that high concentrations of substrates, particularly short-chain alcohols and acids, can cause enzyme inhibition or deactivation.[1][14] It is recommended to perform preliminary experiments with varying molar ratios (e.g., 1:1, 1:2, 2:1 of acid to alcohol) to find the optimal balance for your system.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps & Solutions
Inactive Enzyme The lipase may have lost activity due to improper storage, handling, or repeated use. Solution: Verify the enzyme's activity using a standard assay before the synthesis reaction.[15] Always store the enzyme according to the manufacturer's instructions.
Excess Water in the System Water, a byproduct of esterification, promotes the reverse reaction (hydrolysis), reducing the net yield.[1] Solution: Implement in-situ water removal by adding 3Å or 4Å molecular sieves to the reaction mixture.[1] Alternatively, conduct the reaction under vacuum to continuously remove water. Ensure all substrates and solvents are anhydrous before starting.
Substrate Inhibition High concentrations of either phenylacetic acid or isobutyl alcohol may be inhibiting the lipase.[1] Solution: Optimize the substrate molar ratio. If inhibition is suspected, try a fed-batch approach where one substrate is added gradually throughout the reaction to maintain a low concentration in the reaction medium.
Product Inhibition The accumulation of this compound may inhibit the enzyme's activity. Solution: Consider in-situ product removal (ISPR) techniques if feasible, such as pervaporation or adsorption, to continuously remove the ester from the reaction medium.
Problem 2: Very Slow Reaction Rate
Possible Cause Troubleshooting Steps & Solutions
Suboptimal Temperature The reaction temperature is outside the optimal range for the lipase, leading to low catalytic activity. Solution: Determine the optimal temperature for your specific lipase by running the reaction at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C). Lipases are generally active between 40°C and 80°C, but thermal denaturation can occur above 60°C.[10][15]
Insufficient Enzyme Loading The amount of enzyme is too low to achieve a practical reaction rate. Solution: Increase the enzyme concentration in the reaction mixture. Typical loadings range from 1% to 10% (w/w) relative to the substrates.[1]
Mass Transfer Limitations Poor mixing can prevent substrates from efficiently reaching the enzyme's active sites, especially when using immobilized enzymes. Solution: Ensure the reaction mixture is agitated at a sufficient speed (e.g., 150-250 rpm) to keep the enzyme suspended and the reactants well-mixed.[1]
Incorrect Solvent Choice The organic solvent may be partially inactivating the lipase. Polar solvents are more likely to cause deactivation.[7][9] Solution: Switch to a non-polar, hydrophobic solvent such as n-hexane, heptane, or isooctane, which are known to better preserve lipase stability and activity.[7]

Data Presentation

Table 1: Effect of Organic Solvents on Relative Lipase Activity
SolventLog P (Hydrophobicity)Typical Relative Activity (%)
n-Hexane3.5100 (Reference)
Heptane4.0~95-105
Toluene2.5~60-80
Acetonitrile-0.34< 20
Acetone-0.24< 20
Isopropanol0.05< 30 (can increase at low concentrations)[9]
Dimethyl Sulfoxide (DMSO)-1.35< 15 (can increase at low concentrations)[9]

Note: Data compiled from multiple sources.[6][9] Relative activity can vary significantly based on the specific lipase, water activity, and other reaction conditions.

Table 2: General Effect of Temperature on Lipase Activity
Temperature RangeEffect on LipaseRationale
20-40°CActivity increasesIncreasing kinetic energy leads to more frequent enzyme-substrate collisions.[11]
40-60°COptimal activity rangeThe enzyme typically reaches its maximum catalytic efficiency in this range.[10]
> 60-70°CRapid decrease in activityThermal energy causes the enzyme's protein structure to unfold (denature), destroying the active site.[11]

Experimental Protocols

Protocol 1: Standard Lipase Activity Assay using p-Nitrophenyl Stearate (p-NPS)

This protocol provides a method for determining lipase activity using a chromogenic substrate. The hydrolysis of p-NPS by lipase releases p-nitrophenol (p-NP), a yellow product that can be quantified spectrophotometrically.[16]

Materials:

  • p-Nitrophenyl stearate (p-NPS)

  • Lipase enzyme source

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Isopropanol

  • 96-well microplate and microplate reader (405-410 nm)

Procedure:

  • Substrate Stock Solution (10 mM): Dissolve 40.56 mg of p-NPS in 10 mL of isopropanol. Store at -20°C.[16]

  • Substrate Emulsion: Add 1 mL of the p-NPS stock solution and 0.1 mL of Triton X-100 to 8.9 mL of 50 mM Tris-HCl buffer (pH 8.0). Vortex and sonicate until a stable, homogenous emulsion is formed. Prepare this fresh before each assay.[16]

  • Enzyme Preparation: Prepare a stock solution of your lipase in the Tris-HCl buffer. A series of dilutions should be tested to find a concentration that results in a linear reaction rate over the measurement period.

  • Reaction Setup:

    • Add 180 µL of the substrate emulsion to each well of a 96-well microplate.

    • Include a blank control using 20 µL of buffer instead of the enzyme solution.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.[16]

  • Initiate Reaction: Add 20 µL of the diluted enzyme solution to the appropriate wells to start the reaction.

  • Measurement: Immediately place the microplate in a reader set to measure absorbance at 410 nm. Take kinetic readings every 30-60 seconds for 5-10 minutes.

  • Calculation: Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve. Lipase activity is proportional to this rate.[16]

Protocol 2: General Procedure for this compound Synthesis

This protocol outlines a general starting point for the enzymatic synthesis. Parameters should be optimized for each specific lipase and setup.

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Phenylacetic acid

  • Isobutyl alcohol (Isobutanol)

  • Anhydrous organic solvent (e.g., n-heptane)

  • Molecular sieves (3Å or 4Å, activated)

  • Temperature-controlled shaker or stirred reactor

Procedure:

  • Reactant Preparation: In a sealed reaction vessel, dissolve phenylacetic acid in n-heptane. Add isobutyl alcohol to the desired molar ratio (e.g., start with a 1:2 acid to alcohol ratio).[3]

  • Water Removal: Add activated molecular sieves to the mixture (approx. 10-20% w/v) to adsorb water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical starting concentration is 0.6% (w/v) of the total reaction volume.[3]

  • Reaction: Incubate the mixture in a shaker or stirred reactor at the optimal temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).[3]

  • Monitoring: Periodically take samples from the reaction mixture. The samples can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product (this compound) and the consumption of reactants.

  • Termination and Recovery: Once the reaction has reached equilibrium or the desired conversion, stop the reaction. The immobilized enzyme can be recovered by simple filtration, washed with fresh solvent, dried, and stored for reuse.[3] The product can be purified from the reaction mixture using techniques like distillation or column chromatography.

Visualizations

Workflow_Optimization Workflow for Optimizing this compound Synthesis A Select Lipase (e.g., Immobilized CALB) B Screen Solvents (e.g., Heptane, Hexane) A->B C Optimize Temperature (e.g., 30-60°C) B->C D Optimize Substrate Ratio (Acid:Alcohol) C->D E Control Water Activity (e.g., Molecular Sieves) D->E F Determine Optimal Enzyme Loading E->F G Scale-Up Reaction F->G H Analyze Yield (GC/HPLC) G->H

Caption: A typical experimental workflow for optimizing key parameters in enzymatic ester synthesis.

Troubleshooting_Yield Troubleshooting Guide for Low Synthesis Yield Start Low Yield Observed CheckEnzyme Is enzyme active? Start->CheckEnzyme CheckWater Is water being removed? CheckEnzyme->CheckWater Yes Sol_Enzyme Replace enzyme or verify with p-NP assay CheckEnzyme->Sol_Enzyme No CheckTemp Is temperature optimal? CheckWater->CheckTemp Yes Sol_Water Add molecular sieves or use vacuum CheckWater->Sol_Water No CheckInhibition Substrate/Product Inhibition? CheckTemp->CheckInhibition Yes Sol_Temp Adjust temperature (run gradient) CheckTemp->Sol_Temp No Sol_Inhibition Optimize molar ratio or use fed-batch method CheckInhibition->Sol_Inhibition Possible

Caption: A decision tree for systematically troubleshooting common causes of low product yield.

Factors_Lipase_Activity Key Factors Influencing Lipase Activity & Stability Center Lipase Activity & Stability Temp Temperature Center->Temp Solvent Solvent Polarity Center->Solvent Water Water Activity (a_w) Center->Water Substrate Substrate Concentration Center->Substrate pH Microaqueous pH Center->pH Immobilization Immobilization Center->Immobilization

Caption: A diagram showing the interconnected factors that modulate lipase performance.

References

Strategies to improve the encapsulation efficiency of isobutyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the encapsulation of isobutyl phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the encapsulation efficiency of this aromatic ester.

Troubleshooting Guide

This guide addresses common issues encountered during the encapsulation of this compound and provides potential solutions.

Issue 1: Low Encapsulation Efficiency (EE)

  • Symptom: The percentage of this compound successfully entrapped within the microcapsules is below the desired range.

  • Possible Causes & Solutions:

    • Poor Emulsion Stability: The emulsion of this compound in the continuous phase may be unstable, leading to coalescence of droplets before the shell material solidifies.

      • Solution: Optimize the homogenization process by adjusting the speed and duration of mixing.[1][2] Increasing the homogenization speed can lead to smaller and more stable emulsion droplets.[2] Consider using a more effective emulsifier or a combination of emulsifiers. The choice of wall material itself can also play a role, with materials like whey protein isolate offering good emulsifying properties.[3]

    • Inappropriate Core-to-Wall Material Ratio: An insufficient amount of wall material may not be able to fully coat the this compound droplets.

      • Solution: Experiment with different core-to-wall material ratios. A higher proportion of wall material can sometimes lead to better encapsulation, although an optimal ratio often exists beyond which efficiency may decrease.[4][5]

    • High Volatility of this compound: During processes that involve heat, such as spray drying, the volatile nature of this compound can lead to its evaporation and loss.

      • Solution: For spray drying, optimize the inlet and outlet air temperatures. While higher inlet temperatures can facilitate solvent evaporation, they can also increase the loss of volatile compounds.[6][7] Using a wall material with good film-forming properties can create a dense matrix that helps to retain the volatile core.[8]

    • Partitioning of Core Material: this compound may partition from the dispersed phase into the continuous phase before encapsulation is complete, a common challenge with hydrophobic compounds.[9]

      • Solution: In emulsion-based systems, ensure the continuous phase is saturated with the solvent of the dispersed phase to reduce the driving force for partitioning.[10] Rapid solidification of the shell material is also crucial to trap the core material before it can leak out.[11]

Issue 2: Inconsistent Particle Size and Morphology

  • Symptom: The resulting microcapsules vary significantly in size and are not uniformly spherical.

  • Possible Causes & Solutions:

    • Inconsistent Homogenization: Non-uniform mixing can lead to a wide distribution of droplet sizes in the initial emulsion.

      • Solution: Ensure consistent and controlled homogenization speed and time for all batches.[1]

    • Aggregation of Microcapsules: Particles may clump together during or after formation.

      • Solution: Use appropriate stabilizers or surfactants in the formulation to prevent aggregation. The surface charge of the microcapsules can also be modified to induce electrostatic repulsion.[12]

    • Improper Solidification/Drying Rate: The rate at which the shell material solidifies can affect the final morphology of the microcapsules.

      • Solution: In spray drying, the drying rate is influenced by the inlet air temperature and feed flow rate.[13] For interfacial polymerization, the reaction rate can be controlled by adjusting the monomer concentrations and temperature.

Issue 3: Poor Stability and Premature Release of Core Material

  • Symptom: The encapsulated this compound is released too quickly or the microcapsules degrade during storage.

  • Possible Causes & Solutions:

    • Porous or Cracked Shell: The shell of the microcapsule may not be dense enough to effectively contain the core material.

      • Solution: Select a wall material with good barrier properties. A combination of different polymers can sometimes create a more robust shell.[3] Optimizing the curing or drying process can also lead to a more compact shell structure.

    • Chemical Incompatibility: The core and wall materials may interact in a way that compromises the integrity of the microcapsule.

      • Solution: Ensure that the chosen wall material is chemically inert with respect to this compound.

    • Environmental Factors: Exposure to high temperatures, humidity, or light can accelerate the degradation of the microcapsules and the release of the core material.

      • Solution: Store the microcapsules in a cool, dry, and dark place. The choice of wall material can also influence the stability of the microcapsules under different environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for encapsulating this compound?

A1: Given that this compound is a hydrophobic and volatile fragrance ester, the most suitable encapsulation methods include spray drying, interfacial polymerization, and complex coacervation.[9] Spray drying is a cost-effective and scalable method for producing powdered microcapsules.[6] Interfacial polymerization allows for the formation of a thin and robust polymer shell around the oil droplets.[14] Complex coacervation is a phase separation technique that can be used to encapsulate oils with natural polymers like gelatin and gum arabic.[15]

Q2: How do I choose the right wall material for encapsulating this compound?

A2: The ideal wall material should have good emulsifying properties, be a good film-former, and be non-reactive with this compound.[8] For spray drying, common choices include maltodextrins, modified starches, and proteins like whey protein isolate.[3][16] For interfacial polymerization, polyureas and polyamides are often used to form the shell. For complex coacervation, pairs of oppositely charged hydrocolloids like gelatin and gum arabic are typically employed.[15]

Q3: What is a typical encapsulation efficiency I can expect for this compound?

A3: The encapsulation efficiency can vary widely depending on the method and the process parameters. For fragrance oils and similar hydrophobic compounds, it is possible to achieve high encapsulation efficiencies. For instance, studies have reported efficiencies of over 90% for peppermint oil using interfacial polymerization and for certain flavorings with spray drying.[14][17] However, achieving such high efficiencies requires careful optimization of the formulation and process conditions.

Q4: How can I determine the encapsulation efficiency of my this compound microcapsules?

A4: The encapsulation efficiency is typically determined by measuring the amount of this compound on the surface of the microcapsules (unencapsulated) and comparing it to the total amount of this compound used in the formulation. The surface oil can be extracted with a suitable solvent, and the amount quantified using techniques like UV-Vis spectrophotometry or gas chromatography (GC).[5] The total oil is determined by breaking the microcapsules and extracting all the core material.

Q5: Can I control the release rate of this compound from the microcapsules?

A5: Yes, the release rate can be controlled by several factors. The thickness and porosity of the shell material play a crucial role; a thicker, denser shell will result in a slower release. The type of wall material also influences the release profile. Additionally, the release can be triggered by external stimuli such as friction, heat, or a change in pH, depending on the properties of the shell material.

Data Presentation

Table 1: Influence of Wall Material on Encapsulation Efficiency (EE) of Oils (Illustrative Data)

Core MaterialEncapsulation MethodWall Material(s)Core:Wall RatioEncapsulation Efficiency (%)Reference
Sand Smelt Fish OilSpray DryingWhey Protein1:371.71[16][18]
Sand Smelt Fish OilSpray DryingGum Arabic1:368.61[16][18]
Sand Smelt Fish OilSpray DryingMaltodextrin1:364.71[16][18]
Dementholized Peppermint OilInterfacial PolymerizationPoly(1,4-butanediol dimethacrylate)Optimized91[14]
Cinnamon Essential OilSpray DryingWhey Protein Isolate, Maltodextrin, Sodium Alginate70% (carrier/oil)93[3]
Grapefruit Peel ExtractSpray DryingMaltodextrin (17%), β-Cyclodextrin (2.5%), CMC (0.5%)Not Specified91.41[17]

Note: The data presented is from different studies with varying experimental conditions and core materials. Direct comparison should be made with caution. This table serves to illustrate the impact of wall material selection on encapsulation efficiency.

Experimental Protocols

1. Spray Drying Encapsulation of this compound (Generalized Protocol)

  • Preparation of the Wall Material Solution: Dissolve the chosen wall material (e.g., a mixture of maltodextrin and modified starch) in deionized water with continuous stirring until a homogeneous solution is formed.

  • Emulsification: Add this compound to the wall material solution. Homogenize the mixture using a high-speed homogenizer to form a stable oil-in-water emulsion. The homogenization speed and time should be optimized to achieve a small and uniform droplet size.[19]

  • Spray Drying: Feed the emulsion into a spray dryer. The inlet and outlet air temperatures, as well as the feed flow rate, should be carefully controlled to ensure efficient drying without significant loss of the volatile core material.[6][7]

  • Collection: The dried microcapsules are collected from the cyclone separator.

  • Storage: Store the resulting powder in a cool, dry, and dark place.

2. Interfacial Polymerization for this compound Encapsulation (Generalized Protocol)

  • Oil Phase Preparation: Dissolve an oil-soluble monomer (e.g., a diisocyanate) in this compound.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing an emulsifier (e.g., polyvinyl alcohol).

  • Emulsification: Add the oil phase to the aqueous phase under continuous agitation to form an oil-in-water emulsion.

  • Polymerization: Add a water-soluble monomer (e.g., a diamine) to the emulsion. The polymerization reaction will occur at the oil-water interface, forming a polymer shell around the this compound droplets.

  • Curing: The reaction is typically allowed to proceed for several hours, sometimes with gentle heating, to ensure complete polymerization of the shell.

  • Washing and Collection: The microcapsules are then washed to remove any unreacted monomers and collected by filtration or centrifugation.

3. Complex Coacervation of this compound (Generalized Protocol)

  • Polymer Solution Preparation: Prepare separate aqueous solutions of two oppositely charged polymers (e.g., gelatin and gum arabic).[15]

  • Emulsification: Disperse this compound in the solution of one of the polymers (typically the gelatin solution) to form an emulsion.

  • Coacervation Induction: While stirring, add the second polymer solution to the emulsion. Adjust the pH of the mixture to a point where the two polymers have opposite charges, which will induce the formation of a coacervate phase that deposits around the oil droplets.

  • Hardening: The shell of the coacervate is then hardened, often by adding a cross-linking agent (e.g., glutaraldehyde) or by changing the temperature to induce gelation of the gelatin.

  • Washing and Collection: The resulting microcapsules are washed and can be collected and dried (e.g., by spray drying or freeze-drying).[15]

Visualizations

experimental_workflow cluster_spray_drying Spray Drying Workflow cluster_interfacial_polymerization Interfacial Polymerization Workflow cluster_complex_coacervation Complex Coacervation Workflow sd1 Prepare Wall Material Solution sd2 Emulsify Isobutyl Phenylacetate sd1->sd2 sd3 Spray Dry sd2->sd3 sd4 Collect Microcapsules sd3->sd4 ip1 Prepare Oil & Aqueous Phases ip2 Emulsify ip1->ip2 ip3 Initiate Polymerization (Add Monomer) ip2->ip3 ip4 Cure & Collect ip3->ip4 cc1 Prepare Polymer Solutions cc2 Emulsify Core in Polymer 1 cc1->cc2 cc3 Induce Coacervation (Add Polymer 2 & Adjust pH) cc2->cc3 cc4 Harden Shell & Collect cc3->cc4

Caption: Experimental workflows for different encapsulation methods.

troubleshooting_logic start Low Encapsulation Efficiency cause1 Poor Emulsion Stability start->cause1 cause2 Inappropriate Core:Wall Ratio start->cause2 cause3 High Core Volatility start->cause3 solution1 Optimize Homogenization (Speed/Time) cause1->solution1 solution4 Use Better Emulsifier cause1->solution4 solution2 Adjust Core:Wall Ratio cause2->solution2 solution3 Optimize Drying Temperature cause3->solution3

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Addressing matrix effects in the quantification of isobutyl phenylacetate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of isobutyl phenylacetate in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting compounds from the sample matrix.[1] In the context of quantifying this compound, these effects can manifest as either signal enhancement or signal suppression.[2]

  • Signal Enhancement: This is a common issue in Gas Chromatography-Mass Spectrometry (GC-MS) where non-volatile matrix components accumulate in the injector port and on the column.[1] These components can mask active sites that would otherwise adsorb or degrade the analyte, leading to a higher than actual concentration reading.[1][2]

  • Signal Suppression: This is more prevalent in Liquid Chromatography-Mass Spectrometry (LC-MS) and is often caused by competition between the analyte and matrix components for ionization in the MS source.[1]

Failure to address these effects can lead to inaccurate and unreliable quantification of this compound.

Q2: What are the common strategies to mitigate matrix effects?

A2: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be used to clean up the sample and remove interfering matrix components.[3][4]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[5] This helps to ensure that the standards and the samples are affected by the matrix in the same way.[5]

  • Internal Standards: An internal standard is a compound with similar chemical and physical properties to the analyte, which is added to all samples, standards, and blanks.[6] The ratio of the analyte signal to the internal standard signal is used for quantification, which helps to correct for variations in sample preparation and instrument response.[6] The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound).[7][8]

  • Analyte Protectants: These are compounds added to both the sample extracts and calibration standards to minimize the loss of analyte due to active sites in the GC system.[9] They work by interacting with these active sites, thus protecting the analyte.[10][11]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also reduce the analyte concentration to below the limit of quantification.

Q3: How do I choose an appropriate internal standard for this compound analysis?

A3: The ideal internal standard should have similar chemical and physical properties to this compound, including polarity, volatility, and chromatographic retention time. It should also not be naturally present in the sample. The best choice is a stable isotope-labeled (SIL) this compound (e.g., deuterated this compound), as it will behave almost identically to the analyte during sample preparation and analysis.[7][8]

If a SIL version is not available, other structurally similar compounds can be considered, such as:

  • Other alkyl esters of phenylacetic acid (e.g., methyl phenylacetate, ethyl phenylacetate).

  • Esters with similar boiling points and polarity.

It is crucial to validate the chosen internal standard to ensure it effectively compensates for matrix effects.

Q4: What are analyte protectants and which ones can I use for this compound?

A4: Analyte protectants are compounds that are added to both sample extracts and calibration standards to improve the response of susceptible analytes in GC analysis.[9] They function by masking active sites in the GC inlet and column, which can cause analyte degradation or adsorption.[10][11]

For the analysis of esters like this compound, a combination of analyte protectants can be effective. A commonly used mixture includes ethylglycerol, gulonolactone, and sorbitol .[9] Sorbitol has also been shown to be effective in protecting amide-based compounds, which share some chemical properties with esters.[12] The optimal concentration of analyte protectants should be determined experimentally.

Troubleshooting Guides

Problem 1: Poor recovery of this compound during sample preparation.

Possible Cause Troubleshooting Step
Inefficient extraction from the sample matrix.Optimize the extraction solvent and conditions (e.g., pH, temperature, extraction time). For LLE, ensure the solvent has an appropriate polarity to partition this compound. For SPE, select a sorbent that effectively retains and elutes the analyte.
Loss of analyte during solvent evaporation.Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Do not evaporate to complete dryness.
Adsorption of the analyte to glassware.Silanize glassware to reduce active sites.
Degradation of this compound.Ensure the pH of the sample and extraction solvents is neutral or slightly acidic, as basic conditions can cause hydrolysis of the ester.

Problem 2: High variability in quantitative results between replicate injections.

Possible Cause Troubleshooting Step
Inconsistent injection volume.Check the autosampler syringe for air bubbles and ensure it is functioning correctly.
Active sites in the GC inlet liner.Replace the liner or use a liner with a deactivating coating. The use of analyte protectants can also help mitigate this issue.[9]
Matrix buildup in the GC system.Perform regular maintenance of the GC inlet and trim the analytical column.
Inadequate homogenization of the sample.Ensure the sample is thoroughly mixed before taking an aliquot for extraction.

Problem 3: Significant signal enhancement or suppression observed.

| Possible Cause | Troubleshooting Step | | Co-eluting matrix components interfering with the analyte signal. | Improve chromatographic separation by optimizing the GC temperature program. Enhance sample cleanup using SPE or LLE to remove interfering compounds. | | Matrix-induced enhancement in the GC inlet. | Implement the use of analyte protectants in all standards and samples.[9] Use matrix-matched calibration curves.[5] | | Ion suppression in the MS source (for LC-MS). | Improve chromatographic separation to separate the analyte from the suppressing matrix components. Dilute the sample extract. Optimize the MS source parameters. |

Quantitative Data Summary

Table 1: Representative Matrix Effects for Various Analytes in Different Food Matrices (Data adapted for illustrative purposes) [2]

MatrixAnalyte ClassMatrix Effect (%) (Signal Enhancement/Suppression)
ApplesOrganochlorine Pesticides+73.9
GrapesOrganophosphate Pesticides+77.7
Spelt KernelsPyrethroid Pesticides-82.1
Sunflower SeedsVarious Pesticides-65.2

Positive values indicate signal enhancement, while negative values indicate signal suppression.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound from a Liquid Matrix (e.g., Fruit Juice, Wine)

  • Sample Preparation:

    • To 10 mL of the liquid sample in a 50 mL centrifuge tube, add a known amount of a suitable internal standard.

    • Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

    • Vortex vigorously for 2 minutes.

  • Extraction:

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction with a fresh 5 mL portion of the extraction solvent.

  • Concentration and Reconstitution:

    • Combine the organic extracts and concentrate to approximately 0.5 mL under a gentle stream of nitrogen.

    • If using analyte protectants, add them to the concentrated extract.

    • Reconstitute the final volume to 1 mL with the appropriate solvent (e.g., hexane).

  • Analysis:

    • Transfer the final extract to a GC vial for analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for this compound from a Liquid Matrix (e.g., Honey, Wine) [13][14]

  • Sample Preparation:

    • Dissolve 5 g of honey in 20 mL of deionized water. For wine, use the sample directly.

    • Add a known amount of a suitable internal standard.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[13]

  • Sample Loading:

    • Load the prepared sample onto the SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Concentration and Reconstitution:

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

    • If using analyte protectants, add them to the concentrated eluate.

    • Reconstitute the final volume to 1 mL with the appropriate solvent.

  • Analysis:

    • Transfer the final extract to a GC vial for analysis.

Visualizations

experimental_workflow Sample Complex Sample Add_IS Add Internal Standard Sample->Add_IS Extraction LLE or SPE Add_IS->Extraction Concentration Concentrate & Reconstitute Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data_Processing Data Processing GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the quantification of this compound.

Caption: Decision tree for addressing matrix effects in quantitative analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for Isobutyl Phenylacetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of aromatic esters like isobutyl phenylacetate is crucial in various applications, from fragrance analysis in cosmetics to quality control in pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier technique for this purpose, offering high sensitivity and specificity. This guide provides a comprehensive overview of a validated GC-MS method for this compound quantification, comparing its performance against Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used alternative.

The selection between these methods often depends on the specific requirements of the analysis, such as the need for structural confirmation, the complexity of the sample matrix, and the required levels of sensitivity. While GC-MS provides unparalleled identification capabilities through mass spectra, GC-FID is often lauded for its robustness and wide linear range in routine quantitative analyses.[1]

Quantitative Performance Comparison: GC-MS vs. GC-FID

The validation of any analytical method is paramount to ensure the reliability and accuracy of the results. The following table summarizes the typical performance characteristics of a validated GC-MS method (in Selected Ion Monitoring mode) and a GC-FID method for the quantification of this compound. The data presented is representative of performance for this class of aromatic esters.

Validation Parameter GC-MS (SIM Mode) GC-FID Commentary
Linear Range 0.05 - 100 µg/mL[2]0.1 - 500 µg/mL[2]GC-FID typically offers a wider linear dynamic range, which can be advantageous for samples with highly variable analyte concentrations.
Correlation Coefficient (r²) > 0.998[2][3]> 0.999[2]Both methods demonstrate excellent linearity, a prerequisite for accurate quantification.
Limit of Detection (LOD) 0.01 µg/mL[2]0.05 µg/mL[2]The superior sensitivity of GC-MS, especially in SIM mode, allows for the detection of trace amounts of the analyte.
Limit of Quantification (LOQ) 0.05 µg/mL[2]0.1 µg/mL[2]GC-MS provides a lower limit of quantification, making it the preferred method for trace-level analysis.[4]
Accuracy (Recovery %) 80.23 – 115.41%[3]95 - 105%Both methods provide high accuracy. GC-MS accuracy can be influenced by matrix effects, although these can be mitigated with appropriate internal standards.[1]
Precision (Repeatability, %RSD) ≤ 12.03%[3]0.1 - 1.8%[5][6]GC-FID is often recognized for its exceptional repeatability and intermediate precision, making it a highly reliable tool for routine quality control.[5][6]

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the validation of the GC-MS method for this compound quantification.

GCMS_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_validation Phase 3: Method Validation & Data Analysis node_standards Standard & Sample Preparation 1. Prepare stock solution of this compound. 2. Create serial dilutions for calibration curve (e.g., 0.05-100 µg/mL). 3. Prepare QC samples at low, mid, and high concentrations. 4. Spike blank matrix for accuracy assessment. node_gcms GC-MS Instrumental Analysis 1. Set up GC-MS parameters (column, temps, flow rate). 2. Perform a system suitability test. 3. Inject calibration standards, QCs, and samples. 4. Acquire data in Selected Ion Monitoring (SIM) mode. node_standards->node_gcms Inject Samples node_linearity Linearity & Range 1. Plot calibration curve (Peak Area vs. Concentration). 2. Calculate correlation coefficient (r²). 3. Define linear range. node_gcms->node_linearity Process Data node_sensitivity Sensitivity (LOD & LOQ) 1. Analyze low concentration standards. 2. Determine LOD (S/N ≥ 3). 3. Determine LOQ (S/N ≥ 10). node_gcms->node_sensitivity Process Data node_accuracy Accuracy & Precision 1. Analyze QC samples and spiked matrix. 2. Calculate % Recovery for accuracy. 3. Calculate %RSD for repeatability and intermediate precision. node_gcms->node_accuracy Process Data node_specificity Specificity 1. Analyze blank matrix to check for interferences. 2. Confirm peak identity via retention time and mass spectrum. node_gcms->node_specificity Process Data node_report {Final Validation Report|Summarize all validation parameters. Confirm method suitability for intended use. } node_linearity->node_report node_sensitivity->node_report node_accuracy->node_report node_specificity->node_report

Caption: Workflow for GC-MS method validation of this compound.

Detailed Experimental Protocols

A robust and validated method requires a meticulously documented experimental protocol. The following sections detail the methodology for the quantification of this compound using GC-MS.

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 99%

  • Solvent: Hexane or Ethyl Acetate (HPLC or GC grade)

  • Internal Standard (Optional but Recommended): e.g., Methyl Stearate or a deuterated analog.

  • Inert Vials: 2 mL amber glass vials with PTFE-lined septa.

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with hexane to prepare calibration standards covering the linear range (e.g., 0.05, 0.1, 0.5, 1, 10, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) within the calibration range, from a separate weighing of the reference standard if possible.

  • Sample Preparation: Dilute the test sample containing this compound with hexane to bring the concentration within the validated linear range of the method. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[4]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: HP-5ms or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (m/z): 91 (quantifier), 192 (qualifier), 136 (qualifier).

Method Validation Protocol

The method should be validated according to ICH Q2(R1) guidelines or equivalent.

  • Specificity: Inject a blank solvent and a blank matrix sample to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.[3]

  • Accuracy: Analyze a minimum of nine determinations over at least three concentration levels (e.g., low, mid, high QCs). Accuracy is expressed as the percentage recovery of the known amount added.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of the mid-level QC sample on the same day. The Relative Standard Deviation (%RSD) should be within acceptable limits (typically ≤ 15%).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations that produce a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

References

A Comparative Guide to Isobutyl Phenylacetate and Its Isomers in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of isobutyl phenylacetate and its structural isomers—n-butyl phenylacetate, sec-butyl phenylacetate, and tert-butyl phenylacetate—for fragrance applications. The information presented herein is intended to assist in the selection of fragrance components by providing available experimental data and standardized evaluation methodologies.

Introduction to Butyl Phenylacetate Isomers

This compound and its isomers are esters of phenylacetic acid and the four isomers of butanol. These compounds share the same molecular formula (C₁₂H₁₆O₂) but differ in the branching of the butyl group. This structural variance significantly influences their olfactory characteristics and physical properties, making them distinct ingredients in the perfumer's palette.

Chemical Structures:

  • n-Butyl Phenylacetate: The straight-chain isomer.

  • This compound: Features a branched chain with a methyl group on the second carbon of the propyl chain.

  • sec-Butyl Phenylacetate: The phenylacetate group is attached to a secondary carbon of the butyl chain.

  • tert-Butyl Phenylacetate: The phenylacetate group is attached to a tertiary carbon of the butyl chain.

Comparative Performance Data

The following table summarizes the olfactory and physicochemical properties of this compound and its isomers. It is important to note that directly comparative, quantitative experimental data for all isomers from a single source is limited in publicly available literature. Therefore, some data points are representative values based on available information for similar compounds.

PropertyThis compoundn-Butyl Phenylacetatesec-Butyl Phenylacetatetert-Butyl Phenylacetate
CAS Number 102-13-6[1]122-43-0[2]25360-63-8540-88-5
Fragrance Profile Sweet, honey, cocoa, floral, fruity, waxy[1][3][4][5]Sweet, floral, honey, fruity with hay-like and cocoa nuances[6]Fruity, pleasant[5]Woody, camphoraceous[7]
Odor Threshold Data not availableData not available for phenylacetate; n-butyl acetate has a threshold of 0.63 to 7.4 ppm[8]Data not availableData not available
Tenacity on Smelling Strip Approximately 96 hours[3]Approximately 2.08 hours[6]Data not availableData not available
Boiling Point (°C) 253[4]258-260[9]Data not available97.8[4]
Vapor Pressure (mmHg @ 25°C) ~0.0133[10]~0.011[9]Data not available42 @ 20°C[4]
Applications Gourmand, oriental, and floral fragrances to add honey-cocoa notes[1]Aromatic perfumes for cosmetics[6]General fragrance usePotential for woody top notes in fragrances[7]

Experimental Protocols

Accurate and reproducible evaluation of fragrance materials is critical. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a detector to identify odor-active compounds in a sample.

Objective: To identify and characterize the individual odor components of each butyl phenylacetate isomer.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each isomer in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis (typically 1-10%).

  • Instrumentation: A gas chromatograph equipped with a sniffing port and a mass spectrometer (MS) detector is used. The column effluent is split between the MS detector and the sniffing port.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and intensity of each detected scent.

  • Data Analysis: The data from the olfactometry is correlated with the peaks from the MS detector to identify the chemical compounds responsible for each odor.

Sensory Panel Analysis for Odor Threshold and Tenacity

Sensory panels are essential for determining how a fragrance is perceived by humans.

Objective: To determine the odor detection threshold and the tenacity (longevity) of each isomer on a substrate.

Methodology for Odor Threshold Determination (Based on ASTM E679-04): [11]

  • Panel Selection: A panel of at least 15-20 trained assessors with normal olfactory acuity is selected.

  • Sample Preparation: A series of ascending concentrations of each isomer is prepared in an odorless solvent (e.g., diethyl phthalate or ethanol).

  • Procedure (Forced-Choice Ascending Concentration Series):

    • Assessors are presented with three samples in a triangular test format: two are blanks (solvent only), and one contains the fragrance material at a specific concentration.

    • The assessors are asked to identify the odd sample.

    • The concentration is gradually increased in steps until the assessor can reliably detect the difference.

  • Data Analysis: The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.

Methodology for Tenacity Evaluation:

  • Substrate: Standard fragrance testing strips (blotters) are used.

  • Sample Application: A standardized amount (e.g., 0.1 mL) of a 10% solution of each isomer in ethanol is applied to a blotter.

  • Evaluation: Trained panelists evaluate the odor intensity of the blotters at specific time intervals (e.g., 0, 1, 4, 8, 24, 48, and 96 hours) in a controlled environment (20-22°C, 40-60% humidity).

  • Data Analysis: The odor intensity is rated on a labeled magnitude scale (e.g., 0 = no odor, 5 = very strong odor). The tenacity is reported as the time at which the odor is no longer readily detectable.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive comparison of the fragrance performance of this compound and its isomers.

Fragrance_Comparison_Workflow cluster_isomers Test Compounds cluster_physicochemical Physicochemical Analysis cluster_sensory Sensory & Instrumental Evaluation cluster_data Data Analysis & Comparison Isobutyl This compound BP Boiling Point Isobutyl->BP VP Vapor Pressure Isobutyl->VP GCO Gas Chromatography-Olfactometry (GC-O) Isobutyl->GCO OdorThreshold Odor Threshold Determination (ASTM E679-04) Isobutyl->OdorThreshold Tenacity Tenacity Evaluation Isobutyl->Tenacity Nbutyl n-Butyl Phenylacetate Nbutyl->BP Nbutyl->VP Nbutyl->GCO Nbutyl->OdorThreshold Nbutyl->Tenacity Secbutyl sec-Butyl Phenylacetate Secbutyl->BP Secbutyl->VP Secbutyl->GCO Secbutyl->OdorThreshold Secbutyl->Tenacity Tertbutyl tert-Butyl Phenylacetate Tertbutyl->BP Tertbutyl->VP Tertbutyl->GCO Tertbutyl->OdorThreshold Tertbutyl->Tenacity DataAnalysis Comparative Data Analysis BP->DataAnalysis VP->DataAnalysis GCO->DataAnalysis OdorThreshold->DataAnalysis Tenacity->DataAnalysis Report Final Comparison Guide DataAnalysis->Report

Caption: Workflow for Comparative Fragrance Performance Analysis.

References

A Comparative Guide to the Synthesis of Isobutyl Phenylacetate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of esters like isobutyl phenylacetate, a key fragrance and flavor compound, presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic pathways, supported by experimental data from analogous reactions, to aid in selecting the most suitable method for specific research and development needs.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Fischer-Speier Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄)Immobilized lipases (e.g., Novozym 435)
Reaction Temperature High (typically reflux, ~110-140°C)Mild (typically 40-60°C)
Reaction Time Generally shorter (e.g., 1-6 hours)Can be longer (e.g., 24-120 hours)
Yield Good to high (typically 70-99%)[1][2]Moderate to very high (typically 50-95%)[3]
Product Purity Good, but may require extensive purificationHigh to excellent due to enzyme specificity
Byproducts Water, potential for side-products from dehydrationWater
Solvent Often excess alcohol or a non-polar solventOrganic solvents or solvent-free systems
Environmental Impact Use of corrosive acids, high energy consumption"Green" and sustainable, biodegradable catalyst, lower energy consumption
Catalyst Reusability Difficult and often not feasible for homogeneous catalystsHigh, especially with immobilized enzymes

Chemical Synthesis: The Traditional Approach

The classical method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the direct condensation of phenylacetic acid with isobutyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one reactant (usually the less expensive alcohol) is used, and the water produced is often removed.

Experimental Protocol: Fischer-Speier Synthesis of this compound

Materials:

  • Phenylacetic acid

  • Isobutyl alcohol (Isobutanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Procedure:

  • In a round-bottom flask, combine phenylacetic acid and an excess of isobutyl alcohol (e.g., a 1:3 molar ratio).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Add a few boiling chips and assemble a reflux apparatus.

  • Heat the mixture to reflux for 1-4 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the excess isobutyl alcohol and solvent under reduced pressure.

  • The crude this compound can be further purified by distillation.

Expected Outcome:

This method can produce this compound with a good yield, often in the range of 70-99%, with a purity of over 98% after purification.[1]

Chemical_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Phenylacetic_Acid Phenylacetic Acid Reflux Reflux (1-4h, ~110-140°C) Phenylacetic_Acid->Reflux Isobutanol Isobutyl Alcohol Isobutanol->Reflux Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reflux Extraction Liquid-Liquid Extraction (Water, NaHCO₃, Brine) Reflux->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product

Chemical Synthesis Workflow

Enzymatic Synthesis: The "Green" Alternative

Enzymatic synthesis of this compound utilizes lipases as biocatalysts. Lipases, often immobilized on a solid support for enhanced stability and reusability, catalyze the esterification reaction under much milder conditions than chemical methods. This approach is highly specific, leading to a purer product with fewer byproducts, and is considered more environmentally friendly.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

Materials:

  • Phenylacetic acid

  • Isobutyl alcohol (Isobutanol)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • An organic solvent (e.g., n-hexane, or solvent-free)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve phenylacetic acid and isobutyl alcohol in an organic solvent (or mix neat for a solvent-free system). A typical molar ratio is 1:1 or with a slight excess of the alcohol.

  • Add the immobilized lipase to the mixture.

  • If used, add molecular sieves to adsorb the water produced during the reaction.

  • Incubate the mixture at a mild temperature (e.g., 40-60°C) with constant shaking or stirring for 24-72 hours.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Further purification, if necessary, can be performed by column chromatography or distillation.

Expected Outcome:

Enzymatic synthesis can achieve high conversion rates, often exceeding 90%, leading to a high-purity product. The mild reaction conditions minimize the formation of byproducts.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Phenylacetic_Acid Phenylacetic Acid Incubation Incubation (24-72h, 40-60°C) Phenylacetic_Acid->Incubation Isobutanol Isobutyl Alcohol Isobutanol->Incubation Lipase Immobilized Lipase Lipase->Incubation Filtration Filtration to remove enzyme Incubation->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Purification (optional) Solvent_Removal->Purification Product This compound Purification->Product

Enzymatic Synthesis Workflow

Comparative Analysis

The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the application.

Comparative_Analysis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_decision Decision Factors Chem_Advantages Advantages: - Faster reaction times - Lower catalyst cost - Well-established method Decision Choice of Synthesis Method Chem_Advantages->Decision Favored for: - Large-scale production - When cost is a primary driver Chem_Disadvantages Disadvantages: - Harsh conditions (high temp.) - Use of corrosive catalysts - Potential for byproducts - Higher energy consumption - Difficult catalyst recovery Chem_Disadvantages->Decision Enz_Advantages Advantages: - Mild reaction conditions - High product purity - Environmentally friendly - Catalyst is reusable - Lower energy consumption Enz_Advantages->Decision Favored for: - High-value products - 'Natural' labeling - Sustainable processes Enz_Disadvantages Disadvantages: - Longer reaction times - Higher initial catalyst cost - Potential for enzyme inhibition Enz_Disadvantages->Decision

Decision Framework

Chemical synthesis is a robust and well-understood method that is often favored for its speed and lower initial catalyst cost. However, the harsh reaction conditions, including high temperatures and the use of corrosive acids, can lead to the formation of impurities and pose environmental and safety concerns. The energy input required for this process is also significantly higher.

Enzymatic synthesis , on the other hand, represents a more sustainable and selective approach. The mild reaction conditions preserve the integrity of the molecule and reduce energy consumption. The high specificity of lipases results in a purer product, simplifying downstream processing. While the initial cost of the enzyme may be higher, the ability to reuse the immobilized catalyst for multiple cycles can offset this expense, making it an economically viable option, particularly for high-value applications where product purity and a "green" manufacturing process are paramount.

References

Sensory panel comparison of isobutyl phenylacetate and ethyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

In the world of flavor and fragrance, the nuanced differences between aromatic compounds can significantly impact the final product. This guide provides a comparative analysis of two closely related esters: isobutyl phenylacetate and ethyl phenylacetate. While both share a phenylacetate backbone and contribute to sweet, floral, and honey-like notes, their distinct sensory profiles, driven by their different alkyl groups, are critical for formulation success. This comparison is based on established sensory profiles and a proposed standardized evaluation protocol.

Chemical and Olfactory Profiles at a Glance

A summary of the key chemical and sensory attributes of this compound and ethyl phenylacetate is presented below.

PropertyThis compoundEthyl Phenylacetate
CAS Number 102-13-6[1][2][3]101-97-3[4][5]
Molecular Formula C12H16O2[1][2][3]C10H12O2[4]
Molecular Weight 192.25 g/mol [1][2][6]164.20 g/mol [4]
Odor Profile Sweet, floral, honey, with cocoa and balsamic nuances.[1][6][7] Described as having a powerful, diffusive, leafy-rosy-musky odor.[8]Intensely sweet, floral, and honey-like with rose-jasmine nuances and subtle cocoa and balsamic undertones.[4][9][10]
Taste Profile Sweet, cocoa, fruity, honey, and waxy with a spicy nuance.[8]Sweet, fruity, honey, cocoa, apple, and woody.[9]
Reported Uses Flavor and fragrance agent, particularly in honey-cocoa accords and oriental fragrances.[2][6]Flavoring agent in foods (e.g., candies, baked goods), and a fragrance component in perfumes and cosmetics.[11][12]

Sensory Panel Evaluation: A Proposed Experimental Protocol

To quantitatively compare the sensory characteristics of this compound and ethyl phenylacetate, a descriptive sensory analysis should be conducted. This method utilizes a trained panel to identify and quantify the sensory attributes of the two compounds.

Objective: To determine and compare the sensory profiles of this compound and ethyl phenylacetate.

Panelists: A panel of 8-12 trained sensory assessors with demonstrated experience in evaluating flavor and aroma compounds.

Sample Preparation:

  • Solutions of this compound and ethyl phenylacetate will be prepared in a neutral solvent (e.g., propylene glycol or ethanol) at various concentrations (e.g., 10 ppm, 50 ppm, and 100 ppm) to evaluate the impact of concentration on sensory perception.

  • Samples will be presented in coded, identical containers to blind the panelists.

  • A control sample of the pure solvent will also be provided.

Evaluation Procedure:

  • Panelists will evaluate the aroma of each sample by sniffing from the container.

  • For taste evaluation, the solutions can be further diluted in water to safe and palatable concentrations.

  • A standardized lexicon of sensory descriptors will be developed by the panel during training sessions. This lexicon will include terms related to aroma (e.g., sweet, floral, fruity, honey, cocoa, waxy, musky) and taste (e.g., sweet, bitter, fruity, honey, chemical).

  • Panelists will rate the intensity of each descriptor for each sample using a structured scale (e.g., a 15-point intensity scale where 0 = not perceptible and 15 = extremely strong).

  • Panelists will cleanse their palates with unsalted crackers and water between samples.

Data Analysis: The intensity ratings for each attribute will be collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the sensory profiles of the two compounds. The results can be visualized using spider plots to provide a clear comparison of the sensory profiles.

Visualizing the Sensory Evaluation Process

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the comparison.

G Experimental Workflow for Sensory Panel Evaluation cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis prep1 Prepare solutions of This compound and ethyl phenylacetate prep2 Code and randomize samples prep1->prep2 eval1 Panelists evaluate aroma and taste prep2->eval1 Blinded Samples eval2 Rate intensity of sensory attributes eval1->eval2 data1 Collect intensity ratings eval2->data1 data2 Statistical analysis (ANOVA) data1->data2 data3 Visualize results (Spider Plot) data2->data3

Caption: Sensory evaluation workflow.

G Logical Relationship of Comparison cluster_attributes Sensory Attributes compound1 This compound aroma Aroma Profile compound1->aroma taste Taste Profile compound1->taste intensity Intensity compound1->intensity compound2 Ethyl Phenylacetate compound2->aroma compound2->taste compound2->intensity comparison Comparative Analysis aroma->comparison taste->comparison intensity->comparison

Caption: Comparison of sensory attributes.

Conclusion

While both this compound and ethyl phenylacetate are valuable components in the flavor and fragrance palette, their sensory profiles exhibit key differences. This compound is often described as having a more complex and diffusive character with prominent cocoa and musky notes, whereas ethyl phenylacetate is characterized by a more direct and intense sweet, floral, and honey-like aroma. The choice between these two esters will ultimately depend on the specific sensory experience the formulator aims to achieve. The proposed sensory panel evaluation protocol provides a framework for researchers and developers to quantify these differences and make informed decisions in product development.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of Isobutyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount to ensuring product quality, safety, and efficacy. Isobutyl phenylacetate, a key intermediate and fragrance compound, requires accurate and precise analytical methods for its characterization and control. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, supported by detailed experimental protocols and comparative performance data.

The selection of an analytical technique is a critical decision in the drug development process. Both HPLC and GC are powerful chromatographic techniques, each with its own set of advantages and limitations. Cross-validation of these methods is essential to demonstrate the consistency and reliability of the analytical data generated, irrespective of the methodology employed. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring the data presented is robust and suitable for regulatory scrutiny.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies for the HPLC and GC analysis of this compound are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and formulated products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound sample in the mobile phase to achieve a target concentration of 100 µg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography (GC) Method

This method is particularly well-suited for the analysis of volatile compounds like this compound and is ideal for assessing purity and detecting volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL (split mode, 50:1 split ratio)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Detector Temperature (FID): 280°C

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound sample in a high-purity solvent such as ethyl acetate or hexane to achieve a target concentration of 100 µg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

Method Performance Comparison

The following table summarizes the key performance parameters for the HPLC and GC methods for the analysis of this compound. This data is representative of what can be expected from well-validated methods and serves as a direct comparison of their capabilities.

Performance ParameterHPLCGC
Principle Separation based on polaritySeparation based on volatility and boiling point
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~3 ng/mL
Specificity HighVery High (especially with MS detection)
Typical Run Time 10 - 15 minutes20 - 25 minutes

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion Sample This compound Sample Prep Prepare Stock Solution Sample->Prep HPLC HPLC Analysis Prep->HPLC Dilute with mobile phase GC GC Analysis Prep->GC Dilute with organic solvent Linearity_HPLC Linearity HPLC->Linearity_HPLC Accuracy_HPLC Accuracy HPLC->Accuracy_HPLC Precision_HPLC Precision HPLC->Precision_HPLC LOD_LOQ_HPLC LOD/LOQ HPLC->LOD_LOQ_HPLC Linearity_GC Linearity GC->Linearity_GC Accuracy_GC Accuracy GC->Accuracy_GC Precision_GC Precision GC->Precision_GC LOD_LOQ_GC LOD/LOQ GC->LOD_LOQ_GC Compare Compare Results Linearity_HPLC->Compare Accuracy_HPLC->Compare Precision_HPLC->Compare LOD_LOQ_HPLC->Compare Linearity_GC->Compare Accuracy_GC->Compare Precision_GC->Compare LOD_LOQ_GC->Compare Conclusion Methods are Cross-Validated Compare->Conclusion Statistical Equivalence

Caption: Workflow for cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are suitable and robust methods for the quantitative analysis of this compound. The choice between the two often depends on the specific application, available instrumentation, and the nature of the sample matrix.

  • HPLC is a versatile technique that is well-suited for a wide range of samples and is often preferred for its simplicity of sample preparation for non-volatile matrices.

  • GC offers superior sensitivity (lower LOD and LOQ) and is the method of choice for analyzing volatile compounds and for identifying and quantifying volatile impurities, especially when coupled with a mass spectrometer.

Ultimately, a thorough cross-validation as outlined in this guide will provide the necessary confidence that the analytical data generated by either method is accurate, reliable, and interchangeable, thereby ensuring the quality and consistency of the final product.

References

Unveiling the Release Dynamics of Isobutyl Phenylacetate from Diverse Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, understanding the release kinetics of active compounds from polymer matrices is paramount for designing effective controlled-release systems. This guide provides a comparative analysis of the release profiles of isobutyl phenylacetate, a model hydrophobic compound, from various polymer matrices. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate a comprehensive understanding and aid in the selection of appropriate polymer systems for specific applications.

The encapsulation of volatile and hydrophobic compounds like this compound within a polymer matrix offers a promising strategy for their controlled and sustained release. This approach is crucial in various fields, including pharmaceuticals, food science, and cosmetics, to enhance stability, mask odors, and prolong the active lifetime of the encapsulated substance.[1][2][3] The choice of polymer significantly influences the encapsulation efficiency and the subsequent release profile. This guide explores the release characteristics of this compound from three distinct and commonly employed polymer matrices: chitosan, sodium alginate, and a synthetic biodegradable polyester like poly(lactic-co-glycolic acid) (PLGA).

Comparative Release Profiles of this compound

The release of this compound from different polymer matrices is governed by a combination of factors, including the physicochemical properties of the polymer and the encapsulated compound, the morphology of the matrix, and the external environmental conditions such as pH and temperature.[1][2] The following table summarizes illustrative quantitative data on the cumulative release of this compound from chitosan microcapsules, sodium alginate beads, and PLGA microparticles over 48 hours.

Time (hours)Cumulative Release from Chitosan (%)Cumulative Release from Sodium Alginate (%)Cumulative Release from PLGA (%)
1251510
2402818
4654530
8856045
12957255
24988570
48999285

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual release profiles can vary based on specific experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible research in the field of controlled release. The following sections outline the methodologies for the preparation of the polymer matrices and the subsequent in vitro release studies for this compound.

Preparation of Polymer Matrices

The encapsulation of this compound can be achieved through various techniques depending on the chosen polymer.

1. Chitosan Microcapsules via Ionic Gelation and Spray Drying:

  • Preparation of Chitosan Solution: A 1% (w/v) chitosan solution is prepared by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring until complete dissolution.[4]

  • Emulsification: this compound is added to the chitosan solution at a desired loading concentration and emulsified using a high-speed homogenizer to form an oil-in-water (O/W) emulsion.

  • Cross-linking: A 2% (w/v) solution of sodium tripolyphosphate (TPP) is added dropwise to the emulsion under constant stirring to induce ionic gelation and form microcapsules.[4]

  • Spray Drying: The resulting microcapsule suspension is then spray-dried to obtain a fine powder of chitosan microcapsules encapsulating this compound.[5]

2. Sodium Alginate Beads via Ionotropic Gelation:

  • Preparation of Sodium Alginate Solution: A 2% (w/v) sodium alginate solution is prepared by dissolving sodium alginate powder in deionized water with gentle heating and stirring.

  • Dispersion of Active Agent: this compound is dispersed in the sodium alginate solution.

  • Bead Formation: The resulting mixture is extruded dropwise through a syringe into a 2% (w/v) calcium chloride solution.[6][7] The droplets instantaneously form spherical beads upon contact with the calcium ions due to ionotropic gelation.

  • Curing and Washing: The beads are left to cure in the calcium chloride solution for a specified time, then collected, and washed with deionized water to remove excess calcium chloride.

3. PLGA Microparticles via Oil-in-Water (O/W) Emulsion-Solvent Evaporation:

  • Preparation of Organic Phase: Poly(lactic-co-glycolic acid) (PLGA) and this compound are dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Emulsification: This organic phase is then emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) using a high-shear mixer or sonicator to create an oil-in-water emulsion.

  • Solvent Evaporation: The emulsion is stirred at room temperature under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid PLGA microparticles.

  • Collection and Washing: The microparticles are collected by centrifugation, washed with deionized water to remove the surfactant, and then lyophilized for storage.

In Vitro Release Study

The "sample and separate" method is a common and straightforward technique to evaluate the in vitro release profile of an encapsulated compound.

  • Release Medium: A known amount of this compound-loaded microparticles is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Incubation: The container is placed in a shaking incubator at a constant temperature (e.g., 37°C) to simulate physiological conditions.

  • Sampling: At predetermined time intervals, a sample of the release medium is withdrawn.

  • Separation: The microparticles in the sample are separated from the supernatant by centrifugation or filtration.

  • Quantification: The concentration of this compound in the supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Cumulative Release Calculation: The cumulative amount of this compound released at each time point is calculated and expressed as a percentage of the total amount initially encapsulated.

Visualizing the Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in the preparation of the polymer matrices and the in vitro release study.

experimental_workflow_chitosan cluster_preparation Chitosan Microcapsule Preparation chitosan_sol Prepare 1% Chitosan Solution emulsify Emulsify this compound chitosan_sol->emulsify crosslink Add TPP for Ionic Gelation emulsify->crosslink spray_dry Spray Dry Suspension crosslink->spray_dry microcapsules Chitosan Microcapsules spray_dry->microcapsules

Caption: Workflow for Chitosan Microcapsule Preparation.

experimental_workflow_alginate cluster_preparation Sodium Alginate Bead Preparation alginate_sol Prepare 2% Sodium Alginate Solution disperse Disperse this compound alginate_sol->disperse extrude Extrude into CaCl2 Solution disperse->extrude cure_wash Cure and Wash Beads extrude->cure_wash alginate_beads Sodium Alginate Beads cure_wash->alginate_beads

Caption: Workflow for Sodium Alginate Bead Preparation.

experimental_workflow_plga cluster_preparation PLGA Microparticle Preparation organic_phase Prepare Organic Phase (PLGA + this compound in DCM) emulsify Emulsify in Aqueous PVA Solution (O/W) organic_phase->emulsify solvent_evap Solvent Evaporation emulsify->solvent_evap collect_wash Collect and Wash Microparticles solvent_evap->collect_wash plga_microparticles PLGA Microparticles collect_wash->plga_microparticles

Caption: Workflow for PLGA Microparticle Preparation.

in_vitro_release_workflow cluster_release_study In Vitro Release Study suspend Suspend Microparticles in Release Medium incubate Incubate at 37°C with Shaking suspend->incubate sample Withdraw Sample at Time Intervals incubate->sample separate Separate Supernatant sample->separate quantify Quantify this compound (HPLC/UV-Vis) separate->quantify calculate Calculate Cumulative Release quantify->calculate release_profile Generate Release Profile calculate->release_profile

Caption: Workflow for In Vitro Release Study.

References

A Comparative Guide to Isotopic Labeling of Isobutyl Phenylacetate for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for isobutyl phenylacetate, a compound of interest in metabolic research due to its presence in various natural products and its use as a flavoring and fragrance agent. Understanding its metabolic fate is crucial for assessing its safety and potential physiological effects. This document outlines potential metabolic pathways, compares different isotopic labeling approaches, and provides detailed experimental protocols for researchers in drug development and metabolic studies.

Introduction to Isotopic Labeling in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms in a compound with their stable isotopes (e.g., ²H, ¹³C), researchers can track the compound and its metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach is instrumental in elucidating metabolic pathways and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of xenobiotics.

Predicted Metabolic Pathway of this compound

While specific experimental data on the metabolism of this compound in mammalian systems is limited in the readily available scientific literature, a probable metabolic pathway can be predicted based on the known metabolism of its constituent parts: phenylacetate and isobutyl acetate. The primary metabolic transformation is expected to be the hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver.

This hydrolysis would yield isobutanol and phenylacetic acid. Isobutanol is then likely oxidized to isobutyraldehyde and further to isobutyric acid, which can enter intermediary metabolism. Phenylacetic acid, in mammals, is primarily metabolized through conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine. An alternative, minor pathway for phenylacetic acid is conjugation with glycine.

A diagram of this predicted metabolic pathway is presented below.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Carboxylesterases Carboxylesterases This compound->Carboxylesterases Isobutanol Isobutanol Carboxylesterases->Isobutanol Phenylacetic Acid Phenylacetic Acid Carboxylesterases->Phenylacetic Acid Alcohol Dehydrogenase Alcohol Dehydrogenase Isobutanol->Alcohol Dehydrogenase Phenylacetyl-CoA Synthetase Phenylacetyl-CoA Synthetase Phenylacetic Acid->Phenylacetyl-CoA Synthetase Isobutyraldehyde Isobutyraldehyde Alcohol Dehydrogenase->Isobutyraldehyde Aldehyde Dehydrogenase Aldehyde Dehydrogenase Isobutyric Acid Isobutyric Acid Aldehyde Dehydrogenase->Isobutyric Acid Isobutyraldehyde->Aldehyde Dehydrogenase Intermediary Metabolism Intermediary Metabolism Isobutyric Acid->Intermediary Metabolism Phenylacetyl-CoA Phenylacetyl-CoA Phenylacetyl-CoA Synthetase->Phenylacetyl-CoA Glutamine-N-acetyltransferase Glutamine-N-acetyltransferase Phenylacetyl-CoA->Glutamine-N-acetyltransferase Phenylacetylglutamine Phenylacetylglutamine Glutamine-N-acetyltransferase->Phenylacetylglutamine Urinary Excretion Urinary Excretion Phenylacetylglutamine->Urinary Excretion

Caption: Predicted metabolic pathway of this compound.

Comparison of Isotopic Labeling Strategies

The choice of isotopic label depends on the specific research question, the desired sensitivity, and the analytical instrumentation available. For this compound, labeling can be strategically placed on either the isobutyl or the phenylacetate moiety to trace their respective metabolic fates.

Labeling StrategyDescriptionAdvantagesDisadvantagesPrimary Application
Deuterium (²H) Labeling on Isobutyl Group Replacement of one or more hydrogen atoms on the isobutyl chain with deuterium.Relatively inexpensive synthesis. Can be used to investigate kinetic isotope effects.Potential for back-exchange of the label. The kinetic isotope effect can alter metabolic rates.Tracing the fate of the isobutanol moiety.
¹³C Labeling on Isobutyl Group Replacement of one or more carbon atoms in the isobutyl chain with ¹³C.Stable label with no risk of back-exchange. Provides detailed structural information in metabolites via MS fragmentation.More expensive synthesis compared to deuterium labeling.Quantitatively tracing the isobutanol moiety and its entry into central carbon metabolism.
¹³C Labeling on Phenylacetate Moiety Replacement of carbon atoms in the phenyl ring or the acetate group with ¹³C.Stable and specific tracing of the phenylacetate portion.Higher cost of labeled starting materials.Elucidating the conjugation and excretion pathways of phenylacetic acid.
Uniform ¹³C Labeling Labeling of all carbon atoms in this compound with ¹³C.Provides the most comprehensive information on the fate of the entire molecule.Highest cost of synthesis. Complex mass spectral data interpretation.Global metabolomics and flux analysis.

Comparison with Alternative Tracers

While isotopically labeled this compound is the ideal tool for studying its own metabolism, other tracers can be used to investigate related metabolic pathways, particularly those involving esterase activity and the metabolism of short-chain fatty acids and aromatic acids.

Alternative TracerMetabolic Pathway InvestigatedAdvantagesDisadvantages
¹³C-labeled Phenylalanine Phenylalanine metabolism, which can lead to the formation of phenylacetate.Commercially available. Traces the endogenous production of phenylacetate.Indirectly measures the metabolism of exogenously administered phenylacetate.
¹³C-labeled Butyrate Short-chain fatty acid metabolism.Well-characterized metabolic fate. Can be used to assess mitochondrial function.Does not directly inform on the initial hydrolysis of the ester.
¹³C-labeled Leucine Branched-chain amino acid metabolism, which produces isovaleryl-CoA, structurally related to isobutyric acid.Provides insights into branched-chain fatty acid metabolism.Different metabolic entry point compared to isobutanol.

Experimental Protocols

The following are generalized protocols for the synthesis of an isotopically labeled this compound analog and its use in an in vitro metabolism study.

Synthesis of [1-¹³C]-Phenylacetic Acid Isobutyl Ester

This protocol describes a potential synthesis route for this compound labeled at the carbonyl carbon of the phenylacetate moiety.

Materials:

  • [1-¹³C]-Phenylacetic acid

  • Isobutanol

  • Sulfuric acid (catalytic amount)

  • Toluene

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve [1-¹³C]-phenylacetic acid (1 equivalent) in toluene.

  • Add an excess of isobutanol (3-5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and collect the water azeotropically until no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with 5% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by vacuum distillation or column chromatography to yield pure [1-¹³C]-phenylacetic acid isobutyl ester.

G cluster_0 Synthesis Workflow A [1-¹³C]-Phenylacetic Acid + Isobutanol in Toluene B Add catalytic H₂SO₄ A->B C Reflux with Dean-Stark B->C D Work-up (Wash & Dry) C->D E Purification D->E F [1-¹³C]-Isobutyl Phenylacetate E->F

Caption: Synthesis of labeled this compound.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of isotopically labeled this compound using human liver microsomes.

Materials:

  • Human liver microsomes

  • [¹³C]-Isobutyl phenylacetate (or other labeled variant)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold, for quenching)

  • Internal standard (e.g., deuterated analog of a stable metabolite)

  • LC-MS/MS system

Procedure:

  • Thaw human liver microsomes on ice.

  • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • In a microcentrifuge tube, pre-incubate the liver microsomes with the master mix at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the [¹³C]-isobutyl phenylacetate solution (typically dissolved in a small amount of organic solvent like DMSO, then diluted).

  • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

G cluster_0 In Vitro Metabolism Workflow A Prepare Microsome Master Mix B Pre-incubate at 37°C A->B C Add Labeled Substrate B->C D Incubate at 37°C C->D E Quench with Acetonitrile D->E F Protein Precipitation E->F G Supernatant Evaporation F->G H Reconstitution G->H I LC-MS/MS Analysis H->I

A Guide to Inter-laboratory Comparison for the Analysis of Isobutyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methodologies and performance expectations presented herein are synthesized from established analytical techniques for similar ester compounds and guidelines from international standards on proficiency testing.[1][2][3][4][5][6][7][8][9][10]

Quantitative Performance Data

Effective inter-laboratory comparisons rely on the evaluation of key analytical performance parameters. Participating laboratories would be expected to analyze a standardized sample of isobutyl phenylacetate and report on metrics such as accuracy, precision (repeatability and reproducibility), linearity, and the limits of detection (LOD) and quantification (LOQ).

The following table presents a template with hypothetical yet realistic performance data for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound. These values are indicative of what might be expected from a robust analytical method and can serve as a benchmark for laboratories participating in such a study.

Performance ParameterLaboratory A (Hypothetical)Laboratory B (Hypothetical)Laboratory C (Hypothetical)Acceptance Criteria (Example)
Accuracy (% Recovery) 98.5%101.2%99.3%95 - 105%
Precision (Repeatability, %RSD) 1.8%2.5%2.1%≤ 5%
Precision (Reproducibility, %RSD) ---≤ 15% (Calculated across labs)
Linearity (r²) 0.99950.99890.9992≥ 0.995
LOD (ng/mL) 0.50.80.6Report
LOQ (ng/mL) 1.52.41.8Report

Experimental Protocols

A detailed and harmonized experimental protocol is crucial for a successful inter-laboratory comparison. The following outlines a typical procedure for the analysis of this compound using GC-MS.

1. Sample Preparation

  • Objective: To prepare a standardized and homogeneous sample for distribution to all participating laboratories.

  • Procedure:

    • A stock solution of high-purity this compound is prepared in a suitable solvent (e.g., ethanol or hexane).

    • The stock solution is used to spike a relevant matrix (e.g., a fragrance-free cosmetic base or a simple solvent) to a known concentration.

    • The spiked matrix is thoroughly homogenized to ensure sample uniformity.

    • Aliquots of the homogenized sample are dispensed into sealed vials for distribution.

    • A portion of the samples should be retained for stability testing throughout the duration of the study.

2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a widely used and reliable technique for the analysis of volatile and semi-volatile compounds like this compound in complex matrices.[11][12][13][14][15]

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or split injection, to be standardized).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Ions for Quantification (SIM mode): To be determined from the mass spectrum of this compound (e.g., quantifier and qualifier ions).

3. Data Analysis and Reporting

The statistical analysis of the data from an inter-laboratory comparison should adhere to international standards such as ISO 13528.[1][2][4][6][8]

  • Quantification: The concentration of this compound in the samples is determined using a calibration curve prepared from certified reference standards.

  • Performance Evaluation:

    • Z-scores: Each laboratory's performance can be evaluated using z-scores, which indicate how far a result deviates from the consensus value.

    • Statistical Analysis: Analysis of variance (ANOVA) can be used to assess the contributions of different sources of variability (e.g., within-laboratory and between-laboratory).

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and a simplified representation of the GC-MS analytical pathway.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Study Objectives B Select Analytical Method A->B C Prepare & Homogenize Samples B->C D Distribute Samples to Labs C->D E Labs Perform Analysis D->E F Labs Submit Data E->F G Statistical Analysis (ISO 13528) F->G H Performance Evaluation (Z-scores) G->H I Generate Final Report H->I

Inter-laboratory comparison workflow.

GCMS_Pathway Sample Sample Injection GC Gas Chromatograph (Separation) Sample->GC Volatilization IonSource Ion Source (Ionization) GC->IonSource Elution MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Ion Beam Detector Detector (Signal) MassAnalyzer->Detector Filtered Ions DataSystem Data System (Analysis) Detector->DataSystem Signal

References

A comparative analysis of the stability of different phenylacetate esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of ester-containing compounds is paramount for predicting shelf-life, degradation pathways, and ultimately, therapeutic efficacy and safety. This guide provides a comprehensive comparative analysis of the stability of various phenylacetate esters, supported by experimental data and detailed methodologies.

The hydrolytic cleavage of the ester bond is the primary degradation pathway for phenylacetate esters, yielding phenylacetic acid and the corresponding alcohol. The rate of this hydrolysis, and thus the stability of the ester, is significantly influenced by electronic effects of substituents on the phenyl ring, as well as the nature of the alcohol moiety.

Comparative Hydrolysis Rates of Substituted Ethyl Phenylacetates

To quantify the influence of substituents on the stability of the phenylacetate core, the hydrolysis of a series of para-substituted ethyl phenylacetates in an 88% ethanol-water solution at 30°C has been investigated. The reaction's susceptibility to electronic effects is demonstrated by the Hammett plot, which correlates the logarithm of the hydrolysis rate constant (k) with the Hammett substituent constant (σ). For this series, a reaction constant (ρ) of 0.82 has been reported, indicating that electron-withdrawing groups accelerate hydrolysis, thereby decreasing the stability of the ester.

Substituent (X)Hammett Constant (σ)Relative Hydrolysis Rate (kₓ/kₕ)
p-OCH₃-0.27Slower than unsubstituted
p-CH₃-0.17Slower than unsubstituted
H (Unsubstituted) 0.00 1.00
p-Cl0.23Faster than unsubstituted
p-NO₂0.78Significantly faster than unsubstituted

Note: Specific rate constants were not provided in the source material, but the Hammett plot and ρ value allow for a clear comparative analysis of relative stability.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of stability studies. Below are generalized protocols for determining the hydrolysis rate of phenylacetate esters.

Kinetic Study of Phenylacetate Ester Hydrolysis

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a phenylacetate ester under controlled conditions.

Materials:

  • Phenylacetate ester of interest

  • Buffer solution of desired pH (e.g., phosphate buffer for near-neutral pH)

  • Solvent (e.g., ethanol-water mixture)

  • Temperature-controlled water bath or incubator

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the phenylacetate ester in the chosen solvent at a known concentration.

    • Prepare the buffer solution at the desired pH and ionic strength.

  • Reaction Initiation:

    • Equilibrate the buffer solution and the ester stock solution to the desired reaction temperature.

    • Initiate the hydrolysis reaction by adding a small, known volume of the ester stock solution to the pre-heated buffer solution in a volumetric flask. Mix thoroughly to ensure homogeneity. The final concentration of the ester should be suitable for the chosen analytical method.

  • Sample Collection and Analysis:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquot to prevent further hydrolysis before analysis. This can be achieved by rapid cooling or by adding a substance that neutralizes the catalyst (if any).

    • Analyze the concentration of the remaining phenylacetate ester or the appearance of the phenylacetic acid product using a suitable analytical technique:

      • UV-Vis Spectrophotometry: If the ester or its hydrolysis products have a distinct UV-Vis absorbance profile, the change in absorbance at a specific wavelength can be monitored over time.

      • HPLC: This is a more universal method. An appropriate HPLC column and mobile phase are used to separate the ester from its hydrolysis products. The concentration is determined by integrating the peak area and comparing it to a standard curve.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the phenylacetate ester (ln[Ester]) versus time.

    • For a pseudo-first-order reaction, this plot will yield a straight line.

    • The pseudo-first-order rate constant (k) is the negative of the slope of this line.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in the stability analysis of phenylacetate esters, the following diagrams have been generated using the DOT language.

Hydrolysis_Pathway Phenylacetate_Ester Phenylacetate Ester Tetrahedral_Intermediate Tetrahedral Intermediate Phenylacetate_Ester->Tetrahedral_Intermediate + H₂O or OH⁻ Phenylacetic_Acid Phenylacetic Acid Tetrahedral_Intermediate->Phenylacetic_Acid Alcohol Alcohol Tetrahedral_Intermediate->Alcohol H2O H₂O OH_minus OH⁻

Caption: General pathway for the hydrolysis of a phenylacetate ester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Ester Prepare Ester Stock Solution Initiate Initiate Hydrolysis Prep_Ester->Initiate Prep_Buffer Prepare Buffer Solution Prep_Buffer->Initiate Incubate Incubate at Constant Temp. Initiate->Incubate Sample Withdraw Aliquots Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/UV-Vis Quench->Analyze Plot Plot ln[Ester] vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: Workflow for the kinetic analysis of phenylacetate ester hydrolysis.

Conclusion

The stability of phenylacetate esters is a critical parameter in their development and application. As demonstrated, the electronic nature of substituents on the phenylacetyl moiety plays a significant role in determining the rate of hydrolytic degradation. Electron-withdrawing groups tend to decrease stability, while electron-donating groups can enhance it. The provided experimental protocols offer a robust framework for conducting comparative stability studies, and the visualized pathways and workflows aid in conceptualizing the key processes. For professionals in drug development and related fields, a thorough understanding and empirical determination of these stability characteristics are indispensable for ensuring product quality and performance.

A Comparative Guide to Isobutyl Phenylacetate Synthesis: Evaluating Cost-Effectiveness of Various Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthesis routes for isobutyl phenylacetate, a key fragrance and flavor compound. The cost-effectiveness of each route is evaluated based on reagent and catalyst costs, reaction yields, and catalyst reusability. Detailed experimental protocols for key methods are provided to support reproducibility.

Executive Summary

The synthesis of this compound can be achieved through several methods, with the most common being Fischer-Speier esterification, transesterification, and enzymatic synthesis. This guide evaluates these three primary routes, presenting a quantitative comparison of their performance and a qualitative assessment of their advantages and disadvantages. While Fischer esterification offers a traditional and often high-yielding approach, the use of reusable heterogeneous catalysts like Amberlyst-15 and enzymatic catalysts such as Novozym 435 presents more sustainable and potentially cost-effective alternatives in the long run, especially when considering catalyst recycling and milder reaction conditions.

Data Presentation

Table 1: Cost Comparison of Starting Materials and Catalysts

CompoundRoleSupplier ExamplePrice (USD)QuantityCost per kg/L (USD)
Phenylacetic AcidReactantSigma-Aldrich$122.001 kg$122.00/kg
Isobutyl AlcoholReactantSigma-Aldrich$55.901 L$55.90/L
Methyl PhenylacetateReactantSigma-Aldrich$84.401 kg$84.40/kg
Sulfuric Acid (98%)CatalystIndiaMART~$0.12 - $0.241 kg$0.12 - $0.24/kg
Amberlyst-15CatalystChemsavers$175.471 kg$175.47/kg
Novozym 435CatalystMySkinRecipes~$3513.0010g~$351,300/kg
Sodium MethoxideCatalystThermo Fisher$51.50100 g$515.00/kg

Note: Prices are approximate and subject to change based on supplier and purity.

Table 2: Performance Comparison of this compound Synthesis Routes

ParameterFischer Esterification (H₂SO₄)Fischer Esterification (Amberlyst-15)Transesterification (NaOCH₃)Enzymatic Synthesis (Novozym 435)
Typical Yield High (>90%)High (>90%)Moderate to High (70-95%)High (>95%)
Catalyst Loading Low (catalytic)5-15 wt%0.5-5 mol%1-10 wt%
Reaction Temperature 80-120°C80-110°C60-100°C40-60°C
Reaction Time 4-12 hours4-24 hours2-8 hours24-72 hours
Catalyst Reusability NoYes (Multiple cycles)NoYes (Multiple cycles)
Byproducts WaterWaterMethanolWater
Environmental Impact High (corrosive acid waste)Low (reusable catalyst)Moderate (strong base)Low (biodegradable catalyst)
Purification Neutralization, washing, distillationFiltration, distillationNeutralization, washing, distillationFiltration, solvent evaporation

Note: Yields are estimates based on similar reactions and may vary depending on specific conditions.

Experimental Protocols

1. Fischer-Speier Esterification using Amberlyst-15

This protocol is adapted from the synthesis of isobutyl propionate using Amberlyst-15[1].

  • Materials: Phenylacetic acid, isobutyl alcohol, Amberlyst-15 resin, and a suitable solvent (e.g., toluene or solvent-free).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phenylacetic acid (1 molar equivalent) and isobutyl alcohol (1.5-2 molar equivalents).

    • Add Amberlyst-15 (10-15 wt% of the total reactants).

    • If using a solvent, add toluene to the flask.

    • Heat the mixture to reflux (typically 80-110°C) and continuously remove the water byproduct using the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent (e.g., acetone), dried, and reused.

    • The filtrate is then concentrated under reduced pressure. The crude this compound can be purified by washing with a saturated sodium bicarbonate solution, followed by water, and then dried over anhydrous sodium sulfate.

    • Final purification is achieved by vacuum distillation.

2. Transesterification of Methyl Phenylacetate

This protocol is based on general procedures for base-catalyzed transesterification[2].

  • Materials: Methyl phenylacetate, isobutyl alcohol, sodium methoxide, and an anhydrous solvent (e.g., isobutanol itself or an inert solvent like THF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isobutyl alcohol.

    • Carefully add sodium methoxide (0.5-5 mol%) to the alcohol to form sodium isobutoxide in situ.

    • Add methyl phenylacetate (1 molar equivalent) to the mixture.

    • Heat the reaction mixture to reflux (typically 60-100°C) and monitor the progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature and carefully quench the reaction by adding a weak acid (e.g., acetic acid or ammonium chloride solution) to neutralize the catalyst.

    • Remove the isobutyl alcohol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

3. Enzymatic Synthesis using Novozym 435

This protocol is adapted from the lipase-catalyzed synthesis of other flavor esters[2].

  • Materials: Phenylacetic acid, isobutyl alcohol, immobilized lipase (Novozym 435), and a suitable organic solvent (e.g., hexane or solvent-free).

  • Procedure:

    • In a temperature-controlled shaker flask, combine phenylacetic acid (1 molar equivalent) and isobutyl alcohol (1-1.5 molar equivalents).

    • Add Novozym 435 (typically 5-10 wt% of the total substrate mass).

    • If using a solvent, add hexane to the flask.

    • Incubate the mixture at a controlled temperature (typically 40-60°C) with constant shaking (e.g., 200 rpm).

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

    • Once the reaction reaches equilibrium (typically after 24-72 hours), filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused for subsequent batches.

    • The filtrate, containing the this compound, is then concentrated under reduced pressure.

    • Further purification, if necessary, can be achieved by column chromatography or vacuum distillation, although enzymatic reactions often yield a cleaner product mixture.

Mandatory Visualization

CostEffectivenessEvaluation cluster_SynthesisRoutes Synthesis Routes cluster_EvaluationCriteria Evaluation Criteria cluster_DataCollection Data Collection & Analysis Fischer Fischer-Speier Esterification ExperimentalData Experimental Protocols & Yield Data Fischer->ExperimentalData Transesterification Transesterification Transesterification->ExperimentalData Enzymatic Enzymatic Synthesis Enzymatic->ExperimentalData Yield Reaction Yield (%) CostAnalysis Cost per kg of Product Yield->CostAnalysis Cost Reagent & Catalyst Cost Cost->CostAnalysis Conditions Reaction Conditions (Temp, Time) Comparison Comparative Analysis Conditions->Comparison Sustainability Environmental Impact & Catalyst Reusability Sustainability->CostAnalysis ExperimentalData->Yield CostAnalysis->Comparison Decision Optimal Synthesis Route Comparison->Decision

Caption: Logical workflow for evaluating the cost-effectiveness of this compound synthesis routes.

This guide provides a foundational comparison for selecting a synthesis route for this compound. For specific applications, it is recommended to perform small-scale trials to optimize reaction conditions and validate the expected yields and costs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the odor thresholds of isobutyl phenylacetate and its related esters: methyl phenylacetate, ethyl phenylacetate, propyl phenylacetate, and butyl phenylacetate. The information presented herein is supported by available experimental data to facilitate objective evaluation for research and development applications.

Data Presentation: Odor Thresholds and Characteristics

The following table summarizes the known odor thresholds and qualitative odor descriptors for this compound and its analogous esters. It is important to note that odor threshold values can vary depending on the experimental methodology and the purity of the compounds tested.

CompoundChemical StructureMolecular FormulaOdor ThresholdOdor Description
Methyl Phenylacetate C₉H₁₀O₂25 ppb[1]Strong odor similar to honey[2][3]. It is recommended to be smelled in a solution of 10% or less[2].
Ethyl Phenylacetate C₁₀H₁₂O₂650 ppb[4][5][6]Intensely sweet, honey-like fragrance with a pronounced floral character[7].
Propyl Phenylacetate C₁₁H₁₄O₂Data not availableHoney-like, but fresh and light, with a fruity apricot-rose character[8].
Butyl Phenylacetate C₁₂H₁₆O₂Data not availableSweet, honey-like, and floral scent[8].
This compound C₁₂H₁₆O₂Data not availableSweet floral-gourmand with honey-cocoa tonalities[9]. Described as having a medium to strong odor strength, recommended for evaluation at a one to ten percent dilution[9].

Experimental Protocols: Determining Odor Thresholds

The determination of odor thresholds is a critical aspect of sensory science and is typically conducted using a technique known as Gas Chromatography-Olfactometry (GC-O). This method combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Gas Chromatography-Olfactometry (GC-O)

Principle: A sample containing the volatile ester is injected into a gas chromatograph (GC). The GC separates the individual compounds in the sample based on their volatility and interaction with a stationary phase within the GC column. As each compound elutes from the column, the effluent is split. One portion goes to a conventional detector (like a mass spectrometer or flame ionization detector) for chemical identification and quantification, while the other portion is directed to a sniffing port where a trained panelist or sensory assessor can detect and describe the odor.

Common Methodologies for Threshold Determination:

  • Detection Frequency: A panel of assessors sniffs the GC effluent, and the number of panelists who detect an odor at a specific retention time is recorded. The odorants detected by a larger percentage of the panel are considered more potent.

  • Dilution to Threshold: This method, also known as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™, involves the serial dilution of the sample extract. Each dilution is analyzed by GC-O, and the highest dilution at which an odor can still be detected is recorded as the odor threshold. This provides a semi-quantitative measure of the odor potency.

  • Direct Intensity: Panelists rate the intensity of the perceived odor as it elutes from the GC using a predefined scale.

Air-Dilution Olfactometry

For determining the odor detection threshold of a pure substance, air-dilution olfactometry is often employed.

Principle: A known concentration of the purified ester is vaporized and then diluted with a controlled flow of odorless air. This diluted sample is presented to a panel of trained sensory assessors.

Procedure (Three-Alternative Forced-Choice):

  • Sample Presentation: The panelist is presented with three samples: two blanks (odorless air) and one containing the diluted odorant.

  • Forced-Choice: The panelist is required to choose the sample that has an odor, even if they are not certain.

  • Ascending Concentrations: The concentration of the odorant is gradually increased in subsequent trials until the panelist can consistently and correctly identify the odor-containing sample.

  • Threshold Calculation: The odor detection threshold is typically defined as the concentration at which there is a 50% probability of correct detection (midway between chance at 33.3% and certainty at 100%).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for determining the odor threshold of a phenylacetate ester using Gas Chromatography-Olfactometry with the dilution to threshold method.

G cluster_sample_prep Sample Preparation cluster_gc_o Gas Chromatography-Olfactometry (GC-O) cluster_data_analysis Data Analysis Sample Ester Sample SerialDilution Serial Dilution Sample->SerialDilution Solvent Solvent Solvent->SerialDilution Injection Injection of Diluted Sample SerialDilution->Injection GC Gas Chromatograph Injection->GC Column Separation on GC Column GC->Column Splitter Effluent Splitter Column->Splitter MS_FID Mass Spectrometer / FID Splitter->MS_FID Identification & Quantification SniffingPort Sniffing Port Splitter->SniffingPort Sensory Detection Panelist Trained Panelist SniffingPort->Panelist Detection Odor Detection & Description Panelist->Detection Threshold Odor Threshold Determination Detection->Threshold

Caption: Workflow for Odor Threshold Determination using GC-O.

References

Detecting the Telltale Signs of Adulteration: A Guide to the Validation of a Method for Isobutyl Phenylacetate in Honey

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and authenticity of natural products like honey is paramount. Adulteration not only constitutes economic fraud but can also introduce contaminants with potential health implications. This guide provides a comprehensive comparison of a validated method for detecting isobutyl phenylacetate, a potential honey adulterant, with other established techniques for honey analysis. Detailed experimental protocols and supporting data are presented to offer a clear framework for laboratory application.

The presence of this compound in honey is an indicator of direct adulteration, as this compound is not a natural constituent of honey. Its detection requires sensitive and specific analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for identifying this and other volatile and semi-volatile organic compounds (VOCs) in honey.[1][2][3][4] This method offers high sensitivity and does not require the use of solvents, making it an environmentally friendly option.[1]

Comparison of Analytical Methods for Honey Adulteration

The choice of analytical method for honey adulteration depends on the nature of the suspected adulterant. While HS-SPME-GC-MS is ideal for volatile compounds like this compound, other techniques are better suited for detecting the more common adulteration with sugar syrups.

Analytical Method Target Adulterants Principle Advantages Limitations
HS-SPME-GC-MS Volatile & Semi-Volatile Compounds (e.g., this compound, artificial flavors)Extraction of volatile compounds from the headspace above the honey sample, followed by separation and identification based on mass-to-charge ratio.[2][5]High sensitivity and selectivity, solvent-free, can identify a wide range of compounds.[1][5]Less effective for non-volatile adulterants like sugar syrups.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Sugar Syrups (e.g., corn syrup, beet syrup)Separation of carbohydrates based on their interaction with an anion-exchange column, followed by electrochemical detection.[6]Excellent for analyzing sugar profiles and detecting the addition of industrial sugar syrups.[6]Can be time-consuming and requires specialized equipment.
Stable Carbon Isotope Ratio Analysis (SCIRA) C4 Plant Sugars (e.g., corn syrup, cane sugar)Measures the ratio of ¹³C to ¹²C isotopes to differentiate between sugars from C3 plants (most flowering plants) and C4 plants (e.g., corn, sugarcane).An official and effective method for detecting C4 sugar adulteration.[7]Cannot detect adulteration with C3 plant sugars (e.g., rice syrup, beet syrup).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Comprehensive Adulteration Screening (sugars, amino acids, etc.)Provides a "fingerprint" of the sample's chemical composition based on the magnetic properties of atomic nuclei.[8]High-throughput and can detect a wide range of adulterants simultaneously.[9]High initial instrument cost and requires extensive databases for accurate interpretation.
Infrared (IR) Spectroscopy (e.g., FTIR) Sugar Syrups, Water ContentMeasures the absorption of infrared radiation by the sample, providing information about its molecular composition.[6]Rapid and non-destructive.[6]Can be less sensitive than other methods and may require chemometric analysis for interpretation.

Experimental Protocols

Method Validation for this compound Detection using HS-SPME-GC-MS

This protocol outlines the key steps for validating a method to detect this compound in honey.

1. Sample Preparation:

  • Weigh 5 g of honey into a 20 mL headspace vial.

  • Add 2 g of NaCl to aid in the release of volatile compounds.

  • Spike the sample with a known concentration of this compound standard for recovery and matrix effect studies.

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Incubation: Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption: Transfer the fiber to the GC injector and desorb at 250°C for 5 minutes in splitless mode.

3. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 10°C/min (hold for 5 min).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

4. Validation Parameters:

  • Linearity: Analyze a series of honey samples spiked with this compound at different concentrations (e.g., 10, 50, 100, 500, 1000 µg/kg) to establish a calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Precision (Repeatability and Intermediate Precision): Analyze replicate samples on the same day and on different days to assess the method's variability.

  • Accuracy (Recovery): Analyze spiked honey samples at different concentration levels and calculate the percentage recovery of the analyte.

  • Specificity: Analyze a variety of authentic honey samples of different botanical origins to ensure no interfering peaks are present at the retention time of this compound.

Logical Workflow for Honey Adulteration Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of honey for potential adulteration.

HoneyAdulterationWorkflow cluster_screening Initial Screening cluster_confirmation Confirmatory Analysis cluster_results Results & Interpretation start Honey Sample physchem Physicochemical Tests (Moisture, HMF, etc.) start->physchem spectroscopy Rapid Spectroscopic Screening (e.g., FTIR) start->spectroscopy volatile Volatile Compound Analysis (HS-SPME-GC-MS) physchem->volatile Anomalies Found sugar Sugar Profile Analysis (HPAEC-PAD, LC-MS) physchem->sugar spectroscopy->volatile spectroscopy->sugar Suspicious Results authentic Authentic Honey volatile->authentic No Adulterants Detected adulterated Adulterated Honey volatile->adulterated This compound Detected isotope Isotope Ratio Analysis (SCIRA) sugar->isotope Further Investigation sugar->authentic Normal Sugar Profile sugar->adulterated Exogenous Sugars Detected isotope->authentic Normal Isotope Ratio isotope->adulterated C4 Sugars Detected

Caption: Logical workflow for honey adulteration analysis.

Signaling Pathway for Method Selection

The choice of an appropriate analytical method is guided by the suspected type of adulteration. This decision-making pathway helps in selecting the most effective technique.

MethodSelectionPathway start Suspicion of Honey Adulteration decision1 Type of Adulterant? start->decision1 volatile Volatile/Aroma Compounds decision1->volatile Flavor/Scent Anomaly sugar Sugar Syrups decision1->sugar Unusual Sweetness/ Viscosity unknown Unknown/ Comprehensive decision1->unknown General Screening method_gcms HS-SPME-GC-MS volatile->method_gcms method_hpaec HPAEC-PAD / LC-MS sugar->method_hpaec method_scira SCIRA (for C4 sugars) sugar->method_scira method_nmr NMR Spectroscopy unknown->method_nmr

Caption: Decision pathway for selecting an analytical method.

By employing a multi-faceted analytical approach, researchers can effectively detect a wide range of potential honey adulterants, from simple sugar syrups to specific volatile compounds like this compound. The validation of sensitive and specific methods is crucial for ensuring the integrity of the honey supply chain and protecting consumers.

References

Comparative efficacy of different lipases for isobutyl phenylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of isobutyl phenylacetate, a valuable fragrance and flavor compound, offers a green and highly selective alternative to traditional chemical methods. Lipases, with their broad substrate specificity and stability in organic solvents, are the biocatalysts of choice for this esterification reaction. This guide provides a comparative overview of the efficacy of three commonly used immobilized lipases: Candida antarctica lipase B (CALB), Rhizomucor miehei lipase (RML), and Burkholderia cepacia lipase (BCL), for the synthesis of this compound and structurally similar esters. The information presented is based on experimental data from various studies on flavor ester synthesis.

Data Presentation: A Comparative Look at Lipase Performance

The following tables summarize the performance of different immobilized lipases in the synthesis of this compound and analogous short-chain flavor esters. It is important to note that direct comparative data for this compound synthesis is limited; therefore, data from the synthesis of similar esters such as butyl acetate, isobutyl propionate, and isoamyl acetate are included to provide a broader perspective on the catalytic efficiency of these enzymes.

Table 1: Comparative Efficacy of Immobilized Lipases in Flavor Ester Synthesis

Lipase (Commercial Name)Ester SynthesizedSubstratesSolventConversion/YieldReaction Time (h)Temperature (°C)
Candida antarctica Lipase B (Novozym 435)Butyl acetateAcetic acid, n-butanoln-hexane>94%2.546
Candida antarctica Lipase B (Novozym 435)Isobutyl propionatePropionic acid, Isobutyl alcoholSolvent-free92.52%1040
Rhizomucor miehei Lipase (Lipozyme IM-20)Isoamyl acetateAcetic acid, Isoamyl alcoholn-hexane>80%Not specifiedNot specified
Burkholderia cepacia LipaseNot specified for a simple esterNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis of flavor esters using the discussed lipases.

Protocol 1: Synthesis of Butyl Acetate using Candida antarctica Lipase B (Novozym 435)

This protocol is based on a study that optimized the ultrasound-assisted synthesis of butyl acetate.[1]

  • Reaction Setup: The reaction is carried out in a jacketed glass reactor with a condenser.

  • Reactants: A mixture of acetic acid and n-butanol (e.g., molar ratio of 1:3.6) is prepared in n-hexane as the solvent. The optimal acid concentration was found to be 2.0 M.

  • Enzyme Addition: Immobilized Candida antarctica lipase B (Novozym 435) is added to the reaction mixture at a concentration of 7% (w/w of substrates).

  • Water Content: A specific amount of water (0.25% w/w of substrates) is added to the reaction mixture.

  • Reaction Conditions: The reaction is maintained at 46°C with the assistance of low-frequency ultrasound (40 kHz).

  • Monitoring and Analysis: The progress of the reaction is monitored by withdrawing samples at regular intervals and analyzing the concentration of butyl acetate using gas chromatography (GC).

Protocol 2: Synthesis of Isobutyl Propionate using Candida antarctica Lipase B (Novozym 435) in a Solvent-Free System

This protocol is derived from a study on the optimization of isobutyl propionate synthesis.

  • Reaction Setup: The esterification is conducted in a sealed vessel with magnetic stirring.

  • Reactants: Propionic acid and isobutyl alcohol are mixed at a molar ratio of 1:3.

  • Enzyme Addition: Novozym 435 is added to the mixture at a concentration of 5% (w/w of substrates).

  • Reaction Conditions: The reaction is carried out at 40°C with a stirring speed of 300 rpm for 10 hours.

  • Monitoring and Analysis: The conversion of substrates to isobutyl propionate is determined by gas chromatography (GC) analysis of samples taken from the reaction mixture over time.

Protocol 3: General Protocol for Isoamyl Acetate Synthesis using Rhizomucor miehei Lipase (Lipozyme IM-20)

This protocol is based on a study investigating the enzymatic synthesis of isoamyl acetate.[2]

  • Reaction Setup: The reaction is performed in a suitable vessel with agitation.

  • Reactants: Isoamyl alcohol and acetic acid are dissolved in a solvent with a high log P value, such as n-hexane.

  • Enzyme Addition: Immobilized Rhizomucor miehei lipase (Lipozyme IM-20) is introduced into the reaction mixture. A critical enzyme concentration of 3 g/L was noted for a substrate concentration of 0.06 M.

  • Reaction Conditions: The reaction is conducted at a controlled temperature.

  • Monitoring and Analysis: The formation of isoamyl acetate is monitored by gas chromatography (GC).

Mandatory Visualizations

Experimental Workflow for Lipase-Catalyzed Ester Synthesis

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis reactants Substrates (Phenylacetic Acid + Isobutanol) reaction_vessel Reaction Vessel (Controlled Temperature & Agitation) reactants->reaction_vessel solvent Solvent (e.g., n-hexane) solvent->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel sampling Sampling at Time Intervals reaction_vessel->sampling gc_analysis Gas Chromatography (GC) Analysis sampling->gc_analysis product This compound (Quantification) gc_analysis->product

Caption: A generalized workflow for the enzymatic synthesis of this compound.

Logical Relationship of Factors Affecting Lipase Efficacy

logical_relationship cluster_enzyme Enzyme Properties cluster_conditions Reaction Conditions lipase_efficacy Lipase Efficacy lipase_source Lipase Source (e.g., C. antarctica) lipase_source->lipase_efficacy immobilization Immobilization Support immobilization->lipase_efficacy temperature Temperature temperature->lipase_efficacy solvent Solvent solvent->lipase_efficacy molar_ratio Substrate Molar Ratio molar_ratio->lipase_efficacy water_activity Water Activity water_activity->lipase_efficacy

Caption: Key factors influencing the efficacy of lipase-catalyzed esterification.

References

Assessing the purity of commercially available isobutyl phenylacetate standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Assessment of Commercial Isobutyl Phenylacetate Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available this compound standards, focusing on their purity as determined by established analytical methods. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable standard for their specific applications, where purity is a critical parameter. This guide includes a summary of purity data from various suppliers, detailed experimental protocols for purity assessment, and visual diagrams to illustrate the analytical workflow and synthetic pathway.

Data Presentation: Purity of Commercial this compound Standards

The following table summarizes the purity of this compound standards available from various commercial suppliers. The data has been compiled from publicly available product specifications and Certificates of Analysis.

SupplierProduct NumberStated PurityAnalytical MethodPotential Impurities
Sigma-Aldrich W221007≥98%Gas Chromatography (GC)Phenylacetic acid, Isobutanol, Diisobutyl ether
Chem-Impex 3443598-100%Gas Chromatography (GC)Phenylacetic acid, Isobutanol, Diisobutyl ether
TCI America P0124>98.0%Gas Chromatography (GC)Phenylacetic acid, Isobutanol, Diisobutyl ether
Vigon International 500189≥98%Not SpecifiedPhenylacetic acid, Isobutanol, Diisobutyl ether
Aurochemicals 0221000≥98% (Natural)Not SpecifiedPhenylacetic acid, Isobutanol, Diisobutyl ether

Note: The list of potential impurities is based on the common synthetic route for this compound (Fischer-Speier esterification) and may include unreacted starting materials and byproducts. The presence and quantity of these impurities can vary between batches and suppliers. It is recommended to request a lot-specific Certificate of Analysis for detailed information.

Experimental Protocols

Accurate determination of purity requires robust and validated analytical methods. Below are detailed protocols for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and a general method for High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantitative determination of the purity of this compound and for the identification and quantification of volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

Reagents and Standards:

  • This compound Reference Standard (of highest available purity)

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade or higher)

  • Internal Standard (optional): e.g., n-Dodecane

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1000 µg/mL.

    • If using an internal standard, add it to the stock solution at a known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the commercial this compound standard and dissolve it in the solvent to achieve a final concentration within the calibration range.

    • If using an internal standard, add it to the sample solution at the same concentration as in the calibration standards.

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Detector Temperature: 300 °C

    • Detector Gases: Hydrogen and Air at manufacturer's recommended flow rates

  • Data Analysis:

    • Integrate the peak areas of this compound and any identified impurities.

    • Construct a calibration curve by plotting the peak area (or area ratio to internal standard) of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the commercial standard as a percentage (w/w).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method can be used as an alternative or complementary technique to GC-FID, particularly for the analysis of non-volatile impurities. The following is a general method and should be validated for its intended use.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents and Standards:

  • This compound Reference Standard

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Solvent: Acetonitrile or Methanol (HPLC grade)

Procedure:

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in the chosen solvent as described in the GC-FID protocol, at concentrations suitable for HPLC analysis (e.g., in the range of 10-200 µg/mL).

  • HPLC-UV Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm

    • Mobile Phase Gradient:

      • Start with 50% B

      • Linear gradient to 95% B over 15 minutes

      • Hold at 95% B for 5 minutes

      • Return to initial conditions and equilibrate for 5 minutes

  • Data Analysis:

    • Analyze the data as described in the GC-FID protocol, using the peak areas from the HPLC chromatogram.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and the synthetic pathway of this compound, highlighting potential sources of impurities.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity Assessment start Obtain Commercial This compound Standard weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve gc_fid GC-FID Analysis dissolve->gc_fid hplc_uv HPLC-UV Analysis dissolve->hplc_uv standard Prepare Reference Standard and Calibration Curve calibrate Construct Calibration Curve standard->calibrate integrate Integrate Peak Areas gc_fid->integrate hplc_uv->integrate integrate->calibrate impurities Identify and Quantify Impurities integrate->impurities calculate Calculate Purity (%) calibrate->calculate report Final Purity Report calculate->report impurities->report

Caption: Experimental workflow for the purity assessment of this compound standards.

fischer_esterification cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities phenylacetic_acid Phenylacetic Acid reaction Fischer-Speier Esterification phenylacetic_acid->reaction isobutanol Isobutanol isobutanol->reaction isobutyl_phenylacetate This compound unreacted_paa Unreacted Phenylacetic Acid unreacted_isobutanol Unreacted Isobutanol diisobutyl_ether Diisobutyl Ether (from Isobutanol dehydration) water Water catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction reaction->isobutyl_phenylacetate reaction->water

Caption: Synthesis of this compound and potential impurities.

Correlation of instrumental analysis with sensory perception of isobutyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Correlating Instrumental and Sensory Analysis of Isobutyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This compound is a key aroma compound known for its sweet, floral, honey, and cocoa notes.[1][2][3] It is used in the flavor and fragrance industry and has been designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[3][4] Understanding the relationship between its concentration and perceived aroma is crucial for quality control, product development, and sensory science research.

Instrumental Analysis: Quantifying the Aroma

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like this compound.[3][5] This technique separates the volatile compounds in a sample, and the mass spectrometer provides detailed information about their molecular structure for identification.

Table 1: Instrumental Analysis Data for this compound

ParameterValueReference
Chemical Name Isobutyl 2-phenylacetate[1]
CAS Number 102-13-6[1]
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [1]
FEMA Number 2210[2][3]
Purity (by GC) ≥98%[6]
Boiling Point 253 °C[7]
Density (at 25°C) 0.986 g/mL[7]
Refractive Index (n20/D) 1.487[7]
Sensory Perception: The Human Element

Sensory evaluation provides data on how humans perceive the aroma of this compound. This is typically conducted with a trained sensory panel in a controlled environment to ensure the reliability of the results.[8][9] Key sensory attributes of this compound include sweet, floral, honey, and cocoa.[1][2][3]

Table 2: Sensory Profile of this compound

Sensory AttributeDescriptionReference
Primary Odor Sweet, Floral, Honey, Cocoa[1][2][3]
Secondary Notes Musk-like, Waxy, Spicy, Fruity[3][7]
Taste Characteristics (at 4 ppm) Sweet, cocoa, fruity, honey and waxy with a spicy nuance[7]
Odor Strength Medium to strong[3]
Correlating Instrumental and Sensory Data: A Comparative Model

To establish a correlation, the concentration of this compound as determined by GC-MS is compared against the intensity of its perceived aroma rated by a sensory panel. While specific data for this compound is unavailable, the following table illustrates how such a correlation could be presented, modeled after studies on other esters in beverages.[10][11]

Table 3: Hypothetical Correlation of this compound Concentration and Sensory Intensity

Sample IDConcentration (mg/L) (Instrumental)Mean Aroma Intensity (Sensory Panel)Standard Deviation
A0.52.10.8
B1.04.51.2
C2.07.81.5
D4.09.21.1
E8.09.80.5
F (Control)0.00.10.1

Note: The sensory intensity is rated on a scale from 0 (not perceived) to 10 (very strong).

Experimental Protocols

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of this compound would involve the following steps:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol) at various concentrations. For complex matrices, a headspace solid-phase microextraction (HS-SPME) method may be employed to extract volatile compounds.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for aroma compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: A small volume of the sample is injected into the GC inlet in split or splitless mode.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

  • Data Analysis: The resulting chromatogram is analyzed to identify and quantify this compound based on its retention time and mass spectrum. The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

A detailed protocol for the sensory evaluation of this compound would include:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and rate the intensity of the key aroma attributes of this compound.

  • Sample Preparation and Presentation: Solutions of this compound at different concentrations are prepared in an odorless solvent. Samples are presented to panelists in coded, covered glasses in a randomized order to avoid bias.[8]

  • Evaluation Environment: The evaluation is conducted in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize distractions.[12]

  • Data Collection: Panelists rate the intensity of each aroma attribute (e.g., sweet, floral, honey, cocoa) on a structured scale (e.g., a 10-point scale).[8]

  • Data Analysis: The data from the panelists are collected and statistically analyzed to determine the mean intensity ratings for each attribute at each concentration.

Visualizing the Workflow and Pathways

The following diagrams illustrate the workflow for correlating instrumental and sensory data and the logical relationship in sensory perception.

Correlation_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation inst_prep Sample Preparation gcms GC-MS Analysis inst_prep->gcms inst_data Quantitative Data (Concentration) gcms->inst_data correlation Statistical Correlation inst_data->correlation sens_prep Sample Preparation qda Quantitative Descriptive Analysis sens_prep->qda sens_data Qualitative & Quantitative Data (Intensity) qda->sens_data sens_data->correlation interpretation Interpretation & Model Building correlation->interpretation

Caption: Workflow for Correlating Instrumental and Sensory Data.

Sensory_Perception_Pathway stimulus Aroma Compound (this compound) receptor Olfactory Receptors stimulus->receptor Binding signal Signal Transduction receptor->signal brain Brain (Olfactory Bulb & Cortex) signal->brain Neural Signal perception Sensory Perception (Sweet, Floral, Honey, Cocoa) brain->perception Interpretation

Caption: Logical Pathway of Sensory Perception of an Aroma Compound.

References

Safety Operating Guide

Proper Disposal of Isobutyl Phenylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of isobutyl phenylacetate, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Hand Protection: Chemically resistant gloves, such as Butyl rubber (0.3mm thick).[2] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[1]

  • Body Protection: A laboratory coat or impervious clothing to protect against chemical splashes.[2]

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][3]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Ensure Adequate Ventilation: Maintain proper ventilation to disperse any vapors.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or sewage systems.[1][2]

  • Absorption: For small spills, absorb the liquid with an inert material such as paper towels, vermiculite, dry sand, or earth.[2][3][4]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[5] It is classified as a combustible liquid and should be handled as hazardous waste.[4][6]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. The container should have a tightly fitting cap and be kept closed except when adding waste.[7]

    • Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[2]

    • For quantities greater than 50mL, absorb the liquid onto an inert material like vermiculite or cat litter before placing it in the waste container.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

    • The storage area should be away from sources of ignition such as heat, sparks, and open flames.[8]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[1]

    • Provide the disposal company with a complete and accurate description of the waste.

Important Note: Never dispose of this compound down the drain or in the regular trash.[1][2]

Quantitative Disposal Data

While specific quantitative limits for the disposal of this compound are determined by local and national regulations, the following table outlines the types of parameters that may be relevant. Users must consult their local regulatory bodies to populate these values.

ParameterGuidelineSource
Small Quantity Cut-off For quantities less than 50mL, absorption onto paper towels for evaporation in a fume hood may be permissible in some jurisdictions.[3]Local Institutional and Regulatory Policies
Container Type Chemically resistant with a secure, leak-proof lid (e.g., HDPE, glass).[9]Institutional EHS Guidelines
Maximum Container Size To be determined by institutional storage and disposal protocols.Institutional EHS Guidelines
Storage Time Limit To be determined by institutional and regulatory hazardous waste accumulation rules.Local and National Regulations

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation container Select a Labeled, Compatible Hazardous Waste Container ventilation->container transfer Transfer Waste into Container (Absorb large quantities first) container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated, Cool, and Ventilated Secondary Containment Area seal->storage contact_ehs Contact Institutional EHS or Licensed Disposal Contractor storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.